molecular formula C33H45N6O12P B12398250 p60c-src substrate II, phosphorylated

p60c-src substrate II, phosphorylated

Cat. No.: B12398250
M. Wt: 748.7 g/mol
InChI Key: SPIKAYKUYUFETJ-QAXPSLGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p60c-src substrate II, phosphorylated (CAS 284660-72-6) is a synthetic pentapeptide with the sequence Ac-Ile-Tyr(PO3H2)-Gly-Glu-Phe-NH2 and a molecular weight of 676.65 g/mol . This reagent serves as a critical phosphorylated peptide substrate for studying the activity and mechanisms of the c-Src tyrosine kinase, a proto-oncogene product (pp60c-src) deeply implicated in cellular signaling pathways that regulate growth, differentiation, and malignant transformation . Its primary research value lies in probing Src kinase function and signal transduction. Phosphorylation of tyrosine residues, particularly within specific sequence contexts, creates binding sites for proteins containing Src homology 2 (SH2) domains, facilitating downstream signaling cascades . Studies using such phosphorylated peptides have been instrumental in demonstrating that the Src SH2 domain binds to activated receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and p185HER2/neu in human breast carcinoma cell lines . This interaction is a crucial part of the signaling events mediated by these receptors and may contribute to their role in cancer. Furthermore, phosphorylated peptides modeling the C-terminal regulatory region of pp60c-src (around tyrosine 527) can block the association of the Src SH2 domain with the EGFR, highlighting their utility in dissecting the molecular specifics of kinase regulation and protein-protein interactions . This product is offered with a purity of >95% and is intended for research purposes only by trained laboratory personnel. It is strictly labeled "For Research Use Only" and is not approved for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C33H45N6O12P

Molecular Weight

748.7 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C33H45N6O12P/c1-4-19(2)29(36-20(3)40)33(47)39-26(17-22-10-12-23(13-11-22)51-52(48,49)50)31(45)35-18-27(41)37-24(14-15-28(42)43)32(46)38-25(30(34)44)16-21-8-6-5-7-9-21/h5-13,19,24-26,29H,4,14-18H2,1-3H3,(H2,34,44)(H,35,45)(H,36,40)(H,37,41)(H,38,46)(H,39,47)(H,42,43)(H2,48,49,50)/t19-,24-,25-,26-,29-/m0/s1

InChI Key

SPIKAYKUYUFETJ-QAXPSLGGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

The Role of Phosphorylated Peptides in Elucidating p60c-Src Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the regulatory mechanisms governing the proto-oncogene tyrosine-protein kinase Src, with a particular focus on the experimental utility of phosphorylated peptide substrates. For researchers, scientists, and drug development professionals, understanding the intricate control of Src activity is paramount for investigating its roles in cell proliferation, differentiation, and oncogenesis.

Introduction to p60c-Src and its Regulation

p60c-Src (cellular Src) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways controlling cell growth, adhesion, and migration.[1] Its activity is tightly controlled by a complex interplay of phosphorylation and intramolecular interactions. Dysregulation of Src activity is frequently associated with the development and progression of cancer.

The canonical regulation of Src family kinases (SFKs) involves two key tyrosine residues:

  • An activating phosphorylation site within the activation loop (Tyr416 in c-Src). Autophosphorylation at this site stabilizes the active conformation of the kinase domain.

  • An inhibitory phosphorylation site near the C-terminus (Tyr527 in c-Src).[2]

The focus of this guide is the inhibitory phosphorylation and the tools used to study it.

The Master Regulator: C-terminal Src Kinase (Csk)

The primary negative regulator of p60c-Src is the C-terminal Src Kinase (Csk).[2] Csk is a non-receptor tyrosine kinase that specifically phosphorylates the inhibitory C-terminal tyrosine residue (Tyr527) of Src family kinases.[2][3] This phosphorylation event initiates a conformational change in Src, where the phosphorylated C-terminal tail binds to the Src Homology 2 (SH2) domain within the same molecule. This intramolecular interaction locks Src in a catalytically inactive state.

Csk itself is a 50-kDa cytosolic tyrosine kinase comprising SH3, SH2, and kinase domains. Unlike Src, it lacks an N-terminal myristoylation site and a C-terminal regulatory tyrosine, meaning its regulation occurs through different mechanisms.[2] Csk's activity can be enhanced by phosphorylation at Serine-364 by protein kinase A (PKA).[4]

The recruitment of Csk to the plasma membrane, where Src is active, is a critical regulatory step. This is often mediated by the binding of Csk's SH2 domain to phosphorylated transmembrane scaffold proteins like Cbp/PAG1.[2][5]

The Role of "p60c-src Substrate II, Phosphorylated" in Research

The term "this compound" refers to a synthetic pentapeptide with the sequence Ac-Ile-pTyr-Gly-Glu-Phe-NH2.[6][7] This peptide is not a naturally occurring protein but rather a valuable tool for biochemical and cellular research. Its "role" is defined by its application in various experimental settings to probe the activities of enzymes involved in Src signaling.

Given its structure, containing a central phosphotyrosine (pTyr) residue, this peptide can be used in several key applications:

  • Substrate for Protein Tyrosine Phosphatases (PTPs): The phosphorylated tyrosine makes it an ideal substrate for PTPs that are known to dephosphorylate and activate Src by removing the phosphate from the C-terminal tail. Researchers can measure the rate of dephosphorylation of this peptide to quantify the activity of specific PTPs.

  • Binding Ligand for SH2 Domains: The phosphotyrosine motif is a canonical recognition site for SH2 domains. This peptide can be used in binding assays (e.g., pull-down assays, surface plasmon resonance) to identify and characterize proteins that bind to the phosphorylated C-terminal tail of Src. This can help uncover novel interacting proteins or validate known interactions.

  • Competitive Inhibitor: In certain experimental setups, this peptide could act as a competitive inhibitor for SH2 domain binding, preventing the intramolecular inhibition of Src or disrupting its interaction with other SH2-containing proteins.

Quantitative Data on Src and Csk Interactions

The precise quantification of kinase activity and binding affinities is crucial for understanding the regulation of Src. The following table summarizes key kinetic parameters reported in the literature.

Interacting MoleculesParameterValueExperimental Context
p60c-Src and ATPKmDecreased 2- to 3-foldThrombin-stimulated human platelets vs. resting
p60c-Src and CaseinKmDecreased 2- to 3-foldThrombin-stimulated human platelets vs. resting
Csk and SrcKmSignificantly lower than KdIn vitro kinase assays
Csk and SrcKd~8 µM (Csk) vs. ~100 µM (*Csk)Equilibrium sedimentation, suggesting two forms of Csk

Data synthesized from references[8][9]. Note that absolute values can vary significantly based on assay conditions.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are generalized protocols for key experiments relevant to the study of Src regulation.

In Vitro Kinase Assay for Csk Activity

This protocol describes how to measure the phosphorylation of a Src-derived peptide substrate by Csk.

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Enzyme and Substrate: Add recombinant purified Csk enzyme to the reaction buffer. Add the unphosphorylated version of a Src C-terminal tail peptide as the substrate.

  • Initiation of Reaction: Start the reaction by adding ATP, often radiolabeled with ³²P (e.g., [γ-³²P]ATP), to a final concentration of ~100 µM.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Termination: Stop the reaction by adding a solution containing EDTA or by spotting the mixture onto phosphocellulose paper.

  • Quantification: If using radiolabeled ATP, separate the phosphorylated peptide from the free ATP (e.g., by washing the phosphocellulose paper). Quantify the incorporated radioactivity using a scintillation counter. This value is proportional to the kinase activity.

SH2 Domain Binding Assay using Phosphorylated Peptide

This protocol outlines a method to assess the binding of a protein's SH2 domain to "this compound".

  • Immobilization of Peptide: Synthesize the phosphorylated peptide with a biotin tag on one end. Immobilize the peptide onto streptavidin-coated plates or beads.

  • Protein Lysate Preparation: Prepare cell lysates from cells expressing the SH2-domain-containing protein of interest.

  • Binding Step: Incubate the cell lysate (or purified SH2 domain) with the immobilized phosphorylated peptide for 1-2 hours at 4°C with gentle agitation.

  • Washing: Wash the plates/beads several times with a suitable wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific binders.

  • Elution: Elute the bound proteins using a low pH buffer or a high salt buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific to the protein of interest. The presence of a band indicates binding to the phosphorylated peptide.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in Src regulation and the experimental logic is crucial. The following diagrams are provided in the DOT language for Graphviz.

Regulation of p60c-Src Activity

Src_Regulation cluster_regulators Regulators Src_Inactive p60c-Src (Inactive) Y527-P Src_Active p60c-Src (Active) Y416-P Src_Inactive->Src_Active PTP dephosphorylates Y527 Autophosphorylation of Y416 Src_Active->Src_Inactive Dephosphorylation of Y416 CSK Csk CSK->Src_Inactive Phosphorylates Y527 PTP PTP

Caption: The regulatory cycle of p60c-Src activation and inactivation.

Experimental Workflow for SH2 Binding

SH2_Workflow cluster_materials Materials cluster_procedure Procedure cluster_analysis Analysis Peptide Biotin-pTyr-Peptide (p60c-src substrate II) Immobilize 1. Immobilize Peptide on Beads Peptide->Immobilize Beads Streptavidin Beads Beads->Immobilize Lysate Cell Lysate with SH2-Protein Incubate 2. Incubate Beads with Lysate Lysate->Incubate Immobilize->Incubate Wash 3. Wash to Remove Non-specific Binders Incubate->Wash Elute 4. Elute Bound Proteins Wash->Elute WB 5. Western Blot for SH2-Protein Elute->WB

Caption: Workflow for identifying SH2 domain interactions using a phosphorylated peptide.

References

The Discovery of Sam68 as a Key Kinase Target of p60c-Src: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and characterization of the 68 kDa Src-associated in mitosis protein (Sam68) as a primary substrate of the non-receptor tyrosine kinase, p60c-Src. While the specific nomenclature "p60c-src substrate II" is not commonly found in recent literature, Sam68 represents a well-documented and significant target of p60c-Src, embodying the characteristics of a key downstream effector in multiple signaling pathways. This document provides a comprehensive overview of the experimental evidence, quantitative data, and detailed protocols relevant to the study of the p60c-Src/Sam68 signaling axis.

Introduction to p60c-Src and its Substrates

The proto-oncogene tyrosine-protein kinase Src (p60c-Src) is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[1] Its activity is tightly controlled, and dysregulation is frequently associated with the development and progression of cancer.[2] A central aspect of understanding p60c-Src function is the identification and characterization of its downstream substrates. The phosphorylation of these substrates on tyrosine residues initiates signaling cascades that execute the diverse biological functions attributed to Src.

The search for p60c-Src substrates has employed a variety of techniques, from traditional biochemical purification to modern proteomics approaches. These studies have revealed a multitude of proteins that are direct or indirect targets of p60c-Src, each contributing to the complex tapestry of Src-mediated signaling.

Sam68: A Prominent Mitotic Substrate of p60c-Src

Sam68 was first identified as a major phosphoprotein that associates with p60c-Src in a mitosis-specific manner.[3] This 68-kilodalton protein is an RNA-binding protein belonging to the STAR (Signal Transduction and Activation of RNA) family.[4] It contains several structural motifs that mediate its interactions and functions, including an RNA-binding domain and proline-rich regions that serve as docking sites for SH3 domain-containing proteins like p60c-Src.[3][4]

The phosphorylation of Sam68 by p60c-Src is a key regulatory event that modulates its activity and its interaction with other proteins. This post-translational modification has been shown to influence RNA processing, including alternative splicing, and to play a role in cell cycle progression.[5][6]

Quantitative Data on p60c-Src and its Substrates

The interaction between p60c-Src and its substrates can be quantified through various biochemical and biophysical assays. The following tables summarize key quantitative data related to p60c-Src kinase activity and its interaction with a model peptide substrate and the protein substrate casein.

ParameterValueCell/SystemReference
K_m for ATP (enolase as substrate)~21 µMLA-N-5 neuroblastoma cells[7]
K_m for ATP (enolase as substrate)~8 µMSK-N-SH neuroblastoma cells[7]
K_m for ATP (enolase as substrate)~17 µMFSD fibroblasts[7]
K_m for ATP (casein as substrate)4 µMPurified from human platelets[8]
V_max (casein as substrate)1.9-3.4 nmol/min/mgPurified from human platelets[8]

Table 1: Kinetic Parameters of p60c-Src Kinase Activity. This table presents the Michaelis constant (K_m) and maximum velocity (V_max) for p60c-Src using different substrates and in various cellular contexts. These values are crucial for understanding the efficiency and capacity of p60c-Src-mediated phosphorylation.

SubstrateK_mV_maxConditionsReference
Casein (unstimulated platelets)HigherSlightly LowerIn vitro kinase assay[9]
Casein (thrombin-stimulated platelets)2-3 fold lowerSlightly AlteredIn vitro kinase assay[9]
ATP (unstimulated platelets)Higher-In vitro kinase assay[9]
ATP (thrombin-stimulated platelets)2-3 fold lower-In vitro kinase assay[9]

Table 2: Substrate Affinity of p60c-Src in Human Platelets. This table highlights the change in substrate affinity of p60c-Src upon platelet stimulation with thrombin, indicating a dynamic regulation of its kinase activity in response to physiological signals.

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize p60c-Src substrates like Sam68.

In Vitro Kinase Assay for p60c-Src

This protocol is adapted from established methods for measuring the kinase activity of purified p60c-Src using a peptide or protein substrate.[10][11]

Materials:

  • Purified recombinant p60c-Src enzyme

  • Substrate (e.g., Sam68 protein or a specific peptide substrate)

  • Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM MnCl₂, 100 µM Na₃VO₄)

  • [γ-³²P]ATP (10 µCi/reaction)

  • 100 µM ATP

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager system

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube by combining the kinase reaction buffer, the substrate (e.g., 1-5 µg of Sam68), and purified p60c-Src (10-50 ng).

  • Initiate the reaction by adding [γ-³²P]ATP and cold ATP to a final concentration of 50 µM.

  • Incubate the reaction mixture at 30°C for 15-30 minutes.

  • Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Analyze the incorporation of ³²P into the substrate using a phosphorimager.

Immunoprecipitation of Endogenous Sam68 and Western Blotting for Phosphotyrosine

This protocol describes the isolation of Sam68 from cell lysates and the detection of its tyrosine phosphorylation.[12][13]

Materials:

  • Cell culture plates

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Anti-Sam68 antibody

  • Protein A/G-agarose beads

  • Anti-phosphotyrosine antibody (e.g., 4G10)

  • Secondary antibody conjugated to HRP

  • Chemiluminescence detection reagent

Procedure:

  • Lyse cultured cells on ice with lysis buffer.

  • Clarify the cell lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Incubate the supernatant with an anti-Sam68 antibody for 2-4 hours at 4°C with gentle rotation.

  • Add protein A/G-agarose beads and continue the incubation for another 1-2 hours.

  • Wash the beads three times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with an anti-phosphotyrosine antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the p60c-Src/Sam68 axis.

p60cSrc_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor p60cSrc_inactive p60c-Src (inactive) GrowthFactorReceptor->p60cSrc_inactive Activation p60cSrc_active p60c-Src (active) p60cSrc_inactive->p60cSrc_active Conformational Change Sam68_cyto Sam68 p60cSrc_active->Sam68_cyto Phosphorylation DownstreamEffectors Downstream Effectors p60cSrc_active->DownstreamEffectors Phosphorylation Sam68_nuclear Sam68 Sam68_cyto->Sam68_nuclear Translocation RNA_processing RNA Processing (Alternative Splicing) Sam68_nuclear->RNA_processing Modulation GrowthFactor GrowthFactor GrowthFactor->GrowthFactorReceptor Binding Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis CellCulture Cell Culture CellLysis Cell Lysis CellCulture->CellLysis AntibodyIncubation Antibody Incubation (anti-Sam68) CellLysis->AntibodyIncubation BeadBinding Protein A/G Bead Binding AntibodyIncubation->BeadBinding Washing Washing Steps BeadBinding->Washing Elution Elution Washing->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE WesternBlot Western Blot SDSPAGE->WesternBlot Detection Chemiluminescence Detection WesternBlot->Detection

References

The Biological Significance of p60c-Src Phosphorylation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological significance of p60c-Src phosphorylation. The proto-oncogene c-Src encodes a 60 kDa non-receptor tyrosine kinase, p60c-Src, a pivotal regulator of a myriad of cellular processes. Its activity is exquisitely controlled by a complex series of phosphorylation and dephosphorylation events, which in turn dictate its interaction with downstream substrates and its role in vital signaling pathways. Dysregulation of p60c-Src phosphorylation is a hallmark of various human cancers, making it a critical target for therapeutic intervention.

Regulation of p60c-Src Kinase Activity by Phosphorylation

The kinase activity of p60c-Src is primarily regulated by the phosphorylation of two key tyrosine residues: an activating phosphorylation site in the kinase domain (Tyrosine 416 in chicken c-Src, Tyr419 in human) and an inhibitory phosphorylation site in the C-terminal tail (Tyrosine 527 in chicken c-Src, Tyr530 in human).[1][2]

In its inactive state, p60c-Src is phosphorylated at Tyr527 by C-terminal Src kinase (Csk). This phosphotyrosine residue docks with the Src Homology 2 (SH2) domain of p60c-Src, leading to a closed, catalytically repressed conformation.[3] Activation of p60c-Src is a multi-step process that involves the dephosphorylation of Tyr527, often by protein tyrosine phosphatases, which disrupts the intramolecular inhibition. This allows for the autophosphorylation of Tyr416 in the activation loop of the kinase domain, leading to a fully active conformation.[1][3][4]

Furthermore, serine phosphorylation also plays a regulatory role. For instance, phosphorylation of Ser12 by protein kinase C (PKC) has been shown to accompany the activation of p60c-Src during platelet stimulation.[5][6] Conversely, a decrease in the phosphorylation of Ser17 has been observed in cancer cells, suggesting a potential role in the deregulation of Src activity in malignancy.[2]

Quantitative Data on p60c-Src Phosphorylation and Activity

The following table summarizes key quantitative data related to the effects of phosphorylation on p60c-Src activity.

ParameterConditionFold Change/ValueReference
Serine PhosphorylationStimulation of quiescent cells to growth2-4 fold increase[7]
Kinase ActivityMutation of Tyr527 to PheElevated in vitro[1]
Kinase ActivityIntramolecular pY530-SH2 complex (Y419 phosphorylated)Retains 20% of maximal activity[3]
Km for ATPThrombin-stimulated platelets vs. resting platelets2-3 fold decrease[8]
Km for CaseinThrombin-stimulated platelets vs. resting platelets2-3 fold decrease[8]
Km for poly(E4Y)Low Km form of pp60c-src0.029 mg/ml[9]
Km for poly(E4Y)High Km form of pp60c-src1.6 mg/ml[9]

Role in Cellular Signaling Pathways

Activated p60c-Src is a critical node in numerous signaling pathways that control cell proliferation, survival, migration, and angiogenesis. Its SH2 and SH3 domains mediate protein-protein interactions, allowing it to couple with a diverse array of signaling molecules.[10]

One of the most well-characterized roles of p60c-Src is its interaction with receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and HER2/neu.[11][12] Upon ligand binding and activation of the RTK, p60c-Src can bind to phosphotyrosine residues on the receptor via its SH2 domain.[10][11] This interaction can lead to the subsequent phosphorylation of other substrates and the activation of downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) p60cSrc_inactive p60c-Src (Inactive, pY527) RTK->p60cSrc_inactive Ligand Growth Factor Ligand->RTK Binds p60cSrc_active p60c-Src (Active, pY416) p60cSrc_inactive->p60cSrc_active Autophosphorylates Y416 Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) p60cSrc_active->Downstream Activates PTP Protein Tyrosine Phosphatase PTP->p60cSrc_inactive Dephosphorylates Y527 Cellular_Response Cellular Responses (Proliferation, Migration) Downstream->Cellular_Response

Caption: p60c-Src activation downstream of receptor tyrosine kinases.

Biological Significance in Health and Disease

The tight regulation of p60c-Src phosphorylation is crucial for maintaining normal cellular homeostasis. Its diverse functions include roles in T-lymphocyte maturation and activation, bone maintenance, and even learning and memory.[10]

However, the overexpression or constitutive activation of p60c-Src, often due to mutations or dysregulation of its phosphorylation state, is a common feature in many human cancers, including those of the breast, colon, and lung.[11][12][13] In a cancerous context, hyperactive p60c-Src contributes to malignant transformation by promoting uncontrolled cell growth, invasion, and metastasis.[1][13] This makes p60c-Src and its regulatory kinases and phosphatases attractive targets for the development of novel anti-cancer therapies.

Experimental Protocols

The study of p60c-Src phosphorylation relies on a variety of well-established molecular and cellular biology techniques.

Immunoprecipitation and Western Blotting for Phosphorylation Analysis

This protocol describes the general steps for analyzing the phosphorylation state of p60c-Src.

Experimental_Workflow Start Cell Lysis IP Immunoprecipitation with anti-Src antibody Start->IP Wash Wash beads IP->Wash Elute Elute protein Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Probe Probe with phospho-specific (e.g., anti-pY419) or total Src antibody Transfer->Probe Detect Detection Probe->Detect

Caption: Workflow for analyzing p60c-Src phosphorylation.

Methodology:

  • Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific for p60c-Src, which is coupled to protein A/G beads. This allows for the specific isolation of p60c-Src from the complex protein mixture.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound p60c-Src is eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Western Blotting: The eluted proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with primary antibodies that specifically recognize either total p60c-Src or its phosphorylated forms (e.g., anti-phospho-Src Tyr419).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.

In Vitro Kinase Assay

This assay measures the enzymatic activity of p60c-Src.

Methodology:

  • Immunoprecipitation: p60c-Src is immunoprecipitated from cell lysates as described above.

  • Kinase Reaction: The immunoprecipitated p60c-Src, while still bound to the beads, is incubated in a kinase reaction buffer containing a suitable substrate (e.g., enolase, a synthetic peptide, or even autophosphorylation) and ATP (often radiolabeled with γ-32P-ATP).

  • Reaction Termination: The reaction is stopped by adding SDS-PAGE sample buffer.

  • Analysis: The reaction products are resolved by SDS-PAGE, and the incorporation of the radiolabel into the substrate is visualized by autoradiography. Alternatively, non-radioactive methods using phospho-specific antibodies can be employed.

Mass Spectrometry

Mass spectrometry is a powerful tool for identifying and quantifying specific phosphorylation sites on p60c-Src.[3]

Methodology:

  • Protein Isolation: p60c-Src is isolated, often by immunoprecipitation or other chromatographic methods.

  • Proteolytic Digestion: The purified protein is digested with a protease, such as trypsin, to generate smaller peptides.

  • Phosphopeptide Enrichment (Optional): Phosphopeptides can be enriched from the peptide mixture using techniques like titanium dioxide or immobilized metal affinity chromatography.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for the identification of the peptide sequence and the precise localization of the phosphorylation site.

Conclusion

The phosphorylation of p60c-Src is a critical regulatory mechanism that governs its kinase activity and its ability to control a wide range of cellular processes. A thorough understanding of the intricate details of p60c-Src phosphorylation, its role in signaling networks, and the methods used to study it is essential for researchers and drug development professionals. The dysregulation of this process in cancer underscores its importance as a therapeutic target, and ongoing research in this area continues to provide valuable insights into both fundamental cell biology and clinical applications.

References

Unveiling the Interactome: A Technical Guide to Identifying Novel Binding Partners for Phosphorylated p60c-src Substrate II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for identifying novel binding partners of the phosphorylated p60c-src substrate II. The proto-oncogene tyrosine-protein kinase Src (p60c-src) is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, and survival. Its activity is tightly controlled by phosphorylation, and its substrates, upon phosphorylation, act as docking sites for a host of downstream effector proteins.[1][2] Identifying these binding partners is paramount to understanding the intricate signaling networks governed by Src and for the development of targeted therapeutics.[3]

This guide details established methodologies for elucidating phosphorylation-dependent protein-protein interactions, using the specific peptide "p60c-src Substrate II" (Sequence: Ac-Ile-Tyr-Gly-Glu-Phe-NH2) as a primary example.[4] The protocols provided are adaptable for other phosphorylated substrates.

The Central Role of p60c-src in Cellular Signaling

p60c-src is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction.[5] It is a member of the Src family of kinases, which are characterized by the presence of SH1 (catalytic), SH2, and SH3 domains. The SH2 and SH3 domains are crucial for mediating protein-protein interactions by recognizing phosphotyrosine residues and proline-rich motifs, respectively.[5][6] p60c-src is involved in numerous signaling pathways, including those initiated by growth factor receptors like EGFR and HER2/neu.[6][7][8] Its dysregulation has been implicated in the development and progression of various cancers, making it a key target for drug development.[9]

The phosphorylation of substrates by p60c-src creates specific binding sites for proteins containing SH2 domains, thereby propagating downstream signaling cascades. Understanding the full complement of proteins that interact with a given phosphorylated Src substrate is essential for a complete picture of its biological function.

p60c_src_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) p60c_src p60c-src RTK->p60c_src Activation Substrate_II Substrate II p60c_src->Substrate_II Phosphorylation pSubstrate_II p-Substrate II Binding_Partner Novel Binding Partner (SH2 domain) pSubstrate_II->Binding_Partner Binding Downstream_Signaling Downstream Signaling Cascades Binding_Partner->Downstream_Signaling Signal Propagation

Figure 1: p60c-src signaling pathway overview.

Methodologies for Identifying Novel Binding Partners

Several robust techniques can be employed to identify proteins that interact with a phosphorylated substrate. The choice of method depends on the nature of the interaction (stable vs. transient) and the experimental context.

Co-Immunoprecipitation (Co-IP) coupled with Mass Spectrometry (MS)

Co-IP is a powerful technique to isolate and identify members of a protein complex from cell lysates.[10] In this context, an antibody targeting an epitope-tagged version of p60c-src substrate II would be used to pull down the substrate and its interacting partners.

Experimental Workflow:

CoIP_Workflow start Transfect cells with tagged p-Substrate II construct lysis Cell Lysis under non-denaturing conditions start->lysis incubation Incubate lysate with anti-tag antibody lysis->incubation beads Add Protein A/G beads to capture antibody-protein complex incubation->beads wash Wash beads to remove non-specific binders beads->wash elution Elute bound proteins wash->elution sds_page SDS-PAGE separation elution->sds_page mass_spec In-gel digestion and LC-MS/MS analysis sds_page->mass_spec analysis Data analysis and protein identification mass_spec->analysis

Figure 2: Co-IP experimental workflow.

Detailed Protocol: A detailed protocol for Co-IP can be found in various sources.[11][12][13] Key considerations include the choice of lysis buffer to maintain protein-protein interactions and the inclusion of appropriate controls, such as a mock IP with a non-specific antibody.

Data Presentation:

Table 1: Hypothetical Co-IP/MS Results for Phosphorylated p60c-src Substrate II
Protein ID Gene Name Peptide Count Fold Enrichment (vs. Control IP)
P12345GENE12515.2
Q67890GENE21812.8
R54321GENE3129.5
Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a genetic method used to discover protein-protein interactions in vivo.[14][15][16] It is particularly useful for identifying binary interactions.

Logical Relationship:

Y2H_Logic cluster_bait Bait cluster_prey Prey cluster_reporter Reporter Gene Activation Bait p-Substrate II (fused to DNA-binding domain) Interaction Interaction brings domains together Bait->Interaction Prey cDNA Library (fused to activation domain) Prey->Interaction Activation Reporter gene transcription Interaction->Activation

Figure 3: Yeast two-hybrid logical diagram.

Detailed Protocol: The Y2H screen involves expressing the phosphorylated p60c-src substrate II as a "bait" protein fused to a DNA-binding domain and a library of potential interacting partners as "prey" proteins fused to a transcriptional activation domain.[3][17] Interaction between bait and prey reconstitutes a functional transcription factor, leading to the expression of a reporter gene.

Data Presentation:

Table 2: Hypothetical Y2H Screening Results
Prey Clone ID Identified Interacting Protein
Y2H-001Protein X
Y2H-002Protein Y
Y2H-003Protein Z
Proximity-Dependent Biotinylation (BioID)

BioID is a powerful technique for identifying both stable and transient protein interactions in a cellular context.[18][19] It utilizes a promiscuous biotin ligase fused to the protein of interest, which biotinylates nearby proteins.

Experimental Workflow:

BioID_Workflow start Transfect cells with p-Substrate II-BioID fusion construct biotin Add excess biotin to the cell culture medium start->biotin lysis Cell Lysis under denaturing conditions biotin->lysis streptavidin Capture biotinylated proteins with streptavidin beads lysis->streptavidin wash Wash beads to remove non-biotinylated proteins streptavidin->wash elution Elute bound proteins wash->elution mass_spec On-bead digestion and LC-MS/MS analysis elution->mass_spec analysis Data analysis and protein identification mass_spec->analysis

Figure 4: BioID experimental workflow.

Detailed Protocol: A detailed protocol for BioID has been described elsewhere.[20][21][22] The key steps involve the creation of a fusion protein between the phosphorylated p60c-src substrate II and the biotin ligase, followed by the addition of biotin to the cell culture, cell lysis, and purification of biotinylated proteins using streptavidin affinity chromatography.

Data Presentation:

Table 3: Hypothetical BioID Results for Phosphorylated p60c-src Substrate II
Protein ID Gene Name Spectral Count Fold Enrichment (vs. BioID-only control)
A98765GENE-A3220.5
B54321GENE-B2718.1
C12345GENE-C1914.3

Validation of Putative Interactions

Following the initial identification of potential binding partners, it is crucial to validate these interactions using orthogonal methods. This can include:

  • Reciprocal Co-Immunoprecipitation: Performing a Co-IP using an antibody against the putative binding partner to confirm the interaction with the phosphorylated p60c-src substrate II.

  • In Vitro Pull-Down Assays: Using purified recombinant proteins to demonstrate a direct interaction.

  • Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics of the interaction.

Concluding Remarks

The identification of novel binding partners for phosphorylated p60c-src substrate II is a critical step towards a more profound understanding of Src-mediated signaling pathways. The methodologies outlined in this guide provide a robust framework for researchers to uncover these interactions. The successful application of these techniques, coupled with rigorous validation, will undoubtedly shed new light on the complex regulatory networks governed by p60c-src and may reveal novel targets for therapeutic intervention in diseases driven by aberrant Src signaling.

References

Structural Alterations of p60c-src Substrate II (Sam68/KHDRBS1) Upon Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p60c-src substrate II, more commonly known as Sam68 (Src-associated in mitosis 68 kDa protein) or KHDRBS1, is a key player in coupling signaling pathways to post-transcriptional gene regulation. As a member of the STAR (Signal Transducer and Activator of RNA) family, its function is intricately modulated by post-translational modifications, particularly phosphorylation. This technical guide provides an in-depth analysis of the structural changes Sam68 undergoes upon phosphorylation, the experimental methodologies used to elucidate these changes, and the functional consequences for its role in cellular processes. This document is intended to serve as a comprehensive resource for researchers investigating Sam68-mediated signaling and for professionals in drug development targeting pathways involving this multifaceted protein.

Introduction to Sam68 (KHDRBS1)

Sam68 is a 443-amino acid protein characterized by a central QUA1-KH-QUA2 domain responsible for RNA binding and homodimerization. This core domain is flanked by N- and C-terminal intrinsically disordered regions (IDRs) that are rich in regulatory motifs, including proline-rich regions for SH3 domain binding, RG-rich motifs for arginine methylation, and multiple sites for phosphorylation.[1] These IDRs are crucial for the regulation of Sam68's functions, which include alternative splicing, RNA export, and cell cycle control.[1][2][3][4]

Phosphorylation of Sam68 occurs on serine, threonine, and tyrosine residues and is a critical mechanism for modulating its activity.[1][5] While tyrosine phosphorylation by Src family kinases has been a known regulatory mechanism, recent studies have shed light on the profound impact of serine/threonine phosphorylation on the structure and function of Sam68.[1][5]

Phosphorylation-Induced Structural Changes in Sam68

Recent research combining mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has provided significant insights into the structural consequences of Sam68 phosphorylation, particularly by cyclin-dependent kinase 1 (Cdk1) during mitosis.[1][2][3][4]

Key Phosphorylation Sites

Mass spectrometry analysis of Sam68 from HEK293 and HCT116 cells has identified numerous phosphorylation sites. Notably, Cdk1 specifically phosphorylates Sam68 on two key threonine residues within its intrinsically disordered regions:

  • Threonine 33 (T33) located in the N-terminal IDR.[1][2][3][4]

  • Threonine 317 (T317) located in the C-terminal IDR.[1][2][3][4]

Conformational Changes in Intrinsically Disordered Regions

NMR spectroscopy has been instrumental in characterizing the structural impact of phosphorylation on the N-terminal (residues 1-96) and C-terminal (residues 267-368) IDRs of Sam68. These regions are inherently flexible and do not adopt a stable three-dimensional structure.[1]

Upon phosphorylation by Cdk1, significant chemical shift perturbations (CSPs) are observed in the (¹H-¹⁵N)-HSQC NMR spectra for the backbone amides of the N- and C-terminal regions.[1] The most pronounced shifts occur at and around the phosphorylated T33 and T317 residues, indicating a distinct change in their local chemical environment.[1] While these changes do not represent a transition to a fully folded state, they signify a phosphorylation-induced conformational rearrangement within these disordered regions.[1]

Quantitative Data on Phosphorylation-Induced Changes

The following tables summarize the key quantitative findings from studies on Sam68 phosphorylation.

Table 1: Identified Phosphorylation Sites on Sam68 and Associated Kinases
Phosphorylation Site Kinase
Threonine 33 (T33)Cdk1
Threonine 317 (T317)Cdk1
Tyrosine ResiduesLCK, FYN, JAK3, SRMS, PTK6

Data sourced from Malki et al., 2022 and GeneCards KHDRBS1 entry.[1][5]

Table 2: Functional Consequences of T33 and T317 Phosphorylation by Cdk1
Functional Aspect Effect of Phosphorylation
RNA BindingReduced
Alternative Splicing ActivityReduced
Cellular LocalizationModulated
Apoptosis InductionReduced
Cell ProliferationIncreased

Data summarized from Malki et al., 2022.[1][2][3][4]

Experimental Protocols

In Vitro Phosphorylation of Sam68 for NMR Analysis

This protocol describes the in vitro phosphorylation of isotopically labeled Sam68 N- and C-terminal fragments for NMR studies.

  • Protein Expression and Purification: Express ¹⁵N- and ¹³C-labeled Sam68 N-terminal (residues 1-96) and C-terminal (residues 267-368) fragments in E. coli using appropriate minimal media containing [¹⁵N]ammonium chloride and [¹³C]glucose. Purify the proteins using standard chromatographic techniques.

  • Phosphorylation Reaction:

    • Prepare a reaction mixture containing the purified Sam68 fragment in a buffer of 50 mM sodium phosphate (pH 7.0) and 150 mM NaCl.

    • Add 2 mM ATP, 5 mM MgCl₂, and protease inhibitors.

    • Initiate the phosphorylation reaction by adding active Cdk1/cyclin B at a molar ratio of 5:1000 (Cdk1:Sam68).[1]

    • Incubate the reaction at 20°C for 16 hours.[1]

  • Monitoring Phosphorylation by NMR:

    • Record an initial (¹H-¹⁵N)-HSQC spectrum at 4°C before the addition of Cdk1.[1]

    • After adding the kinase, quantitatively monitor the reaction by acquiring a series of 2D (¹H-¹⁵N)-SOFAST-HMQC NMR experiments at 20°C.[1]

    • Record a final (¹H-¹⁵N)-HSQC spectrum at 4°C after 16 hours to confirm the completion of the reaction.[1]

NMR Spectroscopy for Structural Analysis

This protocol outlines the NMR experiments used to assign the backbone resonances and analyze the structural changes upon phosphorylation.

  • Sample Preparation: Prepare the NMR sample with the phosphorylated or unphosphorylated Sam68 fragment in 50 mM sodium phosphate buffer (pH 7.0), 150 mM NaCl, and 10% D₂O.[1]

  • Data Acquisition:

    • Acquire all spectra on a Bruker 600 MHz spectrometer (or equivalent) equipped with a cryogenic probe.[1]

    • For backbone resonance assignment, perform the following triple-resonance experiments at 4°C: HNCO, CBCA(CO)NH, and HNCACB.[1]

    • To assess structural changes, record (¹H-¹⁵N)-HSQC spectra for both the phosphorylated and unphosphorylated states.

  • Data Analysis:

    • Process the NMR spectra using software such as TopSpin.[1]

    • Analyze the spectra and perform resonance assignments using software like CcpNmr Analysis.[1]

    • Calculate the chemical shift perturbations (CSPs) between the phosphorylated and unphosphorylated states to identify regions of structural change.

Mass Spectrometry for Phosphorylation Site Mapping

This protocol provides a general workflow for identifying in vivo phosphorylation sites of Sam68.

  • Cell Culture and Lysis: Culture HEK293 or HCT116 cells and synchronize them at different stages of the cell cycle if desired. Lyse the cells to extract total protein.

  • Immunoprecipitation: Immunoprecipitate endogenous Sam68 from the cell lysates using a specific anti-Sam68 antibody.

  • In-gel Digestion: Separate the immunoprecipitated proteins by SDS-PAGE. Excise the band corresponding to Sam68 and perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Utilize data-dependent acquisition to select precursor ions for fragmentation.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a human protein database using a search engine (e.g., Mascot, Sequest) to identify peptides.

    • Include variable modifications for phosphorylation on serine, threonine, and tyrosine residues in the search parameters.

    • Validate the identified phosphopeptides and pinpoint the exact location of the phosphate group.

Visualizing Signaling and Experimental Workflows

phosphorylation_signaling_pathway cluster_0 Upstream Kinase Activation cluster_1 Sam68 Phosphorylation cluster_2 Structural and Functional Consequences Cdk1_CyclinB Cdk1/Cyclin B Sam68 Sam68 (p60c-src substrate II) Cdk1_CyclinB->Sam68 pSam68 Phosphorylated Sam68 (pT33, pT317) Sam68->pSam68 Phosphorylation Conformation Conformational Change in IDRs pSam68->Conformation Localization Modulated Cellular Localization pSam68->Localization RNA_Binding Reduced RNA Binding Conformation->RNA_Binding Splicing Altered Alternative Splicing RNA_Binding->Splicing

Caption: Cdk1-mediated phosphorylation of Sam68 at T33 and T317.

experimental_workflow_nmr cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis Expression 1. Express/Purify ¹⁵N/¹³C Labeled Sam68 IDRs Phosphorylation 2. In Vitro Phosphorylation with Cdk1/Cyclin B Expression->Phosphorylation Assignment 3. Triple Resonance Experiments (HNCO, HNCACB, etc.) Phosphorylation->Assignment HSQC 4. (¹H-¹⁵N)-HSQC Spectra (Phospho vs. Unphospho) Assignment->HSQC Processing 5. Spectral Processing and Assignment HSQC->Processing CSP 6. Chemical Shift Perturbation (CSP) Analysis Processing->CSP Structure 7. Structural Interpretation CSP->Structure

Caption: Workflow for NMR analysis of Sam68 phosphorylation.

logical_relationship Phosphorylation Phosphorylation of Sam68 (T33, T317) ConformationalChange Conformational Change in N- and C-terminal IDRs Phosphorylation->ConformationalChange leads to RNA_Binding Decreased Affinity for RNA ConformationalChange->RNA_Binding results in Splicing Altered Regulation of Alternative Splicing RNA_Binding->Splicing causes CellularFunction Impact on Cellular Processes (Apoptosis, Proliferation) Splicing->CellularFunction affects

Caption: Logical flow from phosphorylation to cellular function.

Conclusion and Future Directions

The phosphorylation of p60c-src substrate II (Sam68/KHDRBS1) is a critical regulatory mechanism that directly impacts its structure and function. The phosphorylation of T33 and T317 by Cdk1 induces conformational changes in the intrinsically disordered regions of Sam68, which in turn attenuates its RNA binding and alternative splicing activities. These molecular events have significant downstream consequences for cellular processes such as apoptosis and proliferation.

For researchers, the detailed experimental protocols provided herein offer a roadmap for investigating the structural and functional consequences of Sam68 phosphorylation. For drug development professionals, understanding the precise molecular switch that governs Sam68 activity opens up new avenues for therapeutic intervention. Targeting the kinases that phosphorylate Sam68 or developing molecules that stabilize a specific phosphorylation-dependent conformation could offer novel strategies for modulating gene expression in diseases where Sam68 is dysregulated, such as cancer.

Future research should aim to obtain high-resolution structures of the phosphorylated N- and C-terminal domains of Sam68, potentially in complex with RNA, to provide a more detailed atomic-level understanding of the regulatory mechanism. Furthermore, a comprehensive mapping of all phosphorylation sites and their interplay will be crucial for a complete picture of Sam68 regulation.

References

The Evolutionary Trajectory of p60c-Src Kinase and its Substrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene p60c-Src, a non-receptor tyrosine kinase, stands as a cornerstone of intracellular signaling, governing a vast array of cellular processes from proliferation and differentiation to adhesion and migration.[1][2] Its dysregulation is a hallmark of numerous cancers, making it a critical target for therapeutic intervention.[1][3] Understanding the evolutionary journey of Src and its intricate relationship with its substrates is paramount for developing targeted and effective therapies. This technical guide provides an in-depth exploration of the evolution of the p60c-Src kinase, the diversification of its substrate repertoire, and the co-evolutionary dynamics that have shaped their interactions. We delve into the key molecular innovations that have driven Src's functional expansion, from its ancient origins to its specialized roles in vertebrates. Detailed experimental protocols for studying Src kinase evolution and substrate identification are provided, alongside a quantitative analysis of key evolutionary and biochemical parameters.

The Ancient Origins and Diversification of the Src Kinase Family

The Src family of kinases (SFKs) are ancient signaling molecules, with their origins tracing back to early metazoans.[4][5] The core architecture of Src, often referred to as the "Src module," consists of a Src Homology 3 (SH3) domain, an SH2 domain, and a catalytic kinase domain.[6][7] This modular arrangement has been remarkably conserved throughout evolution, highlighting its fundamental importance in cellular signaling.[8][9]

Phylogenetic analyses reveal that the Src gene family was established in unicellular organisms, such as choanoflagellates, the closest living relatives of metazoans.[10][11][12] However, the intricate regulatory mechanisms that characterize modern Src kinases were still evolving. For instance, while the C-terminal Src kinase (Csk), a key negative regulator of Src, is present in the unicellular Monosiga ovata, the negative regulation of the ancestral Src was less stringent compared to its multicellular counterparts.[10][11] This suggests that the development of a stable, Csk-mediated negative regulatory system was a critical step in the evolution of multicellularity, allowing for tighter control over cell growth and proliferation.[10][12]

With the advent of vertebrates, the Src family underwent significant expansion and diversification, leading to the emergence of two main subfamilies: SrcA (including Src, Yes, Fyn, and Fgr) and SrcB (including Lck, Hck, Blk, and Lyn).[4][13][14] This expansion was accompanied by a specialization of function, with different family members exhibiting distinct expression patterns and playing non-redundant roles in various tissues and cell types.[15][16] For example, the neuronal-specific isoform of Src, pp60c-src+, which contains a six-amino-acid insert, is found only in mammals, birds, and reptiles, suggesting a role in higher brain functions.[17]

FeatureUnicellular Eukaryotes (e.g., Choanoflagellates)Early Metazoans (e.g., Sponges, Hydra)Vertebrates
Src Orthologs PresentPresentExpanded family (SrcA and SrcB subfamilies)
Csk Orthologs PresentPresentPresent
Negative Regulation by Csk Immature, less stable[10][11][12]Established[5]Tightly regulated
Substrate Specificity Likely more promiscuous[18]EvolvingMore specialized
Functional Roles Basic cellular signalingCell-cell adhesion, development[10][19]Diverse roles in development, immunity, and neuronal function[15][16]

Table 1: Evolutionary Milestones of the p60c-Src Kinase. This table summarizes the key evolutionary advancements of the Src kinase and its regulatory system from unicellular ancestors to vertebrates.

The Expanding Universe of Src Substrates

The evolution of Src kinase is intrinsically linked to the evolution of its substrates. As Src diversified and acquired new regulatory features, its substrate pool also expanded, allowing it to integrate a wider range of cellular signals. The evolution of substrate recognition by Src is a complex process that involves both the kinase domain and the regulatory SH2 and SH3 domains.[9][14]

Studies on the evolution of Src and the related Abl kinase have revealed a bimodal pattern of substrate specificity evolution.[18] One mode involves a promiscuous ancestral kinase that specialized over time (subfunctionalization), as seen in the evolution of Abl. The other mode, exemplified by Src, involves a relaxation of substrate specificity from a more specific ancestor, leading to a broader range of targets (neofunctionalization).[18]

The SH2 and SH3 domains play a crucial role in substrate recognition by mediating protein-protein interactions.[8][16] The SH2 domain binds to specific phosphotyrosine-containing motifs, while the SH3 domain recognizes proline-rich sequences.[6][14] The co-evolution of these domains with the kinase domain has been a key driver in the diversification of Src signaling pathways.[8] The conserved arrangement of these domains is critical for proper substrate recognition.[9]

The substrate specificity of different Src family members has also diverged. For example, a comparison of Lck and c-Src, two closely related SFKs, revealed differences in their electrostatic recognition of substrates, likely reflecting the specialization of Lck for its role in T-cell signaling.[20]

Substrate CategoryExamplesEvolutionary Significance
Cell Adhesion Proteins Catenins, CortactinDisruption of cell-cell interactions, crucial for the evolution of multicellularity and tissue morphogenesis.[10][19]
Receptor Tyrosine Kinases (RTKs) PDGF Receptor, EGF ReceptorIntegration of extracellular growth factor signals with intracellular pathways.[16]
Cytoskeletal Proteins Regulation of cell shape, motility, and invasion.
Ion Channels NMDA ReceptorModulation of neuronal activity and synaptic plasticity.[21]
Signaling Adaptors Assembly of multi-protein signaling complexes.

Table 2: Major Classes of Src Substrates and their Evolutionary Significance. This table highlights the diverse categories of proteins that are phosphorylated by Src, underscoring its central role in a multitude of cellular processes that have evolved over time.

Experimental Methodologies for Studying Src Evolution and Substrates

A variety of experimental techniques are employed to investigate the evolution of Src kinase and identify its substrates. These methods range from in vitro biochemical assays to large-scale proteomic analyses.

Phylogenetic Analysis of Src Family Kinases

Phylogenetic analysis is used to reconstruct the evolutionary history of the Src gene family. This involves comparing the amino acid sequences of Src orthologs from different species to infer their evolutionary relationships.

Protocol:

  • Sequence Retrieval: Obtain Src protein sequences from various organisms from public databases like NCBI and Ensembl.

  • Multiple Sequence Alignment: Align the sequences using tools like Clustal Omega or MUSCLE to identify conserved and variable regions.

  • Phylogenetic Tree Construction: Use methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference (e.g., using software like MEGA or PhyML) to build a phylogenetic tree.[13]

  • Tree Visualization and Interpretation: Visualize the tree to understand the evolutionary relationships and divergence times of different Src family members.

experimental_workflow_phylogenetics cluster_data_collection Data Collection cluster_analysis Analysis cluster_output Output seq_retrieval Sequence Retrieval (NCBI, Ensembl) msa Multiple Sequence Alignment (ClustalW) seq_retrieval->msa Protein Sequences tree_build Phylogenetic Tree Construction (MEGA) msa->tree_build Aligned Sequences tree_vis Tree Visualization and Interpretation tree_build->tree_vis Phylogenetic Tree

Caption: Workflow for Phylogenetic Analysis of Src Kinases.

In Vitro Kinase Assays

In vitro kinase assays are used to measure the enzymatic activity of Src and to determine if a particular protein is a direct substrate.

Protocol:

  • Protein Purification: Purify recombinant Src kinase and the putative substrate protein.

  • Reaction Setup: Incubate the kinase and substrate in a reaction buffer containing ATP and necessary cofactors (e.g., MgCl2).[10][18]

  • Detection of Phosphorylation: Detect the phosphorylation of the substrate using methods such as:

    • Radiolabeling: Use [γ-³²P]ATP and detect incorporation of the radioactive phosphate into the substrate by autoradiography.

    • Antibody-based detection: Use phosphotyrosine-specific antibodies to detect phosphorylation by Western blotting.[10]

  • Kinetic Analysis: Determine kinetic parameters like Km and Vmax to quantify the efficiency of phosphorylation.

Mass Spectrometry-Based Substrate Identification

Mass spectrometry (MS) has become a powerful tool for the large-scale identification of kinase substrates from complex biological samples.[22][23] Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a quantitative proteomic technique often used for this purpose.[22][23]

Protocol:

  • SILAC Labeling: Culture two populations of cells, one with normal ("light") amino acids and the other with heavy isotope-labeled ("heavy") amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).

  • Experimental Treatment: Overexpress a constitutively active form of Src in one cell population.

  • Cell Lysis and Protein Digestion: Lyse the cells, combine the "light" and "heavy" protein lysates in a 1:1 ratio, and digest the proteins into peptides using trypsin.[18]

  • Phosphopeptide Enrichment: Enrich for tyrosine-phosphorylated peptides using phosphotyrosine-specific antibodies or immobilized metal affinity chromatography (IMAC).[18]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • Data Analysis: Identify and quantify the phosphopeptides. Substrates of Src will show a higher abundance of the "heavy" labeled phosphopeptide in the Src-overexpressing cells.

experimental_workflow_silac cluster_cell_culture Cell Culture & Labeling cluster_treatment Treatment & Lysis cluster_analysis Analysis light_cells Cells with 'Light' Amino Acids lysis Cell Lysis and Protein Digestion light_cells->lysis heavy_cells Cells with 'Heavy' Amino Acids (SILAC) src_expr Overexpress Active Src heavy_cells->src_expr src_expr->lysis enrich Phosphopeptide Enrichment lysis->enrich Combined Lysate lcms LC-MS/MS Analysis enrich->lcms Enriched Peptides data_analysis Data Analysis and Substrate Identification lcms->data_analysis MS Data

Caption: Workflow for SILAC-based Src Substrate Identification.

Peptide Microarrays

Peptide microarrays can be used to screen a large number of potential substrate peptides for phosphorylation by Src in a high-throughput manner.[23]

Protocol:

  • Array Fabrication: Synthesize and immobilize a library of tyrosine-containing peptides on a solid support.

  • Kinase Reaction: Incubate the microarray with purified Src kinase and ATP.

  • Detection: Detect phosphorylated peptides using a phosphotyrosine-specific antibody labeled with a fluorescent dye.

  • Data Acquisition and Analysis: Scan the microarray to measure the fluorescence intensity of each spot, which corresponds to the level of phosphorylation.

Signaling Pathways and Regulatory Circuits

The activity of p60c-Src is tightly controlled by a complex network of interactions and post-translational modifications. The canonical regulation of Src involves a conformational switch between an active and an inactive state.

In the inactive state, the SH2 domain binds to a phosphorylated tyrosine residue (Tyr527 in chicken c-Src) in the C-terminal tail, and the SH3 domain interacts with the linker region between the SH2 and kinase domains.[6][24] This intramolecular arrangement locks the kinase domain in an inactive conformation.

Activation of Src can be triggered by various upstream signals, such as the binding of growth factors to their receptors. This leads to the dephosphorylation of Tyr527 by protein tyrosine phosphatases, which disrupts the intramolecular inhibition. The SH2 and SH3 domains are then free to bind to other proteins, leading to a conformational change that activates the kinase domain. Autophosphorylation of a tyrosine residue in the activation loop (Tyr416 in chicken c-Src) further stabilizes the active conformation and enhances catalytic activity.[6][10]

src_regulation_pathway cluster_inactive Inactive State cluster_active Active State cluster_signals Upstream Signals Src_inactive p60c-Src (Inactive) (pY527) Src_active p60c-Src (Active) (pY416) Src_inactive->Src_active Conformational Change Autophosphorylation of Y416 Csk Csk Csk->Src_inactive Phosphorylates Y527 Src_active->Src_inactive Inactivation Substrate Substrate Src_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate PTP Protein Tyrosine Phosphatase (PTP) PTP->Src_inactive Dephosphorylates Y527 GrowthFactors Growth Factors, Integrins GrowthFactors->PTP Activate

References

A Technical Guide to p60c-Src Substrate Phosphorylation: From In Vitro Assays to Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene p60c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell adhesion, growth, migration, and differentiation. Its activity is tightly controlled, and its dysregulation is frequently implicated in the progression of various cancers. A key aspect of p60c-Src function is its ability to phosphorylate a diverse array of intracellular substrates on specific tyrosine residues, thereby initiating complex signaling cascades.

This technical guide provides a comprehensive overview of p60c-Src substrate phosphorylation, addressing both in vitro and in-cellulo methodologies. We will begin by clarifying the nature of "p60c-Src substrate II," a synthetic peptide designed for biochemical assays, and then expand our focus to the more biologically pertinent phosphorylation of endogenous protein substrates within different cell lines. This document will detail experimental protocols, present quantitative data on the phosphorylation of key substrates, and illustrate the associated signaling pathways and experimental workflows.

Understanding p60c-Src Substrates

The substrates of p60c-Src are numerous and varied, reflecting the enzyme's broad impact on cellular function. For the purposes of this guide, we will differentiate between synthetic and endogenous substrates.

  • Synthetic Substrates: These are short, artificially created peptides that contain a tyrosine residue within a sequence motif recognized by p60c-Src. They are primarily used for in vitro kinase assays to measure the specific activity of purified or immunoprecipitated p60c-Src. A notable example is "p60c-src substrate II," a pentapeptide with the sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH2. This substrate is a tool for biochemical characterization and inhibitor screening, not a component of cellular pathways.

  • Endogenous Substrates: These are naturally occurring proteins within the cell that are phosphorylated by p60c-Src in response to physiological signals. The phosphorylation of these substrates is a critical event in signal transduction. Key endogenous substrates include:

    • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is a central component of focal adhesions. Src-mediated phosphorylation of FAK is crucial for cell adhesion, migration, and survival signaling.

    • Paxillin: A scaffolding protein found at focal adhesions that is involved in the recruitment of signaling and structural proteins. Its phosphorylation by p60c-Src is a key event in cytoskeletal organization and cell motility.

    • Cortactin: An actin-binding protein that promotes actin polymerization and is involved in cell migration and invasion. Src-mediated phosphorylation of cortactin enhances its activity.

Quantitative Data on Endogenous Substrate Phosphorylation

The phosphorylation of endogenous p60c-Src substrates is a dynamic process that varies between cell lines and in response to different stimuli. The following tables summarize quantitative data from published studies, illustrating the changes in phosphorylation of key substrates under specific experimental conditions.

Table 1: p60c-Src-Mediated Phosphorylation of Focal Adhesion Kinase (FAK)

Cell LineConditionPhosphorylation SiteFold Change in PhosphorylationReference
Mouse Embryonic Fibroblasts (MEFs)Expression of oncogenic Y529F Src vs. normal SrcpTyr576/pTyr577~4-fold increase[1]
HT-25 Colon Cancer CellsSuspension vs. AdherentpTyr118 (Paxillin)Increased in suspension[2]
RKO Colon Cancer CellsSuspension vs. AdherentpTyr118 (Paxillin)Increased in suspension[2]

Table 2: p60c-Src-Mediated Phosphorylation of Paxillin

Cell LineConditionPhosphorylation SiteObservationReference
NBT-II Rat Bladder Carcinoma CellsStimulation with CollagenpTyr31, pTyr118Increased association with Crk[3]
FAK-/- Mouse Fibroblasts with v-SrcAdherent vs. SuspensionpTyr118Increased phosphorylation in suspension[2]

Table 3: p60c-Src-Mediated Phosphorylation of Cortactin

Cell LineConditionPhosphorylation SiteObservationReference
Pancreatic Acinar CellsSuprastimulation with CholecystokininTyrosine sitesMarkedly increased phosphorylation[4]
SYF cells (Src/Yes/Fyn deficient)Co-transfection of Src and CortactinpTyr421, pTyr466Specific phosphorylation observed[5]

Experimental Protocols

This section provides detailed methodologies for studying p60c-Src substrate phosphorylation.

Protocol 1: In Vitro p60c-Src Kinase Assay Using Synthetic Substrate II

This protocol is designed to measure the kinase activity of p60c-Src using the synthetic peptide "p60c-src substrate II."

1. Reagents and Buffers:

  • Active p60c-Src enzyme (recombinant or immunoprecipitated)

  • p60c-Src Substrate II (Ac-IYGEF-NH2)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-32P]ATP or a non-radioactive ATP/ADP detection system (e.g., ADP-Glo™)

  • Stopping Reagent (e.g., 3% phosphoric acid for radioactive assays)

  • Phosphocellulose paper and wash buffers (for radioactive assays)

2. Procedure:

  • Prepare a reaction mixture by combining the Kinase Assay Buffer, the synthetic substrate peptide, and the active p60c-Src enzyme in a microcentrifuge tube or microplate well.

  • Pre-incubate the mixture at 30°C for 10 minutes to allow for temperature equilibration.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP for radioactive detection).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the appropriate stopping reagent.

  • For radioactive detection: a. Spot a portion of the reaction mixture onto a phosphocellulose paper square. b. Wash the paper squares multiple times in a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP. c. Measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive detection: a. Follow the manufacturer's instructions for the specific ADP detection kit being used. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent that converts the generated ADP into a detectable signal (e.g., luminescence).

  • Calculate the kinase activity, typically expressed as picomoles of phosphate transferred per minute per microgram of enzyme.

Protocol 2: Analysis of Endogenous Substrate Phosphorylation in Cell Lines

This protocol describes the steps for cell culture, lysis, immunoprecipitation, and western blot analysis to detect the phosphorylation of an endogenous p60c-Src substrate.

1. Cell Culture and Stimulation:

  • Culture the cell line of interest (e.g., HeLa, MCF-7, NIH3T3) in the appropriate growth medium and conditions.

  • If studying stimulus-induced phosphorylation, serum-starve the cells for a period (e.g., 12-24 hours) to reduce basal signaling.

  • Treat the cells with the desired stimulus (e.g., growth factor, adhesion to extracellular matrix) for the appropriate time. Include an unstimulated control.

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, aprotinin, leupeptin).

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA assay).

3. Immunoprecipitation:

  • Incubate a defined amount of cell lysate (e.g., 500 µg - 1 mg) with a primary antibody specific for the substrate of interest (e.g., anti-Paxillin) for several hours to overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

  • Wash the beads several times with cold lysis buffer to remove non-specific binding proteins.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

4. Western Blotting:

  • Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-Paxillin (pY118)).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To confirm equal loading of the immunoprecipitated protein, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Paxillin).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and procedures discussed in this guide.

G Integrin-Mediated Src Signaling Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin Binding FAK FAK Integrin->FAK Clustering & Activation pFAK_Y397 pFAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src_inactive Inactive Src pFAK_Y397->Src_inactive Recruitment Src_active Active Src Src_inactive->Src_active Activation pFAK_Y576_577 pFAK (Y576/577) Src_active->pFAK_Y576_577 Phosphorylation Paxillin Paxillin Src_active->Paxillin Phosphorylation Cytoskeleton Cytoskeletal Reorganization & Cell Migration pFAK_Y576_577->Cytoskeleton pPaxillin pPaxillin Paxillin->pPaxillin pPaxillin->Cytoskeleton

Caption: Integrin signaling pathway involving p60c-Src.

G In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Active p60c-Src Mix Combine Enzyme, Substrate, Buffer Enzyme->Mix Substrate Substrate II Peptide Substrate->Mix Buffer Kinase Buffer Buffer->Mix Initiate Add [γ-32P]ATP Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Spot Spot on P-cellulose paper Stop->Spot Wash Wash paper Spot->Wash Count Scintillation Counting Wash->Count G In-Cellulo Phosphorylation Analysis Workflow Culture Cell Culture & Stimulation Lysis Cell Lysis (with inhibitors) Culture->Lysis IP Immunoprecipitation (Substrate-specific Ab) Lysis->IP SDS_PAGE SDS-PAGE IP->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Block Blocking (BSA) Transfer->Block Probe_pAb Probe with Phospho-Ab Block->Probe_pAb Probe_secAb Probe with Secondary Ab Probe_pAb->Probe_secAb Detect ECL Detection Probe_secAb->Detect

References

Methodological & Application

Measuring p60c-src Substrate Phosphorylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the measurement of p60c-src substrate phosphorylation. The proto-oncogene tyrosine-protein kinase Src, also known as p60c-src, is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Its activity is tightly controlled, and aberrant activation is frequently observed in various cancers, making it a key target for drug development.[3] Measuring the phosphorylation of its substrates is crucial for understanding its signaling pathways and for screening potential inhibitors.

Introduction to p60c-src and Substrate Phosphorylation

p60c-src is a non-receptor tyrosine kinase that phosphorylates specific tyrosine residues on its substrates.[1] The activity of c-Src itself is regulated by phosphorylation at two key tyrosine residues: Tyr416 and Tyr527. Phosphorylation at Tyr416 in the activation loop leads to an increase in kinase activity, while phosphorylation at Tyr527 by C-terminal Src kinase (CSK) maintains the enzyme in an inactive conformation.[4][5] Dephosphorylation of Tyr527 or binding of activating proteins can lead to a conformational change that allows for autophosphorylation at Tyr416 and subsequent phosphorylation of downstream substrates.[6][7]

The measurement of substrate phosphorylation is a direct indicator of c-Src kinase activity. This can be assessed through various in vitro and in vivo methods, each with its own advantages and limitations.

Key Methodologies for Measuring Substrate Phosphorylation

Several robust methods are available to quantify the phosphorylation of c-Src substrates. The choice of method depends on the specific research question, the available reagents, and the required throughput.

1. In Vitro Kinase Assays: These assays directly measure the ability of purified, active c-Src to phosphorylate a specific substrate in a controlled environment.

2. Western Blotting with Phospho-Specific Antibodies: This immunological technique allows for the detection and semi-quantitative analysis of substrate phosphorylation in cell lysates or immunoprecipitated samples.

3. Mass Spectrometry-Based Phosphoproteomics: This powerful approach enables the identification and quantification of phosphorylation sites on a global scale, providing a comprehensive view of c-Src-mediated signaling.[2][8]

4. High-Throughput Screening (HTS) Assays: Technologies like AlphaLISA and peptide microarrays are suitable for screening large numbers of compounds for their effect on c-Src activity.[2][9]

Protocol 1: In Vitro Kinase Assay using Radiolabeled ATP

This protocol describes a classic method to measure the phosphorylation of a purified substrate by c-Src using radioactive [γ-³²P]ATP.

Objective: To quantify the direct phosphorylation of a substrate by p60c-src in vitro.

Materials:

  • Active, purified p60c-src enzyme

  • Purified substrate protein or peptide

  • Kinase Buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 50 μM sodium vanadate, 50 μM DTT)[1]

  • [γ-³²P]ATP (10 μCi/μl)

  • Cold ATP (10 mM stock)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager or X-ray film

Procedure:

  • Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine:

    • 5 µL of 5X Kinase Buffer

    • 2.5 µL of 10X Substrate (final concentration to be optimized)

    • 1 µL of active p60c-src (amount to be optimized)

    • x µL of sterile deionized water to bring the volume to 24 µL.

  • Initiate the reaction by adding 1 µL of ATP mix (a mixture of cold ATP and [γ-³²P]ATP to achieve the desired final concentration and specific activity). A typical final ATP concentration is 10-100 µM.

  • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of the assay.

  • Stop the reaction by adding 6 µL of 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the ³²P-labeled protein bands.[1]

  • Quantify the band intensity using appropriate software.

Data Presentation:

Condition Substrate Concentration (µM) c-Src (ng) Phosphorylation Signal (Arbitrary Units)
Control (No Enzyme)10050
Test10505000
Inhibitor A10501500
Inhibitor B10504500

Table 1: Example data from an in vitro kinase assay showing the effect of inhibitors on substrate phosphorylation.

Workflow for In Vitro Kinase Assay:

in_vitro_kinase_assay reagents Prepare Reaction Mix (Enzyme, Substrate, Buffer) atp Add [γ-³²P]ATP to Initiate reagents->atp incubation Incubate at 30°C atp->incubation stop_reaction Stop Reaction (SDS-PAGE Buffer) incubation->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page detection Autoradiography/ Phosphorimaging sds_page->detection quantification Quantify Signal detection->quantification

Figure 1. Workflow for a radioactive in vitro kinase assay.

Protocol 2: Western Blotting for Phospho-Substrate Detection

This protocol details the detection of a phosphorylated substrate in cell lysates using a phospho-specific antibody.

Objective: To detect and semi-quantify the phosphorylation of a specific substrate in a cellular context.

Materials:

  • Cell culture reagents

  • Stimulants or inhibitors for cell treatment

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody against the phosphorylated substrate (phospho-specific)

  • Primary antibody against the total substrate protein (for loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Culture and treat cells as required (e.g., with growth factors to activate c-Src or with c-Src inhibitors).

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 9.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody against the total substrate protein.

Data Presentation:

Treatment Phospho-Substrate Signal (Normalized) Total Substrate Signal (Normalized) Phospho/Total Ratio
Untreated1.01.01.0
Stimulant5.21.14.7
Stimulant + Inhibitor1.51.01.5

Table 2: Example of semi-quantitative data from a Western blot analysis.

Signaling Pathway involving c-Src:

c_Src_signaling GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Src p60c-src Receptor->Src Activates Substrate Substrate II Src->Substrate Phosphorylates pSubstrate Phosphorylated Substrate II Substrate->pSubstrate Downstream Downstream Signaling (e.g., Proliferation, Migration) pSubstrate->Downstream Initiates

Figure 2. A simplified signaling pathway illustrating c-Src activation and substrate phosphorylation.

Protocol 3: Mass Spectrometry for Phosphorylation Site Identification

This protocol provides a general workflow for identifying and quantifying c-Src substrate phosphorylation using mass spectrometry. A common approach is Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[2][8]

Objective: To identify and quantify phosphorylation sites on c-Src substrates on a proteome-wide scale.

Procedure Overview:

  • SILAC Labeling: Culture two cell populations in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).

  • Cell Treatment: Treat one cell population to activate c-Src (e.g., overexpress active c-Src or stimulate with a growth factor), while the other serves as a control.

  • Cell Lysis and Protein Digestion: Combine equal amounts of protein from the "light" and "heavy" cell lysates. Digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.[10]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the phosphopeptides, determine the precise phosphorylation sites, and quantify the relative abundance of "heavy" versus "light" peptides. An increased ratio of heavy to light for a particular phosphopeptide indicates increased phosphorylation upon c-Src activation.[8]

Data Presentation:

Protein Phosphorylation Site SILAC Ratio (Heavy/Light) Fold Change
Substrate AY1234.54.5
Substrate BY4561.21.2
Substrate IIY7898.18.1

Table 3: Example data from a SILAC-based phosphoproteomics experiment.

Workflow for SILAC-based Phosphoproteomics:

Figure 3. Workflow for SILAC-based phosphoproteomics to identify c-Src substrates.

High-Throughput Screening (HTS) Assays

For drug development professionals, HTS assays are essential for screening large compound libraries.

AlphaLISA SureFire Ultra: This is a bead-based immunoassay that can be performed in a single plate format.[9] It uses two antibodies that recognize the phospho-epitope and a distal epitope on the target protein. In the presence of the phosphorylated target, donor and acceptor beads are brought into proximity, generating a luminescent signal that is proportional to the amount of phosphorylated protein.[9] This assay is highly sensitive and amenable to automation.

Peptide Microarrays: This technology allows for the high-throughput identification of kinase substrates and phosphorylation sites.[2][8] Peptides derived from potential substrates are spotted onto a microarray slide. The array is then incubated with active c-Src and ATP. Phosphorylation is detected using a labeled anti-phosphotyrosine antibody. This method is useful for determining the substrate specificity of c-Src.[2]

Concluding Remarks

The choice of method for measuring p60c-src substrate phosphorylation depends on the specific experimental goals. For detailed kinetic analysis of a purified system, the in vitro kinase assay is ideal. For validating phosphorylation in a cellular context, western blotting is a standard and reliable technique. For discovery-based approaches to identify novel substrates and phosphorylation sites, mass spectrometry is the most powerful tool. Finally, for large-scale screening of c-Src inhibitors, HTS assays like AlphaLISA are the most suitable. By selecting the appropriate methodology, researchers can gain valuable insights into the complex role of p60c-src in health and disease.

References

Application Notes and Protocols for In Vitro Phosphorylation of p60c-src Substrate II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing an in vitro phosphorylation assay using p60c-src kinase and a synthetic peptide substrate. The protocol is designed for researchers in academic and industrial settings, particularly those involved in drug development and cancer research, to study the enzymatic activity of p60c-src and to screen for potential inhibitors.

Introduction

p60c-src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, motility, and invasion.[1] Dysregulation of its kinase activity is often associated with the development and progression of various human cancers.[1] Therefore, the in vitro phosphorylation assay is a fundamental tool for understanding the enzymatic function of p60c-src and for the discovery of novel therapeutic agents targeting its activity. This protocol details the necessary reagents, conditions, and steps for a successful and reproducible in vitro phosphorylation of a p60c-src peptide substrate.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for an in vitro p60c-src phosphorylation assay. These values are derived from established protocols and can be optimized as needed for specific experimental goals.

ParameterValueSource
Enzyme
p60c-src (human, recombinant)2-20 Units per assay[2][3]
Substrate
p60c-src Substrate II (KVEKIGEGTYGVVYK)150 µM - 375 µM (final concentration)[2][3]
ATP
ATP (unlabeled)50 µM - 500 µM[1][2]
[γ-32P]ATP (for radioactive detection)1 µCi per assay[2][3]
Reaction Buffer
Tris-HCl, pH 7.2100 mM[2][3]
MgCl2125 mM[2][3]
MnCl225 mM[2][3]
EGTA2 mM[2][3]
Sodium Orthovanadate0.25 mM[2][3]
Dithiothreitol (DTT)2 mM[2][3]
Incubation
Temperature30°C[2][3]
Time10 minutes[2][3]

Experimental Protocols

This section provides detailed methodologies for performing the in vitro phosphorylation assay using either a radioactive or a non-radioactive detection method.

Protocol 1: Radioactive [γ-32P]ATP Filter Binding Assay

This protocol is a robust method for directly measuring the incorporation of phosphate into the substrate peptide.

Materials:

  • p60c-src kinase (2-20 Units/µL)

  • p60c-src Substrate II peptide (1.5 mM stock)

  • Src Kinase Reaction Buffer (10X stock): 1 M Tris-HCl (pH 7.2), 1.25 M MgCl2, 250 mM MnCl2, 20 mM EGTA, 2.5 mM Sodium Orthovanadate, 20 mM DTT

  • [γ-32P]ATP (10 µCi/µL)

  • Unlabeled ATP (10 mM stock)

  • 40% Trichloroacetic acid (TCA)

  • 0.75% Phosphoric acid

  • Acetone

  • P81 phosphocellulose paper squares (2 cm x 2 cm)

  • Scintillation vials

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Water bath or incubator at 30°C

  • Scintillation counter

Procedure:

  • Prepare the Reaction Mix: In a microcentrifuge tube, prepare the reaction mix on ice. For a single 40 µL reaction, add the following in order:

    • 10 µL of Src Kinase Reaction Buffer (1X final)

    • 10 µL of p60c-src Substrate II (150-375 µM final concentration)

    • 10 µL of diluted p60c-src Kinase (2-20 Units per assay)

  • Initiate the Reaction: Add 10 µL of the diluted [γ-32P]ATP to start the reaction.[2][3]

  • Incubation: Incubate the reaction mixture for 10 minutes at 30°C.[2][3]

  • Stop the Reaction: Terminate the reaction by adding 20 µL of 40% TCA and incubate for 5 minutes at room temperature.[2][3]

  • Spotting: Transfer 25 µL of the reaction mixture onto the center of a P81 phosphocellulose paper square.[2][3]

  • Washing: Wash the P81 paper squares five times for 5 minutes each with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.[2] Perform a final wash with acetone for 5 minutes.[2]

  • Quantification: Transfer the dried P81 paper to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.[3]

Protocol 2: Non-Radioactive ADP-Glo™ Luminescence Assay

This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • p60c-src kinase

  • p60c-src Substrate II

  • SRC Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT.[1]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare Reagents: Dilute the p60c-src kinase, substrate, and ATP in the SRC Kinase Buffer.

  • Set up the Kinase Reaction: In a 384-well plate, add the following to each well:

    • Reagents for the kinase reaction (e.g., enzyme, substrate, ATP, and any test compounds).

  • Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for the desired time (e.g., 60 minutes).

  • Stop the Kinase Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This will terminate the kinase reaction and deplete the remaining ATP.[1]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.[1]

  • Incubation: Incubate at room temperature for 30 minutes.[1]

  • Measure Luminescence: Record the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

Visualizations

p60c-src Signaling Pathway

p60c_src_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) p60c_src_inactive p60c-src (Inactive) (P-Tyr527) RTK->p60c_src_inactive Activation Signal Integrin Integrin Integrin->p60c_src_inactive Activation Signal p60c_src_active p60c-src (Active) (de-P-Tyr527) (P-Tyr416) p60c_src_inactive->p60c_src_active Dephosphorylation of Tyr527 & Autophosphorylation of Tyr416 FAK FAK p60c_src_active->FAK Phosphorylation Ras Ras p60c_src_active->Ras Activation STAT3 STAT3 p60c_src_active->STAT3 Phosphorylation Downstream Downstream Signaling FAK->Downstream Ras->Downstream STAT3->Downstream Cell_Responses Cell Proliferation, Motility, Survival Downstream->Cell_Responses

Caption: Simplified p60c-src signaling pathway.

Experimental Workflow for In Vitro Phosphorylation Assay

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_radioactive Radioactive cluster_luminescence Luminescence Reagents Prepare Reagents: - p60c-src Kinase - Substrate Peptide - Kinase Buffer - ATP ([γ-32P]ATP or unlabeled) Reaction_Setup Set up Reaction Mix: - Buffer - Substrate - Kinase Reagents->Reaction_Setup Initiation Initiate with ATP Reaction_Setup->Initiation Incubation Incubate at 30°C for 10 min Initiation->Incubation Stop_TCA Stop with TCA Incubation->Stop_TCA Add_ADP_Glo Add ADP-Glo™ Reagent Incubation->Add_ADP_Glo Spotting Spot on P81 Paper Stop_TCA->Spotting Washing Wash Paper Spotting->Washing Counting Scintillation Counting Washing->Counting Incubate_1 Incubate 40 min Add_ADP_Glo->Incubate_1 Add_Kinase_Detection Add Kinase Detection Reagent Incubate_1->Add_Kinase_Detection Incubate_2 Incubate 30 min Add_Kinase_Detection->Incubate_2 Read_Luminescence Measure Luminescence Incubate_2->Read_Luminescence

Caption: Workflow for in vitro phosphorylation.

References

Application Notes and Protocols: Antibody for Detecting Phosphorylated p60c-src Substrate II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proto-oncogene tyrosine-protein kinase Src, also known as p60c-src, is a non-receptor tyrosine kinase that plays a pivotal role in the regulation of fundamental cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src activity is frequently implicated in the development and progression of various human cancers. The kinase activity of p60c-src is tightly controlled by phosphorylation at two key tyrosine residues: phosphorylation at Tyr419 (in the activation loop) enhances its enzymatic activity, while phosphorylation at Tyr530 (in the C-terminal tail) by C-terminal Src kinase (Csk) leads to an inactive conformation.

"p60c-src substrate II" is a synthetic pentapeptide with the sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH2. It serves as a specific substrate for in vitro kinase assays to measure the enzymatic activity of p60c-src. Detection of the phosphorylated form of this substrate is a direct readout of p60c-src kinase activity. This document provides detailed application notes and protocols for the use of a custom-developed phospho-specific antibody designed to recognize p60c-src substrate II only when it is phosphorylated on the tyrosine residue.

Data Presentation

The following tables summarize the key quantitative data for p60c-src substrate II and typical characteristics of a custom-developed polyclonal antibody for its detection.

Table 1: Properties of p60c-src Substrate II

PropertyValue
SequenceAc-Ile-Tyr-Gly-Glu-Phe-NH2
Molecular FormulaC₅₇H₉₅N₁₅O₂₂
Calculated Molecular Weight1342.48 Da
Phosphorylation SiteTyrosine (Tyr)

Table 2: Typical Application Data for a Custom Anti-Phospho-p60c-src Substrate II Antibody

ApplicationRecommended Starting DilutionSpecies Reactivity
Western Blot (WB)1:1000N/A (Synthetic Peptide)
ELISA1:1000 - 1:10000N/A (Synthetic Peptide)
Dot Blot1:1000N/A (Synthetic Peptide)

Note: The optimal antibody dilution should be determined experimentally for each specific assay.

Mandatory Visualizations

G cluster_0 p60c-src Activation Growth_Factor_Receptor Growth Factor Receptor p60c-src_inactive p60c-src (Inactive) (pTyr530) Growth_Factor_Receptor->p60c-src_inactive Activation Signal p60c-src_active p60c-src (Active) (pTyr419) p60c-src_inactive->p60c-src_active Autophosphorylation on Tyr419 Substrate p60c-src Substrate II p60c-src_active->Substrate Kinase Activity pSubstrate Phosphorylated Substrate II Substrate->pSubstrate

Caption: Simplified signaling pathway of p60c-src activation and substrate phosphorylation.

G cluster_0 Western Blot Workflow Sample_Prep Kinase Assay Reaction Mixture SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Membrane Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody (anti-phospho-substrate II) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Experimental workflow for Western Blot detection of phosphorylated p60c-src substrate II.

G cluster_0 Custom Antibody Specificity Immunogen Phosphorylated p60c-src substrate II (Immunogen) Crude_Serum Crude Antiserum Immunogen->Crude_Serum Immunization Negative_Selection Negative Selection (Non-phospho peptide column) Crude_Serum->Negative_Selection Positive_Selection Positive Selection (Phospho-peptide column) Negative_Selection->Positive_Selection Flow-through Final_Ab Phospho-Specific Antibody Positive_Selection->Final_Ab Elution

Caption: Logical workflow for generating a phospho-specific antibody.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay with p60c-src

This protocol describes a typical in vitro kinase assay to phosphorylate p60c-src substrate II.

Materials:

  • Active p60c-src enzyme

  • p60c-src substrate II peptide (Ac-Ile-Tyr-Gly-Glu-Phe-NH2)

  • Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution (e.g., 10 mM)

  • Phosphatase Inhibitor Cocktail

  • 2x SDS-PAGE Sample Buffer

Procedure:

  • Prepare the kinase reaction mixture on ice. For a 25 µL reaction, combine:

    • 5 µL of 5x Kinase Buffer

    • 2.5 µL of 10x p60c-src substrate II (final concentration 1-5 µg)

    • 1 µL of active p60c-src enzyme (e.g., 10-50 ng)

    • 0.5 µL of Phosphatase Inhibitor Cocktail

    • Deionized water to 22.5 µL

  • Initiate the reaction by adding 2.5 µL of 10x ATP solution (final concentration 100-200 µM).

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 25 µL of 2x SDS-PAGE Sample Buffer.

  • Boil the samples at 95-100°C for 5 minutes.

  • The samples are now ready for analysis by Western Blot.

Protocol 2: Western Blotting for Phosphorylated p60c-src Substrate II

This protocol outlines the detection of the phosphorylated peptide from the kinase assay.

Materials:

  • Kinase assay samples

  • Tris-Glycine SDS-PAGE gels (a high percentage gel, e.g., 15% or a 4-20% gradient gel, is recommended for small peptides)

  • PVDF membrane

  • Transfer buffer

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Do not use milk as a blocking agent, as it contains phosphoproteins that can cause high background.

  • Custom anti-phospho-p60c-src substrate II antibody

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Gel Electrophoresis: Load the boiled kinase assay samples onto the SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Membrane Transfer: Transfer the separated peptides from the gel to a PVDF membrane according to standard protocols.

  • Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the custom anti-phospho-p60c-src substrate II antibody in Blocking Buffer (e.g., 1:1000). Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and visualize the signal using a chemiluminescence imaging system. A band should be visible at ~1.3 kDa corresponding to the phosphorylated peptide.

Protocol 3: Dot Blot Analysis

This is a quick method to check the specificity of the custom antibody.

Materials:

  • Phosphorylated p60c-src substrate II peptide

  • Non-phosphorylated p60c-src substrate II peptide

  • PVDF or Nitrocellulose membrane

  • TBST

  • Blocking Buffer (5% BSA in TBST)

  • Primary and secondary antibodies

  • ECL substrate

Procedure:

  • Spot 1-2 µL of the phosphorylated and non-phosphorylated peptides (e.g., at various concentrations from 1 ng to 100 ng) onto a dry piece of membrane. Let the spots air dry completely.

  • Proceed with the Blocking, Antibody Incubation, and Detection steps as described in the Western Blotting protocol (from step 3 onwards).

  • A positive signal should only be observed for the spots corresponding to the phosphorylated peptide, confirming the specificity of the antibody.

Concluding Remarks

Application Notes and Protocols for Mass Spectrometry Analysis of p60c-src Substrate Phosphorylation Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of phosphorylation sites on substrates of the non-receptor tyrosine kinase p60c-src, utilizing mass spectrometry-based proteomics approaches. The methodologies outlined are critical for understanding the role of c-Src in cellular signaling pathways and for the development of targeted therapeutics.

Introduction

p60c-src, a proto-oncogene tyrosine-protein kinase, plays a pivotal role in regulating a multitude of cellular processes, including cell proliferation, differentiation, adhesion, and migration.[1][2][3] Its aberrant activity is frequently implicated in the progression of various cancers, making it a key target for drug development.[3] A crucial step in elucidating the downstream effects of c-Src is the identification and quantification of its substrates and their specific phosphorylation sites. Mass spectrometry has emerged as a powerful tool for this purpose, enabling large-scale, unbiased phosphoproteomic studies.[1][4][5]

This document details an integrated approach combining Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for quantitative proteomics with advanced phosphopeptide enrichment techniques and high-resolution mass spectrometry for the comprehensive analysis of c-Src-mediated phosphorylation.

Signaling Pathway of p60c-src

The activation of p60c-src is a tightly regulated process involving the dephosphorylation of a C-terminal tyrosine residue (Tyr527) and autophosphorylation of a tyrosine residue in the activation loop (Tyr416).[6][7] Once active, c-Src can phosphorylate a wide array of downstream substrates, initiating signaling cascades that influence various cellular functions.[8][9]

p60c_src_signaling_pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) c_Src_inactive p60c-src (Inactive) (pY527) RTK->c_Src_inactive Activation Integrins Integrins Integrins->c_Src_inactive Activation GPCR GPCRs GPCR->c_Src_inactive Activation c_Src_active p60c-src (Active) (pY416) c_Src_inactive->c_Src_active Dephosphorylation of Y527 & Autophosphorylation of Y416 FAK FAK c_Src_active->FAK STAT3 STAT3 c_Src_active->STAT3 PI3K PI3K c_Src_active->PI3K Ras_MAPK Ras-MAPK Pathway c_Src_active->Ras_MAPK Cell_Adhesion Cell Adhesion & Migration FAK->Cell_Adhesion Gene_Expression Gene Expression STAT3->Gene_Expression Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival Ras_MAPK->Cell_Survival

Caption: p60c-src signaling pathway.

Experimental Workflow for Mass Spectrometry Analysis

The identification of c-Src substrates and their phosphorylation sites involves a multi-step workflow, beginning with cell culture and isotopic labeling, followed by protein extraction, phosphopeptide enrichment, and finally, mass spectrometry analysis and data interpretation.[1][4]

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis SILAC SILAC Labeling (Light, Medium, Heavy) Cell_Lysis Cell Lysis & Protein Extraction SILAC->Cell_Lysis Protein_Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Protein_Digestion Enrichment IMAC (Ti4+, Fe3+) or TiO2 Affinity Chromatography Protein_Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Database Searching & Quantitative Analysis LC_MSMS->Data_Analysis Site_Localization Phosphorylation Site Localization Data_Analysis->Site_Localization

Caption: Mass spectrometry workflow.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data obtained from a SILAC-based mass spectrometry experiment designed to identify p60c-src substrates. In a typical experiment, cells overexpressing a constitutively active form of c-Src (heavy label) are compared to cells with normal c-Src activity (light label). An increased heavy/light ratio for a given phosphopeptide indicates that its phosphorylation is dependent on c-Src activity.

Table 1: Identified Phosphopeptides with Quantified Changes

Protein NameGene NamePhosphorylation SiteSequenceHeavy/Light Ratiop-value
CortactinCTTNY421...EPIYDEVP...7.2<0.01
FAK1PTK2Y397...AEIYTANL...6.8<0.01
Annexin A2ANXA2Y23...GSVYDYYL...5.5<0.01
Caveolin-1CAV1Y14...DSTFYTTR...4.9<0.05
p130CasBCAR1Y249...SDIYAEVP...8.1<0.01

Table 2: Novel Potential p60c-src Substrates Identified

Protein NameGene NameAccession NumberIdentified Phosphopeptide SequenceHeavy/Light Ratio
Protein XGENEXP12345...GTIYVAP...6.3
Protein YGENEYQ67890...DFLYSGL...5.1
Protein ZGENEZR13579...VQIYETD...4.5

Experimental Protocols

Protocol 1: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
  • Cell Culture: Culture human embryonic kidney 293T cells in DMEM specifically lacking L-lysine and L-arginine.

  • Isotope Labeling: Supplement the medium with either "light" (unlabeled), "medium" (e.g., 4,4,5,5-D4 L-lysine and 13C6 L-arginine), or "heavy" (e.g., 13C6 15N2 L-lysine and 13C6 15N4 L-arginine) amino acids for at least five cell divisions to ensure complete incorporation.

  • Transfection: Transiently transfect cells with plasmids encoding a constitutively active c-Src (Y527F) or a kinase-inactive c-Src (K298M) as a control.[4]

  • Cell Lysis: After 24-48 hours, lyse the cells in a buffer containing protease and phosphatase inhibitors (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM sodium orthovanadate, 1 mM PMSF).

  • Protein Digestion:

    • Reduce the protein disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest the proteins with sequencing-grade trypsin overnight at 37°C.[4]

Protocol 2: Phosphopeptide Enrichment using Titanium Dioxide (TiO2)
  • Column Equilibration: Equilibrate a TiO2 micro-column with 80% acetonitrile (ACN), 0.1% trifluoroacetic acid (TFA).

  • Sample Loading: Acidify the tryptic digest with TFA and load it onto the equilibrated TiO2 column.

  • Washing: Wash the column extensively with a solution of 80% ACN, 0.1% TFA to remove non-phosphorylated peptides.

  • Elution: Elute the bound phosphopeptides using a basic solution, such as 10% ammonia or 5% ammonium hydroxide.

  • Desalting: Desalt the eluted phosphopeptides using a C18 StageTip before mass spectrometry analysis.

Note: Immobilized Metal Ion Affinity Chromatography (IMAC) using Ti4+ or Fe3+ ions is an alternative and effective method for phosphopeptide enrichment, particularly for basic phosphopeptides.[10][11]

Protocol 3: LC-MS/MS Analysis
  • Chromatography: Separate the enriched phosphopeptides using a reverse-phase nano-liquid chromatography (nLC) system with a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap) operating in a data-dependent acquisition mode.

    • Acquire full MS scans to measure the mass-to-charge ratio (m/z) of the intact peptides.

    • Select the most intense precursor ions for fragmentation using Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).

    • Acquire MS/MS scans of the fragment ions.

Protocol 4: Data Analysis
  • Database Search: Use a search engine like MaxQuant or Sequest to search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the peptide sequences.

  • Phosphorylation Site Localization: Utilize algorithms within the search software to confidently assign the location of the phosphate group on the peptide backbone.

  • Quantification: For SILAC experiments, the relative intensity of the "heavy" and "light" isotopic peaks for each identified peptide is used to determine the change in phosphorylation abundance.

Conclusion

The protocols and workflows described herein provide a robust framework for the detailed investigation of p60c-src-mediated phosphorylation. By combining quantitative proteomics with targeted enrichment strategies and high-sensitivity mass spectrometry, researchers can uncover novel substrates and signaling pathways regulated by c-Src. This knowledge is invaluable for basic research into cellular signaling and for the development of novel therapeutic strategies targeting c-Src in diseases such as cancer.

References

Application Notes: Analysis of p60c-src Substrate II Phosphorylation using Phos-tag™ SDS-PAGE

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The proto-oncogene tyrosine-protein kinase Src (p60c-src) is a key non-receptor tyrosine kinase that plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of p60c-src activity is frequently linked to the progression of various human cancers, making it a significant target for therapeutic intervention.[3] The function of p60c-src is executed through the phosphorylation of specific tyrosine residues on its downstream substrates.[2][3] Therefore, analyzing the phosphorylation state of these substrates is essential for understanding Src-mediated signaling pathways and for developing novel kinase inhibitors.

Phos-tag™ SDS-PAGE is a powerful phosphate-affinity electrophoresis technique that enables the separation of phosphorylated proteins from their non-phosphorylated counterparts based on their phosphorylation status.[4][5][6] This method utilizes a polyacrylamide gel co-polymerized with Phos-tag™ Acrylamide, a molecule that specifically captures phosphate groups.[4][6] During electrophoresis, the migration of phosphorylated proteins is impeded due to their interaction with the Phos-tag™, resulting in a distinct band shift.[5][7] This allows for the clear visualization and quantification of different phospho-isoforms.

These application notes provide a detailed protocol for utilizing Phos-tag™ SDS-PAGE to analyze the in vitro phosphorylation of a hypothetical substrate, "Substrate II," by p60c-src. The described methods are intended for researchers, scientists, and drug development professionals engaged in kinase research and drug discovery.

Signaling Pathway and Experimental Overview

To understand the context of the experiment, it is crucial to visualize the signaling cascade and the overall laboratory workflow.

cluster_pathway p60c-src Signaling Pathway RTK Growth Factor Receptor (RTK) p60src p60c-src RTK->p60src Activation SubstrateII Substrate II p60src->SubstrateII Phosphorylation pSubstrateII Phosphorylated Substrate II SubstrateII->pSubstrateII Response Cellular Response (e.g., Proliferation, Migration) pSubstrateII->Response

Caption: Simplified p60c-src signaling cascade.

cluster_workflow Experimental Workflow A 1. In Vitro Kinase Assay (p60c-src + Substrate II + ATP) B 2. Stop Reaction & Prepare Samples A->B C 3. Phos-tag™ SDS-PAGE B->C D 4. Protein Transfer (Western Blot) C->D E 5. Immunodetection (Anti-Substrate II Antibody) D->E F 6. Imaging & Densitometry E->F G 7. Quantitative Analysis F->G

Caption: Workflow for phosphorylation analysis.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol describes the setup of an in vitro reaction to phosphorylate Substrate II using active p60c-src.

A. Reagents and Buffers

  • Purified Active p60c-src: 50 ng/µL in storage buffer.

  • Purified Recombinant Substrate II: 1 µg/µL in storage buffer.

  • 5X Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 1 mM DTT, 0.5% Triton X-100.

  • 10 mM ATP Solution: Prepare in sterile, nuclease-free water. Store in aliquots at -20°C.

  • Src Kinase Inhibitor (e.g., Dasatinib): 10 mM stock in DMSO.

  • 4X SDS-PAGE Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% Bromophenol Blue.

B. Experimental Procedure

  • Thaw all reagents on ice.

  • Prepare a master mix for the reactions to ensure consistency. For a single 25 µL reaction, combine the following in a microcentrifuge tube on ice:

    Component Volume Final Concentration
    5X Kinase Buffer 5 µL 1X
    Purified Substrate II 2 µL 2 µg
    Sterile H₂O Variable -
    Active p60c-src 1 µL 50 ng
    10 mM ATP 2.5 µL 1 mM

    | Total Volume | 25 µL | |

  • Set up Control Reactions:

    • No Kinase Control: Replace p60c-src with storage buffer.

    • No ATP Control: Replace ATP solution with sterile water.

    • Inhibitor Control: Pre-incubate p60c-src with the inhibitor (e.g., 100 nM Dasatinib) in kinase buffer for 15 minutes on ice before adding Substrate II and ATP.

  • Initiate the kinase reaction by adding the ATP solution. Mix gently by flicking the tube.

  • Incubate the reactions at 30°C for 30 minutes.

  • Stop the reaction by adding 8.3 µL of 4X SDS-PAGE Sample Buffer.

  • Heat the samples at 95°C for 5 minutes. Samples are now ready for Phos-tag™ SDS-PAGE.

Protocol 2: Mn²⁺–Phos-tag™ SDS-PAGE

This protocol details the preparation and running of a polyacrylamide gel containing Phos-tag™ to separate phosphorylated Substrate II.

A. Reagents and Buffers

  • 30% Acrylamide/Bis-acrylamide solution (37.5:1)

  • Separating Gel Buffer: 1.5 M Tris-HCl (pH 8.8), 0.4% SDS

  • Stacking Gel Buffer: 0.5 M Tris-HCl (pH 6.8), 0.4% SDS

  • Phos-tag™ Acrylamide AAL-107: 5 mM stock solution

  • 100 mM MnCl₂ Solution

  • 10% Ammonium Persulfate (APS): Prepare fresh.

  • TEMED

  • 1X SDS-PAGE Running Buffer: 25 mM Tris, 192 mM Glycine, 0.1% SDS

  • 10X Gel Washing Buffer: 100 mM EDTA in running buffer.

B. Gel Preparation (for one 10% Mini-Gel)

  • Resolving Gel (10 mL):

    Component Volume
    Sterile H₂O 3.2 mL
    30% Acrylamide/Bis 3.33 mL
    Separating Gel Buffer 2.5 mL
    Phos-tag™ Acrylamide (5 mM) 100 µL (Final: 50 µM)
    100 mM MnCl₂ 100 µL (Final: 100 µM)
    10% APS 50 µL

    | TEMED | 10 µL |

  • Assemble the gel casting plates.

  • In a 15 mL tube, mix all resolving gel components except APS and TEMED.

  • Add APS and TEMED, mix gently by inverting, and immediately pour the solution between the plates, leaving space for the stacking gel.

  • Overlay with water-saturated isobutanol and allow to polymerize for ~60 minutes.

  • Stacking Gel (5 mL):

    Component Volume
    Sterile H₂O 3.05 mL
    30% Acrylamide/Bis 0.83 mL
    Stacking Gel Buffer 1.0 mL
    10% APS 50 µL

    | TEMED | 5 µL |

  • Pour off the overlay and rinse with deionized water.

  • Add the stacking gel mixture and insert the comb. Allow to polymerize for ~30 minutes.

C. Electrophoresis

  • Assemble the gel in the electrophoresis apparatus and fill the chambers with 1X SDS-PAGE Running Buffer.

  • Load 10-15 µL of each prepared sample from Protocol 1.

  • Run the gel at a constant voltage of 120 V for approximately 90-120 minutes, or until the dye front reaches the bottom. Keep the apparatus cool to ensure sharp bands.

Protocol 3: Western Blotting and Immunodetection

This protocol is for transferring the separated proteins to a membrane for detection.

A. Reagents and Buffers

  • Transfer Buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol

  • TBST Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST

  • Primary Antibody: Rabbit anti-Substrate II antibody (diluted in blocking buffer).

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG (diluted in blocking buffer).

  • PVDF Membrane

  • Enhanced Chemiluminescence (ECL) Substrate

B. Procedure

  • Pre-Transfer Wash (Crucial Step): After electrophoresis, carefully remove the gel. Place it in a tray with 1X Gel Washing Buffer (Running buffer + 10 mM EDTA) and gently agitate for 10 minutes.[8][9] This step removes Mn²⁺ ions, which can inhibit protein transfer.

  • Repeat the wash with fresh Gel Washing Buffer for another 10 minutes.

  • Equilibrate the gel in Transfer Buffer for 15 minutes.

  • Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and perform a wet transfer at 100 V for 75 minutes.

  • After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Substrate II antibody overnight at 4°C with gentle agitation.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions, apply it to the membrane, and image using a chemiluminescence detection system.

Data Analysis and Expected Results

The Phos-tag™ SDS-PAGE technique separates proteins based on their phosphorylation state.[4][5] The expected result is that in the presence of active p60c-src and ATP, a portion of Substrate II will be phosphorylated, leading to the appearance of a second, slower-migrating band on the Western blot.

  • Non-phosphorylated Substrate II: The faster-migrating band.

  • Phosphorylated Substrate II: The slower-migrating (up-shifted) band.

Quantitative Analysis

Densitometry can be performed on the resulting bands using image analysis software (e.g., ImageJ). The relative amount of phosphorylated Substrate II can be calculated as a percentage of the total Substrate II protein.

Phosphorylation (%) = [Densitometry of Phospho-band / (Densitometry of Phospho-band + Densitometry of Non-phospho-band)] x 100

Hypothetical Quantitative Data Summary

The following table summarizes expected quantitative results from the experiment, demonstrating the utility of the assay for screening potential p60c-src inhibitors.

ConditionActive p60c-srcATPInhibitor (100 nM)Non-Phosphorylated Substrate II (Relative Intensity)Phosphorylated Substrate II (Relative Intensity)% Phosphorylation
1 (Negative Control) -+-100%0%0%
2 (Negative Control) +--100%0%0%
3 (Positive Control) ++-35%65%65%
4 (Inhibitor Test) +++88%12%12%

This data clearly shows that p60c-src activity leads to significant phosphorylation of Substrate II (65%), and this activity is markedly reduced by the presence of a specific inhibitor. This quantitative approach is invaluable for determining inhibitor efficacy (e.g., IC₅₀ values) in drug development pipelines.

References

Application Notes and Protocols for the Immunoprecipitation of Phosphorylated p60c-src Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the immunoprecipitation of key phosphorylated substrates of the non-receptor tyrosine kinase p60c-src. The selected substrates—Focal Adhesion Kinase (FAK), Paxillin, and Cortactin—are pivotal in mediating a variety of cellular processes, including adhesion, migration, proliferation, and survival. Understanding the phosphorylation status of these proteins is crucial for elucidating signaling pathways and for the development of targeted therapeutics, particularly in oncology.

Application Notes

The immunoprecipitation of tyrosine-phosphorylated FAK, Paxillin, and Cortactin is a fundamental technique to study the activation state of the Src signaling pathway. This method allows for the specific isolation of the phosphorylated forms of these substrates from complex cellular lysates. Downstream applications of successful immunoprecipitation include:

  • Kinase Assays: The immunoprecipitated phosphorylated protein can be used as a substrate in in-vitro kinase assays to identify upstream kinases or downstream effectors.

  • Western Blotting: To determine the relative abundance of the phosphorylated substrate in response to various stimuli or in different cell types.

  • Mass Spectrometry: To identify the specific sites of phosphorylation and to discover novel binding partners of the phosphorylated substrate.

  • Drug Discovery: To screen for inhibitors that block the phosphorylation of specific Src substrates, which can be valuable in cancer therapy.

The protocols provided below are generalized and may require optimization for specific cell lines or experimental conditions.

I. Phosphorylated Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a key mediator of signaling from integrins and growth factor receptors. Upon integrin-mediated cell adhesion, FAK is autophosphorylated at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src.[1] Src then phosphorylates FAK at multiple other tyrosine residues, including Y576 and Y577 within the kinase domain activation loop, leading to full FAK activation.[2][3] This FAK-Src complex is a central regulator of cell motility and survival.[4][5]

Signaling Pathway

FAK_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM Fibronectin Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Autophosphorylation pFAK_Y397 pFAK (Y397) FAK->pFAK_Y397 pY397 FAK_Src FAK-Src Complex pFAK_Y397->FAK_Src Src Src Src->FAK_Src pFAK_Y576_577 pFAK (Y576/577) FAK_Src->pFAK_Y576_577 pY576/577 Downstream Downstream Signaling (Migration, Survival) pFAK_Y576_577->Downstream

Src-mediated phosphorylation of FAK.
Quantitative Data

ConditionPhosphorylation Level of FAK (Y576/Y577)Cell TypeReference
Normal Src Expression6% of total FAKMouse Embryonic Fibroblasts[6]
Oncogenic Src (Y529F) Expression19% of total FAKMouse Embryonic Fibroblasts[6]
Pervanadate Treatment (Normal Src)~60% of total FAKMouse Embryonic Fibroblasts[6]
Src Inhibitor (AZD0530) TreatmentDose-dependent decreaseIn vitro and cell culture[6]
Experimental Protocol: Immunoprecipitation of Phosphorylated FAK

This protocol is designed for the immunoprecipitation of FAK phosphorylated at Y576/Y577.

A. Materials

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 0.1% Sodium Deoxycholate, 2 mM EDTA, 2 mM EGTA, 1 mM Na3VO4, 50 mM NaF, 1 mM PMSF, and protease inhibitor cocktail.

  • Wash Buffer: Cell Lysis Buffer without protease inhibitors.

  • Primary Antibody: Rabbit anti-phospho-FAK (Tyr576/577) antibody.

  • Protein A/G Agarose Beads: 50% slurry in PBS.

  • SDS-PAGE Sample Buffer (2X): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue.

B. Cell Lysis

  • Grow cells to 80-90% confluency in a 10 cm dish.

  • Treat cells with desired stimuli (e.g., growth factors, adhesion to fibronectin).

  • Wash cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold Cell Lysis Buffer to the plate and incubate on ice for 10 minutes.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cell lysate) to a new tube. Determine protein concentration using a standard assay (e.g., BCA).

C. Immunoprecipitation

  • To 1 mg of total protein lysate, add 2-5 µg of the primary antibody.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add 40 µL of Protein A/G Agarose bead slurry to the lysate-antibody mixture.

  • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully remove the supernatant.

  • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all supernatant.

D. Elution and Analysis

  • Add 40 µL of 2X SDS-PAGE Sample Buffer to the beads.

  • Boil the sample for 5 minutes at 95-100°C.

  • Centrifuge at 14,000 x g for 1 minute.

  • Load the supernatant onto an SDS-PAGE gel for Western blot analysis.

II. Phosphorylated Paxillin

Paxillin is an adaptor protein found at focal adhesions that plays a critical role in the integration of signals from the extracellular matrix and growth factor receptors.[7] It is a prominent substrate of the FAK-Src complex.[5] Src phosphorylates Paxillin on multiple tyrosine residues, notably Y31 and Y118.[8] This phosphorylation creates docking sites for other signaling molecules containing SH2 domains, such as Crk, which in turn regulate cell migration and adhesion dynamics.[7][9]

Signaling Pathway

Paxillin_Signaling cluster_FA Focal Adhesion cluster_Downstream Downstream Signaling FAK_Src FAK-Src Complex Paxillin Paxillin FAK_Src->Paxillin Phosphorylation pPaxillin pPaxillin (Y31/Y118) Paxillin->pPaxillin pY31/Y118 Crk Crk pPaxillin->Crk Recruitment DOCK180 DOCK180 Crk->DOCK180 Activation Rac1 Rac1 DOCK180->Rac1 Activation Migration Cell Migration Rac1->Migration

Src-mediated phosphorylation of Paxillin.
Quantitative Data

ConditionPhosphorylation Level of Paxillin (Y118)Cell TypeReference
LPS Treatment (1h)3.2-fold increaseHuman Lung Microvascular Endothelial Cells[8]
Y925E-FAK Expression2.3-fold increaseMouse Embryonic Fibroblasts[10]
Src Inhibitor (AZD0530) Treatment~70% reductionHuman Lung Tumor Cells (A549)[6]
Adhesion to FibronectinIncreased phosphorylationBalb/c 3T3 cells[11]
Experimental Protocol: Immunoprecipitation of Phosphorylated Paxillin

This protocol is for the immunoprecipitation of tyrosine-phosphorylated Paxillin.

A. Materials

  • RIPA Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM Na3VO4, 1 mM NaF, and protease inhibitor cocktail.

  • Wash Buffer: RIPA Buffer without protease inhibitors.

  • Primary Antibody: Mouse anti-phospho-tyrosine antibody (e.g., clone 4G10) or a specific anti-phospho-paxillin (e.g., Y118) antibody.

  • Protein G Agarose Beads: 50% slurry in PBS.

  • SDS-PAGE Sample Buffer (2X)

B. Cell Lysis

  • Follow steps 1-7 as described in the FAK protocol, using RIPA buffer for lysis.

C. Immunoprecipitation

  • Pre-clear the lysate by adding 20 µL of Protein G Agarose bead slurry and incubating for 30 minutes at 4°C with rotation.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

  • Add 2-5 µg of the primary antibody to the pre-cleared lysate.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add 40 µL of Protein G Agarose bead slurry.

  • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Wash the beads four times with 1 mL of ice-cold Wash Buffer.

D. Elution and Analysis

  • Follow steps 1-4 as described in the FAK protocol.

III. Phosphorylated Cortactin

Cortactin is an actin-binding protein that is a key regulator of actin polymerization and is involved in cell migration, invasion, and endocytosis.[12] It is a well-established substrate of Src kinase.[13][14] Src phosphorylates Cortactin on three main tyrosine residues (Y421, Y466, and Y482), which enhances its ability to promote actin polymerization through the Arp2/3 complex.[15][16] This process is crucial for the formation of dynamic actin structures like lamellipodia and invadopodia.[12][17]

Signaling Pathway

Cortactin_Signaling cluster_Upstream Upstream Signal cluster_Cytoplasm Cytoplasm Stimulus Growth Factors, Integrin Signaling Src Src Stimulus->Src Activation Cortactin Cortactin Src->Cortactin Phosphorylation pCortactin pCortactin (Y421/466/482) Cortactin->pCortactin pY421/466/482 Nck1 Nck1 pCortactin->Nck1 Recruitment N_WASP N-WASP Nck1->N_WASP Activation Arp2_3 Arp2/3 Complex N_WASP->Arp2_3 Activation Actin Actin Polymerization Arp2_3->Actin IP_Workflow start Start: Cell Culture & Stimulation lysis Cell Lysis (with phosphatase & protease inhibitors) start->lysis centrifuge1 Clarification: Centrifuge at 16,000 x g lysis->centrifuge1 supernatant Collect Supernatant (Cell Lysate) centrifuge1->supernatant preclear Pre-clearing (Optional, with beads) supernatant->preclear ip Immunoprecipitation: Add Primary Antibody supernatant->ip No Pre-clearing preclear->ip incubation1 Incubate (2-4h or overnight at 4°C) ip->incubation1 beads Add Protein A/G Beads incubation1->beads incubation2 Incubate (1-2h at 4°C) beads->incubation2 centrifuge2 Pellet Beads: Centrifuge at 1,000 x g incubation2->centrifuge2 wash Wash Beads (3-4 times) centrifuge2->wash elution Elution: Add SDS-PAGE Sample Buffer wash->elution boil Boil at 95-100°C elution->boil centrifuge3 Final Centrifugation boil->centrifuge3 analysis Analysis: SDS-PAGE & Western Blot centrifuge3->analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Weak Signals in Phosphorylated p60c-src Substrate II Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of weak or no signal when performing Western blots for phosphorylated p60c-src substrate II.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a signal for my phosphorylated p60c-src substrate II?

A weak or absent signal can be due to several factors, primarily related to the low abundance of phosphorylated proteins and the technical challenges of their detection. Key areas to investigate include sample preparation, protein transfer, antibody concentrations, and the detection method itself. It is often beneficial to have a positive control to confirm that the downstream steps of the Western blot are working correctly.

Q2: What is the importance of phosphatase and protease inhibitors in my lysis buffer?

Once cells are lysed, endogenous phosphatases and proteases are released, which can rapidly dephosphorylate or degrade your target protein, respectively.[1][2] The inclusion of a phosphatase and protease inhibitor cocktail in your lysis buffer is crucial to preserve the phosphorylation status and integrity of p60c-src substrate II.[1][2][3][4][5]

Q3: Can the type of blocking buffer affect the detection of phosphorylated proteins?

Yes, the choice of blocking buffer is critical. Non-fat milk, a common blocking agent, contains high levels of the phosphoprotein casein.[1][2][6] This can lead to high background noise as the anti-phospho antibody may bind to the casein, masking the specific signal from your target protein. It is highly recommended to use Bovine Serum Albumin (BSA) or other protein-free blocking agents when probing for phosphorylated proteins.[1][2][3][6]

Q4: How can I be sure that my protein has been successfully transferred to the membrane?

To verify successful protein transfer from the gel to the membrane, you can use Ponceau S staining.[7] This is a reversible stain that allows you to visualize total protein on the membrane before proceeding with antibody incubation. For low molecular weight proteins, optimizing transfer time and using a membrane with a smaller pore size (e.g., 0.2 µm) can improve retention.[7]

Q5: What should I do if my target protein is of low abundance?

Phosphorylated proteins are often present at very low levels within the cell.[2][6][8] To enhance the signal, you can try the following:

  • Increase Protein Load: Load a higher amount of total protein onto the gel.[7][8][9][10]

  • Protein Enrichment: Use techniques like immunoprecipitation (IP) to enrich for your target protein before loading it on the gel.[1][8][11]

  • Use a Highly Sensitive Substrate: Employ an enhanced chemiluminescent (ECL) substrate for detection.[1][8]

Troubleshooting Guide: Weak or No Signal

This guide provides a systematic approach to troubleshooting weak or no signal for phosphorylated p60c-src substrate II in a Western blot experiment.

Problem Area 1: Sample Preparation and Protein Integrity
Potential Cause Recommended Solution
Protein Degradation Always keep samples on ice and use pre-chilled buffers and equipment.[1][2][3] Add protease and phosphatase inhibitors to your lysis buffer.[1][2][3][4][5]
Dephosphorylation of Target Protein In addition to phosphatase inhibitors, avoid using phosphate-buffered saline (PBS) for wash steps as the phosphate ions can interfere with phospho-specific antibody binding. Use Tris-buffered saline with Tween-20 (TBST) instead.[1][3][8]
Low Abundance of Phosphorylated Target Increase the amount of protein loaded per lane (up to 40-50 µg).[6][10] Consider enriching the sample for the target protein using immunoprecipitation.[1][8][11]
Inefficient Cell Lysis Ensure the chosen lysis buffer is appropriate for the subcellular localization of your target protein.[4][7]
Problem Area 2: Electrophoresis and Transfer
Potential Cause Recommended Solution
Inefficient Protein Transfer Confirm transfer efficiency with Ponceau S staining.[7] For low molecular weight proteins, consider using a PVDF membrane with a 0.2 µm pore size and optimizing the transfer time.[3][7] Ensure no air bubbles are trapped between the gel and the membrane.[7]
Poor Gel Resolution Ensure the gel percentage is appropriate for the molecular weight of p60c-src substrate II.
Problem Area 3: Antibody Incubation and Washing
Potential Cause Recommended Solution
Suboptimal Primary Antibody Concentration The antibody concentration may be too low. Increase the concentration in 2-4 fold increments.[9][10][11] An overnight incubation at 4°C can also enhance the signal.[6][10][12]
Inactive Primary Antibody Ensure the antibody has been stored correctly and is within its expiration date.[10] Avoid repeated freeze-thaw cycles.
Inappropriate Blocking Agent Use 3-5% BSA in TBST for blocking instead of non-fat milk.[1][2][3][6]
Excessive Washing Reduce the number and duration of wash steps to a minimum.[9][11] You can also try reducing the salt concentration in the wash buffer.[9]
Incorrect Secondary Antibody Ensure the secondary antibody is specific to the primary antibody's host species and is used at the optimal dilution.
Problem Area 4: Signal Detection

| Potential Cause | Recommended Solution | | :--- | Recommended Solution | | Inactive or Weak ECL Substrate | Use fresh, high-sensitivity ECL reagents.[1][8][9] Ensure the substrate components are mixed correctly and used promptly.[13] | | Insufficient Exposure Time | Increase the film exposure time.[7][10] | | Sodium Azide Inhibition | Sodium azide is an inhibitor of Horseradish Peroxidase (HRP), the enzyme commonly conjugated to secondary antibodies. Ensure that none of your buffers contain sodium azide.[7][10] |

Experimental Protocols

Cell Lysis for Phosphorylated Proteins
  • Wash cells with ice-cold PBS.

  • Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

Western Blot Protocol for Phosphorylated p60c-src Substrate II
  • Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-50 µg of protein per lane onto an SDS-PAGE gel of an appropriate percentage. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane. Wet transfer is generally recommended for better efficiency.

  • Membrane Staining (Optional): Briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer. Destain with TBST.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated p60c-src substrate II, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Expose the membrane to X-ray film or a digital imaging system to capture the signal.

Data Presentation

Table 1: Recommended Antibody Dilution Ranges
AntibodyDilution Range (in 5% BSA/TBST)Incubation Time
Primary anti-phospho-p60c-src substrate II 1:500 - 1:2000Overnight at 4°C
HRP-conjugated Secondary Antibody 1:2000 - 1:100001 hour at Room Temp

Note: Optimal dilutions should be determined empirically for each specific antibody and experimental setup.

Table 2: Troubleshooting Summary for Weak Signal
Parameter Standard Condition Troubleshooting Adjustment
Protein Load 20 µgIncrease to 40-50 µg
Blocking Buffer 5% Non-fat MilkSwitch to 5% BSA
Wash Buffer PBS-TUse TBST
Primary Antibody Incubation 1 hour at RTOvernight at 4°C
ECL Substrate Standard SensitivityUse High Sensitivity Substrate

Visualizations

p60c_src_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor p60c-src p60c-src Receptor->p60c-src Activates p-p60c-src p60c-src (Active) p60c-src->p-p60c-src Substrate_II p60c-src Substrate II p-p60c-src->Substrate_II Phosphorylates p-Substrate_II Phosphorylated Substrate II Substrate_II->p-Substrate_II Downstream_Signaling Downstream Signaling (e.g., Proliferation, Migration) p-Substrate_II->Downstream_Signaling Initiates Growth_Factor Growth Factor Growth_Factor->Receptor Binds western_blot_workflow Sample_Prep 1. Sample Preparation (Lysis with Inhibitors) Electrophoresis 2. SDS-PAGE Sample_Prep->Electrophoresis Transfer 3. Protein Transfer (to PVDF membrane) Electrophoresis->Transfer Blocking 4. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (anti-phospho-p60c-src substrate II) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. ECL Detection Secondary_Ab->Detection Imaging 8. Imaging Detection->Imaging

References

Technical Support Center: Troubleshooting Non-Specific Binding of Phospho-p60c-src Substrate II Antibody

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting non-specific binding issues with the phospho-p60c-src substrate II antibody. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common problems encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background or non-specific binding with phospho-specific antibodies?

A1: High background and non-specific binding with phospho-specific antibodies can stem from several factors. These include issues with the primary or secondary antibodies, suboptimal blocking, insufficient washing, and problems with the sample or membrane.[1][2] Specifically, the concentration of the primary or secondary antibody may be too high, leading to off-target binding.[1][3][4] Insufficient blocking of the membrane allows antibodies to adhere to unoccupied sites, causing a generalized high background.[1][2] Inadequate washing fails to remove unbound or weakly bound antibodies.[1][2] For phospho-specific antibodies, using milk as a blocking agent can be problematic as it contains casein, a phosphoprotein that can cross-react with the antibody.[1][5][6]

Q2: I'm observing non-specific bands in my Western blot. What should I check first?

A2: When non-specific bands appear, the first step is to optimize your antibody concentrations.[4] Titrate both the primary and secondary antibodies to find the optimal dilution that provides a strong specific signal with minimal background. You can also try incubating the primary antibody at 4°C overnight to reduce non-specific interactions.[1][7] Additionally, ensure your sample preparation includes protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation, which can lead to the appearance of unexpected bands.[4][8]

Q3: My immunofluorescence staining shows high background across the entire sample. What can I do to improve this?

A3: High background in immunofluorescence can often be resolved by optimizing several steps in your protocol.[9][10] First, check the concentration of your primary antibody; it may be too high.[9][11] Insufficient blocking is another common culprit, so consider increasing the blocking time or trying a different blocking agent, such as serum from the same species as the secondary antibody.[3][9][12] Ensure thorough washing between steps to remove unbound antibodies.[3][9] Finally, running a secondary antibody-only control can help determine if the non-specific binding is due to the secondary antibody.[12]

Q4: Can the type of membrane I use in my Western blot affect non-specific binding?

A4: Yes, the choice of membrane can influence the level of background. Polyvinylidene difluoride (PVDF) membranes generally have a higher protein binding capacity than nitrocellulose membranes, which can sometimes lead to higher background.[2] If you are consistently experiencing high background with a PVDF membrane, switching to a nitrocellulose membrane might help.[1][2] It is also crucial to never let the membrane dry out during the Western blotting process, as this can cause antibodies to bind irreversibly and non-specifically.[1][2]

Troubleshooting Guides

Western Blotting: High Background and Non-Specific Bands

This guide provides a systematic approach to troubleshooting high background and non-specific bands when using the phospho-p60c-src substrate II antibody in Western blotting.

Problem: Uniform High Background

A uniform high background can obscure the specific signal of your target protein.

Potential Cause Recommended Solution
Insufficient Blocking Increase blocking time (e.g., 1-2 hours at room temperature).[4] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead of non-fat dry milk, as milk contains phosphoproteins that can cross-react with the antibody.[1][2][6][13][14]
Antibody Concentration Too High Titrate the primary antibody to a higher dilution. Decrease the concentration of the secondary antibody.[4][8]
Inadequate Washing Increase the number and duration of wash steps (e.g., 3-5 washes of 10-15 minutes each).[2] Ensure an adequate volume of wash buffer is used.
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire procedure.[1][2]
Incubation Temperature Too High Perform the primary antibody incubation at 4°C overnight.[1]
Problem: Non-Specific Bands

The appearance of distinct, non-specific bands can interfere with data interpretation.

Potential Cause Recommended Solution
Primary Antibody Cross-reactivity Perform a BLAST search to check for potential cross-reactivity of the antibody with other proteins in your sample. If possible, use a blocking peptide to confirm specificity.
Secondary Antibody Cross-reactivity Run a control lane with only the secondary antibody to check for non-specific binding.[1] Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[4]
Sample Degradation Prepare fresh lysates and always include protease and phosphatase inhibitors in your lysis buffer.[4][8]
Too Much Protein Loaded Reduce the amount of total protein loaded per lane.[1]
Immunoprecipitation (IP): Non-Specific Protein Binding

This section addresses common issues of non-specific binding during immunoprecipitation experiments.

Potential Cause Recommended Solution
Non-Specific Binding to Beads Pre-clear the lysate by incubating it with beads before adding the primary antibody.[15][16] This removes proteins that non-specifically bind to the beads.
Insufficient Washing Increase the number of washes (e.g., 4-5 times).[16][17] Consider increasing the stringency of the wash buffer by adding more detergent or salt.[16][17][18]
Antibody Concentration Too High Reduce the amount of primary antibody used for the IP.[16]
Non-Specific Antibody Binding Pre-block the beads with BSA or normal serum to reduce non-specific antibody adherence.[15][16]
Immunofluorescence (IF): High Background Staining

This guide will help you troubleshoot high background issues in immunofluorescence experiments.

Potential Cause Recommended Solution
Primary Antibody Concentration Too High Decrease the concentration of the primary antibody and/or reduce the incubation time.[3][12]
Insufficient Blocking Increase the blocking incubation time (e.g., 1 hour at room temperature).[3][12] Use normal serum from the species in which the secondary antibody was raised as the blocking agent.[12]
Inadequate Washing Increase the number and duration of washes with PBS or a similar buffer between antibody incubation steps.[3][9]
Secondary Antibody Non-Specific Binding Run a control where the primary antibody is omitted to check for secondary antibody non-specificity.[12] Consider using a different secondary antibody.[12]
Autofluorescence Check for autofluorescence in an unstained sample. If present, consider using a different fixative or a commercial autofluorescence quenching reagent.[10]

Experimental Protocols

Western Blotting Protocol to Minimize Non-Specific Binding
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the phospho-p60c-src substrate II antibody, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Immunoprecipitation Protocol with Pre-Clearing
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-Clearing: Add 20 µL of protein A/G magnetic beads to 500 µg of cell lysate. Incubate for 1 hour at 4°C on a rotator.

  • Magnetic Separation: Place the tube on a magnetic rack and collect the supernatant (pre-cleared lysate).

  • Immunoprecipitation: Add the phospho-p60c-src substrate II antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.

  • Bead Incubation: Add 30 µL of fresh protein A/G magnetic beads and incubate for 1 hour at 4°C.

  • Washing: Wash the beads three times with lysis buffer and twice with a high-salt wash buffer.

  • Elution: Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer and boiling for 5 minutes.

  • Analysis: Analyze the eluate by Western blotting.

Visualizations

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds p60c-src (inactive) p60c-src (inactive) Receptor Tyrosine Kinase->p60c-src (inactive) Activates p60c-src (active) p60c-src (active) p60c-src (inactive)->p60c-src (active) Conformational Change Substrate II Substrate II p60c-src (active)->Substrate II Phosphorylates Phosphorylated Substrate II Phosphorylated Substrate II Substrate II->Phosphorylated Substrate II Downstream Signaling Downstream Signaling Phosphorylated Substrate II->Downstream Signaling

Caption: Simplified p60c-src signaling pathway.

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Membrane Transfer C->D E Blocking D->E F Primary Antibody E->F G Washing F->G H Secondary Antibody G->H I Washing H->I J Detection I->J

Caption: Western blotting experimental workflow.

Troubleshooting_Tree Start High Background / Non-Specific Binding Q_Bands Uniform Background or Specific Bands? Start->Q_Bands A_Uniform Troubleshoot Uniform Background Q_Bands->A_Uniform Uniform A_Bands Troubleshoot Non-Specific Bands Q_Bands->A_Bands Bands Sol_Block Optimize Blocking (Use BSA) A_Uniform->Sol_Block Sol_Wash Increase Washing Steps A_Uniform->Sol_Wash Sol_Ab_Conc Titrate Antibody Concentration A_Uniform->Sol_Ab_Conc A_Bands->Sol_Ab_Conc Sol_Sample Check Sample Integrity A_Bands->Sol_Sample Sol_2nd_Ab Run Secondary Antibody Control A_Bands->Sol_2nd_Ab

Caption: Troubleshooting decision tree for non-specific binding.

References

Technical Support Center: Optimizing In Vitro p60c-src Substrate II Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of in vitro p60c-src substrate II phosphorylation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of an in vitro p60c-src kinase assay?

A1: A typical in vitro p60c-src kinase assay includes a purified, active p60c-src enzyme, a specific substrate (such as p60c-src substrate II), ATP as a phosphate donor, and a reaction buffer containing divalent cations (typically Mg²⁺ and Mn²⁺) and buffering agents to maintain an optimal pH (usually around 7.2-7.5).

Q2: My p60c-src enzyme appears to be inactive. What are the possible causes and solutions?

A2: Enzyme inactivity can stem from several factors:

  • Improper Storage: Ensure the enzyme has been stored at -70°C in aliquots to prevent repeated freeze-thaw cycles, which can denature the protein.[1][2]

  • Expired Reagents: Verify that the enzyme and other reagents are within their expiration dates.

  • Incorrect Buffer Composition: The absence of essential cofactors like Mg²⁺ and Mn²⁺ or the presence of inhibitors in your buffer can prevent enzyme activity. Prepare fresh buffer and ensure all components are at the correct concentrations.

  • Enzyme Degradation: If the enzyme has been mishandled or is old, it may have degraded. Consider purchasing a new batch of a purified enzyme.

Q3: I am observing high background signal in my kinase assay. How can I reduce it?

A3: High background can be caused by several factors depending on the assay format:

  • Radiometric Assays: High background may be due to unincorporated [γ-³²P]ATP. Ensure thorough washing of the P81 phosphocellulose paper to remove unbound ATP.[1][2]

  • Fluorescence/Luminescence Assays: Autophosphorylation of the kinase, or impurities in the enzyme or substrate preparations can contribute to high background.[3] Running a control reaction without the substrate can help determine the level of autophosphorylation. Additionally, ensure that the buffer components themselves do not interfere with the detection method.

  • Contaminated Reagents: Contamination in your ATP, substrate, or buffer solutions can lead to non-specific signals. Use high-purity reagents and sterile techniques.

Q4: What is the optimal concentration of ATP to use in my assay?

A4: The optimal ATP concentration can vary. For inhibitor screening, using an ATP concentration close to the Michaelis-Menten constant (Km) for ATP is often recommended to facilitate the identification of competitive inhibitors.[3] However, for maximizing phosphorylation, a higher concentration of ATP may be beneficial, but be mindful of potential substrate inhibition at very high concentrations. It is advisable to perform an ATP titration to determine the optimal concentration for your specific experimental goals.

Q5: How can I be sure that the phosphorylation I'm detecting is specific to p60c-src?

A5: To confirm the specificity of the phosphorylation, include the following controls in your experiment:

  • No Enzyme Control: A reaction mixture without the p60c-src enzyme should show no substrate phosphorylation.

  • No Substrate Control: This will help you assess the level of p60c-src autophosphorylation.[3]

  • Inhibitor Control: Include a known p60c-src inhibitor (e.g., Dasatinib) to demonstrate that the observed phosphorylation can be specifically blocked.

Troubleshooting Guides

Problem 1: Low or No Phosphorylation Signal
Possible Cause Troubleshooting Step
Inactive Enzyme - Verify enzyme activity with a positive control substrate known to be phosphorylated by p60c-src.- Aliquot the enzyme upon receipt and store at -70°C to avoid multiple freeze-thaw cycles.[1][2]
Sub-optimal Reagent Concentrations - Titrate the concentrations of the enzyme, substrate, and ATP to find the optimal conditions for your assay.- Ensure the final concentrations of MgCl₂ and MnCl₂ in the reaction are appropriate (e.g., 12.5 mM and 2.5 mM respectively in some protocols).[1]
Incorrect Buffer pH - Prepare fresh reaction buffer and verify that the pH is within the optimal range for p60c-src activity (typically pH 7.2-7.5).
Degraded ATP - ATP solutions can degrade over time, especially with repeated freeze-thaw cycles. Prepare fresh ATP stocks and store them in aliquots at -20°C or -80°C.[4]
Presence of Inhibitors - Ensure that none of the components in your reaction mixture, including the solvent for your test compounds, are inhibiting the enzyme. Run a solvent control.
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Pipetting Errors - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.- Prepare a master mix of reagents to be added to all wells to minimize variations.
Inconsistent Incubation Times - Ensure all reactions are started and stopped at precisely the same time. For time-course experiments, stagger the start times accordingly.
Plate Edge Effects - If using a microplate format, be aware of potential "edge effects" where wells on the perimeter of the plate behave differently. Avoid using the outer wells for critical samples or ensure proper plate sealing and incubation conditions.
Heterogeneous Reaction Mixture - Ensure all components are thoroughly mixed before starting the reaction. Vortex solutions gently before use.

Experimental Protocols

Radiometric p60c-src Kinase Assay Protocol

This protocol is adapted from commercially available kits and is a common method for measuring kinase activity.

1. Reagent Preparation:

  • Src Kinase Reaction Buffer (5X): 500mM Tris-HCl (pH 7.2), 625mM MgCl₂, 125mM MnCl₂, 10mM EGTA, 1.25mM Sodium Orthovanadate, 10mM DTT. Store at -20°C.

  • p60c-src Substrate II: Reconstitute to a stock concentration of 1 mg/mL in deionized water. Store in aliquots at -20°C.

  • [γ-³²P]ATP: Prepare a working solution by diluting the stock with unlabeled ATP to the desired specific activity.

  • p60c-src Enzyme: Dilute the enzyme to the desired concentration in 1X Src Kinase Reaction Buffer just before use.

2. Assay Procedure:

  • Prepare a reaction mixture containing 1X Src Kinase Reaction Buffer, the desired concentration of p60c-src substrate II, and any test compounds.

  • Initiate the reaction by adding the diluted p60c-src enzyme.

  • Start the phosphorylation by adding the [γ-³²P]ATP working solution.

  • Incubate the reaction at 30°C for the desired time (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of 20% Trichloroacetic Acid (TCA).

  • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone to dry the paper.

  • Quantify the incorporated radioactivity using a scintillation counter.

Non-Radiometric Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.

1. Reagent Preparation:

  • Kinase Reaction Buffer: Prepare a suitable buffer containing Tris-HCl, MgCl₂, and other necessary components.

  • p60c-src Substrate II and ATP: Prepare at the desired concentrations in the kinase reaction buffer.

  • p60c-src Enzyme: Dilute to the working concentration in kinase reaction buffer.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's instructions.

2. Assay Procedure:

  • Set up the kinase reaction in a white, opaque 96-well plate by combining the kinase reaction buffer, p60c-src substrate II, ATP, and any test compounds.

  • Add the p60c-src enzyme to initiate the reaction.

  • Incubate at the desired temperature (e.g., room temperature or 30°C) for a specific time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[5]

  • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[5]

  • Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.[5]

Data Presentation

Table 1: Typical Reaction Conditions for Radiometric p60c-src Kinase Assay

ComponentFinal Concentration
Tris-HCl (pH 7.2)100 mM
MgCl₂12.5 mM
MnCl₂2.5 mM
EGTA2 mM
Sodium Orthovanadate0.25 mM
DTT2 mM
p60c-src Substrate II150-375 µM
p60c-src Enzyme2-20 Units/assay
ATPVariable (e.g., 10-100 µM)
Incubation 10-30 minutes at 30°C

Data compiled from publicly available protocols.[1][2]

Table 2: Comparison of Kinase Assay Detection Methods

FeatureRadiometric AssayFluorescence-Based AssayLuminescence-Based Assay
Principle Measures incorporation of ³²P from [γ-³²P]ATPMeasures changes in fluorescence polarization, FRET, or intensityMeasures ATP depletion or ADP production via a luciferase reaction
Sensitivity Very HighHighVery High
Throughput Low to MediumHighHigh
Safety Requires handling of radioactive materialsNon-radioactiveNon-radioactive
Cost Reagents can be expensive; disposal costsCan require labeled substrates or antibodiesReagent kits can be costly
Common Issues High background, handling hazardsSignal interference from compounds, quenchingEnzyme inhibition by compounds, short signal half-life

Visualizations

p60c_src_activation_pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) SH2_domain SH2 Domain RTK->SH2_domain Recruits via phospho-tyrosine GrowthFactor Growth Factor GrowthFactor->RTK Binds p60c_src_inactive Inactive p60c-src (Tyr527-P) p60c_src_active Active p60c-src (Tyr416-P) p60c_src_inactive->p60c_src_active Conformational Change & Autophosphorylation of Tyr416 Substrate Substrate II p60c_src_active->Substrate Phosphorylates SH2_domain->p60c_src_inactive Displaces C-terminal tail Phosphatase Phosphatase (e.g., PTPα) Phosphatase->p60c_src_inactive Dephosphorylates Tyr527 PhosphoSubstrate Phosphorylated Substrate II Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream

Caption: p60c-src Activation Signaling Pathway.

experimental_workflow start Start: Prepare Reagents reagents Master Mix: Buffer, Substrate, ATP, Inhibitor start->reagents add_enzyme Add p60c-src Enzyme reagents->add_enzyme incubate Incubate at 30°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detection stop_reaction->detect radiometric Radiometric: Spot on P81, Wash, Scintillation Count detect->radiometric Radiometric luminescence Luminescence: Add ADP-Glo Reagents, Read Plate detect->luminescence Luminescence fluorescence Fluorescence: Read Plate detect->fluorescence Fluorescence analyze Analyze Data radiometric->analyze luminescence->analyze fluorescence->analyze

Caption: General Experimental Workflow for In Vitro Kinase Assays.

troubleshooting_logic start Problem: Low/No Signal check_enzyme Is the enzyme active? (Use positive control) start->check_enzyme check_reagents Are reagents optimal? (ATP, Substrate, Buffer) check_enzyme->check_reagents Yes new_enzyme Solution: Use new enzyme aliquot check_enzyme->new_enzyme No check_conditions Are conditions correct? (Temp, Time, pH) check_reagents->check_conditions Yes titrate Solution: Titrate reagent concentrations check_reagents->titrate No optimize Solution: Optimize incubation time/temp and check buffer pH check_conditions->optimize No other Consider other factors: Inhibitors, equipment malfunction check_conditions->other Yes

Caption: Troubleshooting Logic for Low Kinase Activity.

References

dealing with high background in p60c-src substrate II phosphorylation assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background in p60c-Src substrate II phosphorylation assays.

Troubleshooting Guide: High Background

High background can obscure genuine signal, leading to inaccurate results. The following table summarizes common causes and solutions.

Potential Cause Recommended Solution Expected Outcome
Non-Specific Binding of Reagents Increase the number of wash steps after incubation with antibodies or other detection reagents.[1][2][3] Optimize the concentration of the blocking agent (e.g., BSA or casein) and consider increasing the blocking time.[2][3] Add a low concentration of a non-ionic detergent (e.g., Tween-20) to the wash and blocking buffers.[2]Reduction in background signal across the entire assay plate or membrane.
Sub-optimal Reagent Concentrations Titrate the concentrations of the primary and secondary antibodies (if applicable) to find the optimal balance between signal and background.[2][3] Reduce the concentration of the detection substrate if the signal develops too quickly.[2]Improved signal-to-noise ratio with minimal impact on specific signal intensity.
Contaminated Buffers or Reagents Prepare fresh buffers, especially wash and reaction buffers, for each experiment. Ensure all reagents are within their expiration dates and stored correctly.Elimination of background caused by microbial growth or reagent degradation.
Enzyme (p60c-Src) Purity and Activity Use highly purified p60c-Src enzyme. Contaminating kinases can lead to non-specific phosphorylation. Verify the specific activity of the enzyme to ensure you are using the appropriate amount.Reduced phosphorylation of non-target proteins or peptides, leading to a cleaner signal.
Substrate Issues If using a peptide substrate, ensure its purity. Truncated or modified peptides can contribute to background. If "Substrate II" is a protein, consider potential degradation or aggregation.A more specific and reproducible signal from the intended substrate phosphorylation.
High Endogenous Kinase Activity in Lysates If using cell lysates as the source of p60c-Src, consider immunoprecipitation of p60c-Src before the kinase assay to reduce the activity of other kinases.[4]A significant decrease in background phosphorylation from other cellular kinases.
Prolonged Incubation Times Optimize the incubation time for the kinase reaction. Excessively long incubations can lead to higher background.A clear distinction between the signal from the initial linear phase of the reaction and the background.
Inadequate Washing of Filter Membranes (for filter-binding assays) For assays involving the capture of radiolabeled substrate on phosphocellulose paper, ensure thorough washing with an appropriate acidic solution (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.[5]Lower counts per minute (CPM) in the negative control wells, indicating efficient removal of free radiolabel.

Frequently Asked Questions (FAQs)

Q1: What is a common composition for a p60c-Src kinase assay buffer?

A typical reaction buffer for a p60c-Src kinase assay includes a buffering agent (e.g., 100mM Tris-HCl, pH 7.2), divalent cations essential for kinase activity (e.g., 125mM MgCl₂ and 25mM MnCl₂), a chelating agent (e.g., 2mM EGTA), a phosphatase inhibitor (e.g., 0.25mM sodium orthovanadate), and a reducing agent to maintain enzyme stability (e.g., 2mM dithiothreitol).[6]

Q2: What is a commonly used peptide substrate for p60c-Src, often referred to generically?

A widely used and commercially available substrate for p60c-Src is a synthetic peptide with the sequence KVEKIGEGTYGVVYK.[7][8] This sequence is derived from amino acids 6-20 of p34cdc2.[7][8] While the specific composition of a proprietary "Substrate II" may vary, it is likely a similar optimized peptide sequence.

Q3: How can I be sure the signal I'm seeing is specific to p60c-Src activity?

To confirm the specificity of your assay, you should include several controls:

  • No Enzyme Control: A reaction mix containing all components except for the p60c-Src enzyme. This will reveal any background signal from non-enzymatic phosphorylation or reagent contamination.

  • No Substrate Control: A reaction with the enzyme but without the substrate. This helps to measure the level of enzyme autophosphorylation.[6]

  • Inhibitor Control: A reaction including a known p60c-Src inhibitor. A significant reduction in signal in the presence of the inhibitor indicates that the measured activity is indeed from p60c-Src.

Q4: My background is high even with a purified enzyme and synthetic peptide. What else could be the problem?

If you've optimized reagent concentrations and are using high-purity components, consider the assay format itself. For filter-binding assays, inefficient washing is a major cause of high background.[5] Ensure that you are using the correct type of filter paper and that the wash steps are stringent enough to remove all unbound radiolabeled ATP. For plate-based assays (e.g., ELISA-style), insufficient blocking or inadequate washing between steps are common culprits.[1][3][9]

Q5: Can the choice of blocking buffer affect my background in a phospho-specific antibody-based detection system?

Yes, for assays that use phospho-specific antibodies for detection, the choice of blocking buffer is critical. Avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins (like casein) that can be recognized by the antibody, leading to high background.[2][3] Bovine Serum Albumin (BSA) is a more suitable blocking agent in these cases.

Experimental Protocols

Detailed Protocol for a Radiometric p60c-Src Kinase Assay using a Peptide Substrate

This protocol is a generalized procedure based on common methodologies.[5][6]

Materials:

  • Purified active p60c-Src enzyme

  • Src Substrate Peptide (e.g., KVEKIGEGTYGVVYK)

  • Src Kinase Reaction Buffer (SrcRB): 100mM Tris-HCl (pH 7.2), 125mM MgCl₂, 25mM MnCl₂, 2mM EGTA, 0.25mM sodium orthovanadate, 2mM dithiothreitol[6]

  • [γ-³²P]ATP

  • Unlabeled ATP

  • 40% Trichloroacetic Acid (TCA)

  • 0.75% Phosphoric Acid

  • Acetone

  • P81 Phosphocellulose paper

  • Scintillation fluid and counter

Procedure:

  • Prepare the ATP solution: Dilute [γ-³²P]ATP with unlabeled ATP to the desired specific activity.

  • Set up the reaction: In a microfuge tube, combine the following on ice:

    • 10 µl of SrcRB (1X final concentration)

    • 10 µl of Src Kinase Substrate Peptide (to a final concentration of 150-375 µM)

    • 10 µl of purified p60c-Src enzyme (2-20 units per assay)

  • Initiate the reaction: Add 10 µl of the diluted [γ-³²P]ATP solution to each tube.

  • Incubate: Incubate the reaction mixture for 10 minutes at 30°C.

  • Stop the reaction: Add 20 µl of 40% TCA to each tube and incubate for 5 minutes at room temperature to precipitate the phosphorylated substrate.

  • Spot onto filter paper: Spot 25 µl of the reaction mixture onto the center of a P81 phosphocellulose paper square.

  • Wash the filters:

    • Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid with gentle stirring.[5]

    • Perform a final wash with acetone for 5 minutes to dry the paper.[6]

  • Quantify: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_assay Kinase Assay cluster_detection Detection prep_reagents Prepare Reagents: - Src Reaction Buffer - Diluted [γ-³²P]ATP - Substrate Solution setup_rxn Set up Reaction Mix: - Buffer - Substrate - p60c-Src Enzyme prep_reagents->setup_rxn initiate_rxn Initiate Reaction (Add [γ-³²P]ATP) setup_rxn->initiate_rxn incubate Incubate (e.g., 10 min at 30°C) initiate_rxn->incubate stop_rxn Stop Reaction (Add TCA) incubate->stop_rxn spot_filter Spot onto P81 Filter Paper stop_rxn->spot_filter wash_filter Wash Filters (Phosphoric Acid & Acetone) spot_filter->wash_filter quantify Quantify Radioactivity (Scintillation Counting) wash_filter->quantify

Caption: Workflow for a radiometric p60c-Src phosphorylation assay.

p60c_src_pathway rtk Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) src p60c-Src rtk->src Activation integrin Integrins integrin->src Activation fak FAK src->fak ras_mapk Ras-MAPK Pathway src->ras_mapk pi3k_akt PI3K-Akt Pathway src->pi3k_akt stat3 STAT3 src->stat3 downstream Cellular Responses: - Proliferation - Survival - Migration fak->downstream ras_mapk->downstream pi3k_akt->downstream stat3->downstream

Caption: Simplified p60c-Src signaling pathway.

References

p60c-src substrate II phosphorylation variability between experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p60c-src and experiencing variability in substrate II phosphorylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is p60c-src and why is its activity regulated?

A1: p60c-src is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including cell growth, proliferation, differentiation, and migration.[1] Its activity is tightly controlled within the cell to prevent aberrant signaling that can contribute to diseases like cancer.[2]

Q2: How is the kinase activity of p60c-src regulated?

A2: The kinase activity of p60c-src is primarily regulated by phosphorylation at two key tyrosine residues. Phosphorylation at Tyrosine 527 (Tyr527) in the C-terminal tail by kinases like C-terminal Src Kinase (Csk) suppresses its activity.[3] Conversely, dephosphorylation of Tyr527 and autophosphorylation at Tyrosine 416 (Tyr416) within the activation loop leads to a conformational change that activates the kinase.[3][4]

Q3: What is a suitable substrate for an in vitro p60c-src kinase assay?

A3: A commonly used and efficient substrate for in vitro p60c-src kinase assays is a synthetic peptide derived from the autophosphorylation site of p60c-src. For the purpose of this guide, we will refer to the peptide with the sequence Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly as "p60c-src Substrate II".[5][6] Another frequently used substrate is the random polymer Poly(Glu:Tyr, 4:1).[7]

Q4: What are the common methods to detect p60c-src kinase activity?

A4: The most common methods for detecting p60c-src kinase activity are radioactive assays that measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.[8][9][10] Non-radioactive methods are also available, such as luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[1]

Troubleshooting Guide

Issue: High Variability in Phosphorylation of p60c-src Substrate II Between Experiments

High variability in the phosphorylation of p60c-src Substrate II can arise from several factors related to the enzyme, substrate, reaction conditions, and assay procedure. This guide will help you identify and address potential sources of inconsistency.

Enzyme Activity and Purity
Potential Cause Troubleshooting Steps
Inconsistent Enzyme Activity The activation state of your p60c-src enzyme may vary between batches. Ensure a consistent source and lot of the enzyme. If preparing in-house, establish a rigorous purification and quality control protocol to check for consistent activity. The specific activity of p60c-src can be influenced by its phosphorylation state.[2][11][12]
Enzyme Degradation Aliquot the p60c-src enzyme upon receipt and store at -70°C or lower to avoid repeated freeze-thaw cycles, which can lead to a loss of activity.[13] Keep the enzyme on ice at all times during experiment setup.
Contaminating Kinases or Phosphatases If using cell lysates as the source of p60c-src, other kinases may phosphorylate your substrate, or phosphatases may dephosphorylate it. Use highly purified, recombinant p60c-src for in vitro assays. When using lysates, consider immunopurifying p60c-src first and include phosphatase inhibitors in your lysis and reaction buffers.
Substrate and Reagents
Potential Cause Troubleshooting Steps
Substrate Degradation Reconstitute peptide substrates in an appropriate buffer (e.g., sterile water or kinase reaction buffer) and store in aliquots at -20°C or -80°C. Avoid multiple freeze-thaw cycles.
Incorrect Substrate Concentration The concentration of the substrate can significantly impact the reaction kinetics. Determine the optimal substrate concentration for your assay. For peptide substrates, concentrations are typically in the micromolar range.[13]
ATP Degradation Prepare fresh dilutions of ATP for each experiment from a concentrated stock solution. Store ATP stocks at -20°C in small aliquots. Repeated freeze-thaw cycles can lead to hydrolysis.
Inconsistent Reagent Concentrations Use calibrated pipettes and prepare master mixes for your reactions to minimize pipetting errors and ensure consistent concentrations of all components across your samples.
Reaction Conditions
Potential Cause Troubleshooting Steps
Suboptimal Buffer Composition The pH, ionic strength, and divalent cation concentrations in your kinase buffer are critical. Optimize these parameters for your specific enzyme and substrate. See the table below for examples of p60c-src kinase reaction buffers.
Incorrect Incubation Time or Temperature Ensure that the kinase reaction proceeds within the linear range. Perform a time-course experiment to determine the optimal incubation time where the phosphorylation signal is linear and has not reached a plateau. Maintain a consistent incubation temperature, typically 30°C.[13]
Presence of Inhibitors or Activators If using compounds dissolved in solvents like DMSO, ensure the final concentration of the solvent is consistent across all samples and does not exceed a level that inhibits the enzyme (typically <1%).[7]

Data Presentation

Table 1: Comparison of p60c-src Kinase Reaction Buffer Compositions
ComponentConcentration RangePurposeReference
Buffer 25-100 mM HEPES or Tris-HClMaintain pH[13][14][15]
pH 7.0 - 7.5Optimal for kinase activity[13][15]
MgCl₂ 5-125 mMDivalent cation cofactor for ATP[13][14][15]
MnCl₂ 5-25 mMDivalent cation cofactor[13][14][15]
DTT 1-2 mMReducing agent to maintain enzyme stability[13][14]
Sodium Orthovanadate 0.25-0.5 mMTyrosine phosphatase inhibitor[5][13]
EGTA 1-2 mMChelating agent[13][14]
ATP 10-250 µMPhosphate donor[5]

Experimental Protocols

Detailed Protocol: Radioactive in vitro Kinase Assay for p60c-src

This protocol is a general guideline for a radioactive in vitro kinase assay using p60c-src and a peptide substrate (p60c-src Substrate II).

Materials:

  • Purified recombinant p60c-src

  • p60c-src Substrate II peptide

  • 5X Src Kinase Reaction Buffer (SrcRB): 500 mM Tris-HCl (pH 7.2), 625 mM MgCl₂, 125 mM MnCl₂, 10 mM EGTA, 1.25 mM Sodium Orthovanadate, 10 mM DTT

  • [γ-³²P]ATP (10 mCi/ml)

  • Unlabeled ATP (10 mM stock)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation vials and cocktail

  • Microcentrifuge tubes

  • Incubator or water bath (30°C)

Procedure:

  • Prepare Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare a 1X SrcRB by diluting the 5X stock with sterile water.

    • Prepare a working solution of [γ-³²P]ATP by diluting it with unlabeled ATP to the desired specific activity and final concentration. A final ATP concentration of 50-100 µM is a good starting point.

  • Set up the Kinase Reaction (25 µL total volume):

    • In a microcentrifuge tube on ice, add the following in order:

      • 10 µL of sterile water

      • 5 µL of 5X SrcRB

      • 2.5 µL of p60c-src Substrate II (to a final concentration of 150-375 µM)

      • 2.5 µL of diluted p60c-src enzyme (2-20 units)

    • Include a "no enzyme" control to determine the background signal.

  • Initiate the Reaction:

    • Add 5 µL of the [γ-³²P]ATP working solution to each tube to start the reaction.

    • Mix gently by tapping the tube.

  • Incubation:

    • Incubate the reactions at 30°C for 10-20 minutes. Ensure the incubation time is within the linear range of the assay.

  • Stop the Reaction:

    • Stop the reaction by adding 20 µL of 40% Trichloroacetic acid (TCA) and incubate for 5 minutes at room temperature.[14] Alternatively, reactions can be stopped by spotting the reaction mixture directly onto P81 paper.

  • Spotting and Washing:

    • Spot 25 µL of the supernatant from each reaction onto a labeled 2x2 cm square of P81 phosphocellulose paper.

    • Wash the P81 squares five times for 5 minutes each in a beaker containing 0.75% phosphoric acid with gentle stirring.[14]

    • Perform a final wash with acetone for 5 minutes to dry the papers.[14]

  • Quantification:

    • Place the dried P81 squares into scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the counts per minute (CPM) of the "no enzyme" control from the CPM of your experimental samples to determine the specific kinase activity.

Visualizations

Signaling Pathway

p60c_src_regulation CSK CSK p60c_src_inactive p60c-src (Inactive) (Tyr527-P) CSK->p60c_src_inactive Phosphorylates Tyr527 PTP Phosphatase (e.g., PTP1B) p60c_src_primed p60c-src (Primed) (Tyr527) PTP->p60c_src_primed Dephosphorylates Tyr527 p60c_src_primed->p60c_src_inactive Inactivation p60c_src_active p60c-src (Active) (Tyr416-P) p60c_src_primed->p60c_src_active Autophosphorylation on Tyr416 p60c_src_active->p60c_src_primed Dephosphorylation Substrate Substrate II p60c_src_active->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate II

Caption: Regulation of p60c-src activity by phosphorylation.

Experimental Workflow

kinase_assay_workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffers, ATP) start->prepare_reagents setup_reaction Set Up Kinase Reaction on Ice prepare_reagents->setup_reaction initiate_reaction Initiate with [γ-³²P]ATP setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction spot_paper Spot on P81 Paper stop_reaction->spot_paper wash Wash P81 Paper spot_paper->wash quantify Quantify with Scintillation Counter wash->quantify analyze Analyze Data quantify->analyze end End analyze->end troubleshooting_flowchart start High Variability in Results check_enzyme Check Enzyme (Source, Aliquoting, Purity) start->check_enzyme enzyme_ok Enzyme Consistent? check_enzyme->enzyme_ok check_reagents Check Reagents (Substrate, ATP, Buffers) reagents_ok Reagents Fresh & Correct? check_reagents->reagents_ok check_conditions Check Reaction Conditions (Time, Temp, Concentrations) conditions_ok Conditions Optimized? check_conditions->conditions_ok enzyme_ok->check_reagents Yes new_enzyme Source New Enzyme Batch enzyme_ok->new_enzyme No reagents_ok->check_conditions Yes new_reagents Prepare Fresh Reagents reagents_ok->new_reagents No optimize_assay Re-optimize Assay Parameters conditions_ok->optimize_assay No resolved Problem Resolved conditions_ok->resolved Yes new_enzyme->resolved new_reagents->resolved optimize_assay->resolved

References

Technical Support Center: Phospho-p60c-Src Substrate II Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the validation of phospho-p60c-Src Substrate II antibodies. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals confidently assess the specificity of their phospho-specific antibodies.

Frequently Asked Questions (FAQs)

Q1: What is the first step to validate my phospho-p60c-Src Substrate II antibody?

A: The first and most critical step is to perform a Western blot on lysates from cells with known activation or inhibition of the Src kinase pathway. You should include positive and negative controls. For instance, compare cell lysates treated with a growth factor known to activate Src signaling versus untreated or serum-starved cells. A specific antibody should show a clear band at the expected molecular weight that is stronger in the stimulated lysate.

Q2: My Western blot shows multiple bands. How do I know which one is the specific target?

A: The presence of multiple bands is a common issue.[1][2] To determine which band is the specific target of your phospho-p60c-Src Substrate II antibody, a peptide competition assay is highly recommended.[1][3] By pre-incubating the antibody with the phosphopeptide used for immunization, the specific band should disappear, while non-specific bands will remain.[4]

Q3: What is the purpose of phosphatase treatment and when should I perform it?

A: Phosphatase treatment is a crucial control to confirm that your antibody is specific to the phosphorylated form of the target protein.[5] By treating your cell lysate or the Western blot membrane with a phosphatase, such as Lambda Protein Phosphatase, the phosphate groups are removed from the protein.[6][7] If the antibody is truly phospho-specific, the signal should be significantly reduced or completely eliminated after phosphatase treatment.[5][8]

Q4: Can I use milk as a blocking agent for my phospho-Western blots?

A: It is strongly recommended to avoid using milk as a blocking agent. Milk contains casein, which is a phosphoprotein and can cause high background noise due to non-specific binding of the phospho-antibody. Bovine Serum Albumin (BSA) or other protein-free blocking agents are preferred alternatives.

Q5: Why is it important to also probe for the total, non-phosphorylated form of the protein?

A: Probing a parallel blot with an antibody to the total protein serves as an essential loading control. It allows you to confirm that equal amounts of the target protein were loaded in each lane and that any change in the phospho-signal is due to a change in phosphorylation status, not a change in the total amount of protein.[5][9]

Experimental Validation Workflows & Signaling

The following diagrams illustrate the key relationships and workflows for validating your antibody.

G cluster_0 Simplified Src Signaling GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec Binds Src p60c-Src (Active) Rec->Src Activates Substrate Src Substrate II (Unphosphorylated) Src->Substrate Phosphorylates pSubstrate Phosphorylated Src Substrate II Substrate->pSubstrate Response Downstream Cellular Response pSubstrate->Response Initiates

Caption: Simplified p60c-Src signaling pathway.

G cluster_1 Antibody Validation Workflow P0 Prepare Lysates (Stimulated/Unstimulated) P1 Western Blot (Initial Screen) P0->P1 P2 Multiple Bands Observed? P1->P2 P3 Peptide Competition Assay P2->P3 Yes P6 Antibody Specificity Confirmed P2->P6 No P4 Phosphatase Treatment P3->P4 P7 Troubleshoot or Select New Antibody P3->P7 Test Fails P5 Kinase Inhibitor Treatment P4->P5 P4->P7 Test Fails P5->P6 All Tests Pass P5->P7 Test Fails

Caption: Logic workflow for phospho-antibody validation.

Troubleshooting Guide

Problem 1: Weak or no signal on the Western blot.

  • Question: I've run my Western blot but see a very faint band or no band at all for my phosphorylated target. What could be wrong?

  • Answer:

    • Low Target Abundance: The phosphorylated form of your target may be transient or low in abundance. Ensure you have properly stimulated your cells to induce phosphorylation.[10] You may also need to load a higher amount of total protein (up to 100 µg for tissue extracts).[11]

    • Phosphatase Activity: Endogenous phosphatases released during cell lysis can dephosphorylate your target. Always use a lysis buffer containing a cocktail of phosphatase and protease inhibitors and keep samples cold.[11]

    • Antibody Issues: The primary antibody concentration may be too low; try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[12] Also, confirm the antibody has been stored correctly and is not expired.[12]

    • Poor Transfer: Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Smaller proteins may require smaller pore size membranes (0.22 µm) and optimized transfer times.[10][13]

Problem 2: High background is obscuring my results.

  • Question: My blot is very dark or has a lot of background, making it difficult to see a specific band. How can I fix this?

  • Answer:

    • Inappropriate Blocking Buffer: If you are using non-fat dry milk, switch to 5% BSA in TBST, as milk contains phosphoproteins that can cause background.

    • Antibody Concentration Too High: Excess primary or secondary antibody can lead to high background. Try reducing the concentration of both antibodies.[11][12]

    • Insufficient Washing: Increase the number and/or duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.[12] Using a detergent like Tween-20 (0.05-0.1%) in your wash buffer is crucial.[12]

    • Membrane Handling: Ensure the membrane never dries out during the procedure and is handled carefully with clean forceps to prevent damage that can cause non-specific binding.[12]

G cluster_2 Troubleshooting: Non-Specific Bands Start Non-Specific Bands Observed on Blot Q1 Is the band eliminated by pre-incubation with the immunizing phosphopeptide? Start->Q1 A1_Yes Band is Likely Specific. Other bands are non-specific. Q1->A1_Yes Yes Q2 Is the band eliminated by phosphatase treatment? Q1->Q2 No A2_Yes Band is a phospho-protein. Confirm identity. Q2->A2_Yes Yes A_No Band is Non-Specific Cross-Reactivity Q2->A_No No

Caption: Logic for identifying non-specific bands.

Key Experimental Protocols

Protocol 1: Phosphatase Treatment of Lysates

This protocol is used to dephosphorylate proteins within a cell lysate prior to Western blotting to confirm the phospho-specificity of an antibody.

Materials:

  • Cell lysate containing the target protein

  • Lambda Protein Phosphatase (Lambda PP) and its corresponding 10X reaction buffer and 10X MnCl₂.[6]

  • Nuclease-free water

Procedure:

  • Thaw cell lysate on ice and determine the protein concentration.

  • Set up two parallel reactions: one "Treated" and one "Mock" (negative control).[14]

  • For a 20 µL final reaction volume with 15 µg of protein:

    • Mock Reaction:

      • 15 µg of cell lysate

      • 2 µL of 10X Lambda PP Buffer

      • 2 µL of 10X MnCl₂

      • Add nuclease-free water to a final volume of 20 µL.

    • Treated Reaction:

      • 15 µg of cell lysate

      • 2 µL of 10X Lambda PP Buffer

      • 2 µL of 10X MnCl₂

      • 1-2 µL of Lambda PP enzyme

      • Add nuclease-free water to a final volume of 20 µL.

  • Incubate both tubes at 30°C for 30-60 minutes.[6]

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.

  • Proceed with Western blot analysis, loading both the mock-treated and phosphatase-treated samples.

Expected Results:

Treatment ConditionExpected Signal with Phospho-Specific AntibodyRationale
Mock (No Phosphatase)Strong band at expected MWThe target protein remains phosphorylated.
Lambda PP TreatedNo band or significantly reduced signalThe antibody cannot bind to the dephosphorylated target.[5]
Protocol 2: Peptide Competition Assay

This assay confirms antibody specificity by blocking the antibody's binding site with the phosphopeptide immunogen.[1][2]

Materials:

  • Phospho-p60c-Src Substrate II antibody

  • Immunizing phosphopeptide (blocking peptide)

  • Corresponding non-phosphorylated peptide

  • Antibody dilution buffer (e.g., 5% BSA in TBST)

Procedure:

  • Prepare three identical strips from a Western blot membrane containing the protein lysates.[1][3]

  • Prepare three separate primary antibody solutions. For each, dilute the antibody to its optimal working concentration (e.g., 1 µg/mL) in 1-2 mL of dilution buffer.

    • Tube A (No Peptide Control): Antibody solution only.

    • Tube B (Phospho-Peptide Competition): Add the immunizing phosphopeptide to the antibody solution. A 5- to 200-fold molar excess of peptide over antibody is recommended.[1][2] Incubate with gentle rocking for 1-2 hours at room temperature.

    • Tube C (Non-Phospho-Peptide Control): Add the non-phosphorylated version of the peptide to the antibody solution at the same molar excess as Tube B. Incubate similarly.

  • Incubate each membrane strip with its corresponding antibody solution (A, B, or C) overnight at 4°C.

  • Wash the membranes and proceed with secondary antibody incubation and detection as usual.

Expected Results:

Incubation ConditionExpected Signal with Phospho-Specific AntibodyRationale
No Peptide ControlStrong band at expected MWRepresents the maximum signal from the antibody.[1]
Phospho-PeptideNo band or significantly reduced signalThe antibody is blocked by the free phosphopeptide and cannot bind the target on the membrane.[4]
Non-Phospho-PeptideStrong band at expected MWThe antibody does not recognize the non-phosphorylated peptide, so its binding to the target is unaffected.
Protocol 3: Validation with a Src Kinase Inhibitor

Using a known Src family kinase inhibitor like Dasatinib or PP2 can validate that the phosphorylation of the substrate is Src-dependent.[15][16]

Materials:

  • Cultured cells responsive to Src signaling

  • Src family kinase inhibitor (e.g., Dasatinib)

  • Vehicle control (e.g., DMSO)

  • Stimulating agent (e.g., growth factor), if necessary

Procedure:

  • Plate cells and grow to desired confluency.

  • Pre-treat one set of cells with an effective concentration of the Src kinase inhibitor for 1-3 hours.[17] Treat a parallel set of cells with the vehicle (e.g., DMSO) as a control.

  • If the pathway requires stimulation, add the stimulating agent to both inhibitor-treated and vehicle-treated cells for the appropriate duration. Maintain an unstimulated control group.

  • Harvest cell lysates from all conditions, ensuring phosphatase inhibitors are present.

  • Perform Western blot analysis using the phospho-p60c-Src Substrate II antibody. Also, run a parallel blot for the total protein as a loading control.

Expected Results:

Cell Treatment ConditionExpected Signal with Phospho-Specific AntibodyRationale
Unstimulated + VehicleLow or no signalBasal level of Src activity is low.
Stimulated + VehicleStrong signalStimulation activates Src kinase, leading to substrate phosphorylation.[15]
Stimulated + Src InhibitorLow or no signalThe inhibitor blocks Src kinase activity, preventing substrate phosphorylation.[15][16]

References

Technical Support Center: Enhancing Detection of Low-Level p60c-src Substrate II Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the detection of low-level p60c-src substrate II phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is p60c-src Substrate II?

A1: p60c-src Substrate II is a synthetic peptide commonly used as a substrate for in vitro kinase assays involving the p60c-src protein tyrosine kinase. A widely used sequence for this substrate is RRLIEDAEYAARG , derived from the autophosphorylation site of p60c-src. This peptide provides a specific target for measuring the kinase activity of p60c-src.

Q2: Why am I getting a low or no signal in my p60c-src kinase assay?

A2: Low or no signal is a common issue in kinase assays, especially when detecting low-level phosphorylation. Several factors could be contributing to this problem:

  • Inactive Enzyme: Ensure the p60c-src enzyme is active. Use a positive control to verify its activity.

  • Suboptimal Reagent Concentrations: The concentrations of ATP, substrate peptide, and enzyme are critical. These should be optimized for your specific assay conditions.

  • Incorrect Buffer Conditions: pH, ionic strength, and the presence of necessary cofactors (like Mg²⁺) in the kinase buffer are crucial for optimal enzyme activity.

  • Phosphatase Activity: Contaminating phosphatases in your enzyme preparation or cell lysate can dephosphorylate the substrate, leading to a reduced signal. The inclusion of phosphatase inhibitors is highly recommended.[1]

  • Inefficient Detection Method: The sensitivity of your detection method might be insufficient for the low level of phosphorylation. Consider using a more sensitive detection system or signal amplification techniques.

Q3: How can I increase the sensitivity of my assay to detect low-level phosphorylation?

A3: To enhance the detection of low-level phosphorylation, consider the following strategies:

  • Phosphopeptide Enrichment: Before detection, enrich the phosphorylated substrate from the reaction mixture. Techniques like Immobilized Metal Affinity Chromatography (IMAC) or Metal Oxide Affinity Chromatography (MOAC) are effective for this purpose.

  • Signal Amplification: For ELISA-based assays, use signal amplification strategies such as enzyme-linked immunosorbent assays with tyramide signal amplification (TSA) or using streptavidin-biotin complexes.[2]

  • Highly Sensitive Detection Methods: Switch to a more sensitive detection method. Luminescence-based assays, for instance, generally offer higher sensitivity and a wider dynamic range compared to colorimetric assays.[3] Fluorescence-based assays also provide high sensitivity.[4][5]

  • Radioactive Assays: While they require special handling, radioactive assays using [γ-³²P]ATP are traditionally the most sensitive method for detecting low levels of phosphorylation.[5]

Q4: What are the advantages and disadvantages of different detection methods?

A4: The choice of detection method depends on factors like required sensitivity, throughput, cost, and safety. Below is a comparison of common methods.

Troubleshooting Guide: Low Signal in p60c-src Substrate II Phosphorylation Assay

This guide provides a structured approach to troubleshooting low signal issues in your kinase assay.

Problem Possible Cause Recommended Solution
No or very low signal in all wells (including positive control) Inactive p60c-src enzyme- Purchase new enzyme from a reliable supplier.- Aliquot the enzyme upon arrival to avoid multiple freeze-thaw cycles.- Run a known positive control substrate to confirm enzyme activity.
Inactive ATP- Prepare fresh ATP stock solutions.- Store ATP aliquots at -20°C or -80°C.
Incorrect assay buffer composition- Verify the pH and composition of your kinase buffer (typically includes Tris-HCl, MgCl₂, DTT).- Ensure the absence of kinase inhibitors in your buffer components.
Low signal in experimental wells, but positive control is strong Low p60c-src activity in the sample- Increase the amount of sample (e.g., cell lysate) in the reaction.- Pre-activate p60c-src if your experimental design allows.
Low concentration of substrate II- Increase the concentration of the p60c-src substrate II peptide. Perform a titration to find the optimal concentration.
Phosphatase contamination- Add a cocktail of phosphatase inhibitors to your sample and kinase reaction buffer.[1]
Sub-optimal incubation time or temperature- Optimize the incubation time and temperature for the kinase reaction. Perform a time-course experiment to determine the linear range of the reaction.
High background signal Non-specific binding of antibodies (ELISA)- Increase the number of washing steps.- Add a blocking agent (e.g., BSA or non-fat dry milk) to your buffers.- Titrate your primary and secondary antibodies to find the optimal concentration with the lowest background.
Autophosphorylation of p60c-src- If using a method that detects all phosphorylation, high autophosphorylation can mask the substrate-specific signal. Consider using a substrate-specific antibody for detection.
High ATP concentration leading to non-specific phosphorylation- Optimize the ATP concentration. While a high concentration can drive the reaction, it might also increase background.

Quantitative Data Summary

The following tables provide a summary of kinetic constants for p60c-src with various peptide substrates and a comparison of the sensitivity of different detection methods.

Table 1: Kinetic Constants of p60c-src for Different Peptide Substrates

SubstrateSequenceK_m_ (µM)V_max_ (nmol/min/mg)Reference
p60c-src Substrate II (autophosphorylation site)RRLIEDAEYAARGNot specifiedNot specified[6]
cdc2(6-20) peptideKVEKIGEGTYGVVYKNot specifiedNot specified[7]
Minimal synthetic peptideEFEYAFF210680[8]
poly(Glu,Tyr) 4:1Random copolymer29 - 1600 (mg/ml)Not specified[9]
CaseinProtein2-3 fold decrease upon thrombin stimulationSlightly altered[10]

Note: Kinetic constants can vary significantly depending on the assay conditions (pH, temperature, buffer composition).

Table 2: Comparison of Detection Method Sensitivity for Kinase Assays

Detection MethodTypical Detection LimitAdvantagesDisadvantages
Radioactive ([γ-³²P]ATP) fmol to amol rangeHighest sensitivity, direct detection.[5]Radioactive hazard, waste disposal, not suitable for high-throughput.[7]
Luminescence pmol to fmol rangeHigh sensitivity, wide dynamic range, low background.[3]Requires a luminometer, can be more expensive than colorimetric assays.
Fluorescence pmol to fmol rangeHigh sensitivity, suitable for high-throughput screening, allows for real-time monitoring.[4][5]Potential for photobleaching and background fluorescence.
Colorimetric (ELISA) nmol to pmol rangeInexpensive, simple, widely available equipment.Lower sensitivity compared to other methods, susceptible to interference from colored compounds.

Experimental Protocols

Detailed Methodology for In Vitro p60c-src Kinase Assay using Substrate II (RRLIEDAEYAARG)

This protocol is a synthesized methodology based on common practices for in vitro kinase assays. Optimization of specific parameters is recommended for each experimental setup.

1. Reagents and Buffers:

  • Kinase Buffer (1X): 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • ATP Solution: 10 mM ATP in water. Store in aliquots at -20°C.

  • p60c-src Enzyme: Recombinant active p60c-src.

  • p60c-src Substrate II: Synthetic peptide (RRLIEDAEYAARG). Reconstitute in water or kinase buffer to a stock concentration of 1 mg/mL.

  • Phosphatase Inhibitor Cocktail.

  • Stop Solution: 100 mM EDTA.

  • Detection Reagents: Depending on the chosen method (e.g., anti-phosphotyrosine antibody, secondary antibody-HRP conjugate, TMB substrate for ELISA; [γ-³²P]ATP for radioactive assay).

2. Kinase Reaction:

  • Prepare a master mix of the kinase reaction components (excluding ATP) on ice. For a single 25 µL reaction:

    • 5 µL of 4X Kinase Buffer

    • 1 µL of p60c-src Substrate II (final concentration 10-100 µM)

    • x µL of active p60c-src enzyme (final concentration 10-50 ng)

    • x µL of water to bring the volume to 20 µL.

  • Add 5 µL of ATP solution to each well to initiate the reaction (final concentration 10-100 µM).

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution.

3. Detection (Example: ELISA-based detection):

  • Coat a 96-well plate with a capture antibody that binds to the p60c-src Substrate II peptide. Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Wash the plate three times.

  • Add the completed kinase reaction mixture to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add a primary antibody that specifically recognizes the phosphorylated tyrosine on the substrate (anti-phosphotyrosine antibody). Incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG). Incubate for 1 hour at room temperature.

  • Wash the plate five times.

  • Add the enzyme substrate (e.g., TMB) and incubate until color develops.

  • Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.

Visualizations

p60c_src_signaling_pathway Growth Factor Receptor Growth Factor Receptor p60c-src p60c-src Growth Factor Receptor->p60c-src Integrin Integrin FAK FAK Integrin->FAK Ras Ras p60c-src->Ras PI3K PI3K p60c-src->PI3K STAT3 STAT3 p60c-src->STAT3 FAK->p60c-src Cell Migration Cell Migration FAK->Cell Migration Cell Proliferation Cell Proliferation Ras->Cell Proliferation Cell Survival Cell Survival PI3K->Cell Survival STAT3->Cell Proliferation

Caption: Simplified p60c-src signaling pathway.

kinase_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagent Prep Prepare Kinase, Substrate, ATP, and Buffers Reaction Setup Combine Kinase, Substrate, and Buffer Reagent Prep->Reaction Setup Initiation Add ATP to Start Reaction Reaction Setup->Initiation Incubation Incubate at Optimal Temperature Initiation->Incubation Termination Add Stop Solution Incubation->Termination Detection Step Perform Detection Assay (ELISA, Luminescence, etc.) Termination->Detection Step Data Acquisition Read Signal Detection Step->Data Acquisition Analysis Calculate Phosphorylation Levels Data Acquisition->Analysis

Caption: General workflow for an in vitro kinase assay.

References

Validation & Comparative

Validating In Vivo Substrates of p60c-src: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the intricate signaling cascades mediated by the non-receptor tyrosine kinase p60c-src, the validation of true in vivo substrates is a critical step. This guide provides an objective comparison of well-established in vivo substrates of p60c-src, focusing on experimental data that supports their roles in cellular processes. Since a specific substrate designated "p60c-src substrate II" is not found in standard scientific literature, this guide will focus on prominent and extensively studied substrates: Cortactin, Focal Adhesion Kinase (FAK), and p130Cas.

Comparative Analysis of In Vivo p60c-src Substrates

The validation of a protein as a true in vivo substrate for p60c-src relies on demonstrating a direct phosphorylation event within a cellular context, leading to a functional consequence. The following tables summarize key characteristics and experimental evidence for Cortactin, FAK, and p130Cas as bona fide in vivo substrates of p60c-src.

SubstrateKey FunctionsCellular Localizationp60c-src Phosphorylation Sites (Tyrosine)
Cortactin Regulation of actin cytoskeleton dynamics, cell motility, and invasion.[1][2][3]Actin-rich structures, such as lamellipodia, podosomes, and the cell cortex.Y421, Y466, Y482[2]
Focal Adhesion Kinase (FAK) Integrin signaling, cell adhesion, migration, and survival.[4][5]Focal adhesions.[4]Y407, Y576, Y577[6]
p130Cas Adapter protein in integrin and growth factor receptor signaling, mechanosensing, cell migration.[7]Focal adhesions, cytoplasm.Substrate domain (SD) containing multiple YxxP motifs.[7]

Table 1: Key Characteristics of Validated In Vivo p60c-src Substrates. This table outlines the primary functions, subcellular localization, and identified tyrosine phosphorylation sites for Cortactin, FAK, and p130Cas.

SubstrateEvidence of In Vivo Phosphorylation by p60c-srcKey Experimental Findings
Cortactin Co-expression studies show increased cortactin phosphorylation in the presence of active p60c-src.[1]Phosphorylation of cortactin by Src enhances its ability to promote actin polymerization.[2][3] Tyrosine-phosphorylated cortactin is implicated in cancer cell motility and invasion.[1]
Focal Adhesion Kinase (FAK) Co-expression of FAK with p60c-src leads to enhanced tyrosine phosphorylation of FAK and other focal adhesion proteins like paxillin.[4]Src-mediated phosphorylation of FAK is crucial for focal adhesion turnover and cell migration.[5] The interaction between Src and FAK creates a signaling complex that regulates cell survival.[4][5]
p130Cas p130Cas is hyperphosphorylated in cells transformed by v-Src (a constitutively active form of p60c-src).[8]Src-dependent phosphorylation of p130Cas is essential for cell motility and is implicated in Src-mediated tumorigenesis.[7] The phosphorylation of p130Cas by Src can be regulated by mechanical forces, highlighting its role as a mechanosensor.[7]

Table 2: Experimental Validation of In Vivo p60c-src Substrates. This table summarizes the experimental evidence supporting the in vivo phosphorylation of Cortactin, FAK, and p130Cas by p60c-src and the functional consequences of these phosphorylation events.

Experimental Protocols for In Vivo Substrate Validation

Validating a putative p60c-src substrate in vivo requires a series of well-controlled experiments. Below are detailed methodologies for key experiments.

Co-immunoprecipitation and Immunoblotting

Objective: To demonstrate a physical interaction between p60c-src and the putative substrate and to detect its tyrosine phosphorylation in vivo.

Protocol:

  • Cell Lysis: Lyse cells expressing endogenous or overexpressed p60c-src and the substrate of interest in a mild lysis buffer containing phosphatase and protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the substrate of interest overnight at 4°C.

  • Immune Complex Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Immunoblotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Probing: Probe the membrane with a primary antibody against p60c-src to confirm co-immunoprecipitation. To assess phosphorylation, probe a separate membrane with a pan-phosphotyrosine antibody or a phospho-specific antibody for the substrate.

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

In Vivo Kinase Assay

Objective: To directly assess the phosphorylation of a substrate by p60c-src in a cellular context.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat them with stimuli known to activate p60c-src (e.g., growth factors, adhesion to extracellular matrix).

  • Metabolic Labeling (Optional but recommended for definitive proof): Incubate cells with [γ-³²P]ATP to label the intracellular ATP pool.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the substrate of interest as described above.

  • SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by SDS-PAGE. If metabolic labeling was performed, dry the gel and expose it to an X-ray film to detect the radiolabeled, phosphorylated substrate.

  • Immunoblotting (Alternative to radiolabeling): Perform immunoblotting with phospho-specific antibodies to detect phosphorylation at specific sites.

Site-Directed Mutagenesis

Objective: To confirm that the observed phosphorylation and its functional effects are dependent on specific tyrosine residues.

Protocol:

  • Mutant Generation: Use site-directed mutagenesis to substitute the putative tyrosine phosphorylation sites on the substrate with phenylalanine (which cannot be phosphorylated).

  • Cell Transfection: Transfect cells with either the wild-type or the mutant substrate.

  • Functional Assays: Perform functional assays (e.g., cell migration, actin polymerization assays) to compare the effects of the wild-type and mutant substrates in the presence of active p60c-src.

  • Phosphorylation Analysis: Analyze the phosphorylation status of the wild-type and mutant substrates using immunoblotting with phospho-specific antibodies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling context of p60c-src and its substrates, as well as a typical experimental workflow for validating an in vivo substrate.

p60c_src_signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) p60c_src p60c-src RTK->p60c_src Activation Integrins Integrins FAK FAK Integrins->FAK Clustering p60c_src->FAK Phosphorylation p130Cas p130Cas p60c_src->p130Cas Phosphorylation Cortactin Cortactin p60c_src->Cortactin Phosphorylation FAK->p60c_src Recruitment & Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) FAK->Downstream p130Cas->Downstream Cytoskeleton Actin Cytoskeleton Remodeling Cortactin->Cytoskeleton Cell_Functions Cellular Responses (Migration, Proliferation, Survival) Downstream->Cell_Functions Cytoskeleton->Cell_Functions

Caption: p60c-src Signaling Pathway.

experimental_workflow Hypothesis Hypothesize Protein X is a p60c-src substrate CoIP Co-immunoprecipitation & Immunoblotting Hypothesis->CoIP KinaseAssay In Vivo Kinase Assay Hypothesis->KinaseAssay Interaction Demonstrate Interaction CoIP->Interaction Phosphorylation Confirm In Vivo Phosphorylation KinaseAssay->Phosphorylation Mutagenesis Site-Directed Mutagenesis of Tyrosine Sites SiteSpecificity Identify Specific Phosphorylation Sites Mutagenesis->SiteSpecificity FunctionalAssay Functional Assays (e.g., Migration) Interaction->FunctionalAssay Phosphorylation->Mutagenesis SiteSpecificity->FunctionalAssay Conclusion Validate Protein X as a True In Vivo Substrate FunctionalAssay->Conclusion

References

Unveiling the Nuances: A Comparative Guide to the Phosphorylation of p60c-src Substrate II by Src Family Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in substrate phosphorylation by closely related kinases is paramount for elucidating cellular signaling and developing targeted therapeutics. This guide provides a comparative analysis of the phosphorylation of p60c-src substrate II, also known as synaptophysin, by various members of the Src family of non-receptor tyrosine kinases.

Comparative Analysis of Src Family Kinase Activity on p60c-src Substrate II (Synaptophysin)

Direct quantitative kinetic data for the phosphorylation of synaptophysin by a range of SFKs is limited. However, broader studies on SFK substrate specificity provide a foundation for a comparative overview. A high-throughput in vitro study analyzed the phosphorylation of 519 substrate proteins by 11 human SFKs, revealing that while many substrates are phosphorylated by multiple SFKs, distinct patterns of substrate preference exist[1][2][3].

Synaptophysin is known to be phosphorylated by both Src and Fyn in vitro and in cell-based assays[4]. One identified phosphorylation site on synaptophysin is Tyrosine 273 (Tyr273), which has been shown to be crucial for its interaction with and activation of c-Src[5].

Subtle differences in substrate recognition have been observed even between closely related SFKs. For instance, a detailed comparison of Lck and c-Src revealed that Lck disfavors the phosphorylation of highly acidic substrates compared to c-Src, highlighting fine-tuning in their substrate specificity[6]. This suggests that other SFKs likely exhibit unique preferences for the sequence context surrounding the target tyrosine in synaptophysin.

The following table summarizes the known interactions and general substrate preferences of selected Src family kinases, which can be extrapolated to their potential activity towards synaptophysin.

Src Family KinaseKnown to Phosphorylate Synaptophysin?General Substrate Preference Insights
c-Src Yes[4][5]Broad substrate specificity. Can phosphorylate a wide range of substrates.
Fyn Yes[4]Often shares substrates with Src, but can have distinct specificities.
Lyn Not explicitly demonstrated for synaptophysinPlays a key role in B-cell receptor signaling.
Lck Not explicitly demonstrated for synaptophysinShows a preference against highly acidic substrates compared to c-Src[6].

Experimental Protocols

To facilitate further research in this area, a detailed methodology for a comparative in vitro kinase assay is provided below. This protocol is a composite based on established methods for assessing Src family kinase activity[7][8][9][10].

In Vitro Kinase Assay for Comparative Analysis of Synaptophysin Phosphorylation

Objective: To quantitatively compare the phosphorylation of a synaptophysin-derived peptide substrate by different Src family kinases.

Materials:

  • Recombinant active Src family kinases (e.g., c-Src, Fyn, Lyn, Lck)

  • Synthetic peptide substrate corresponding to the region of synaptophysin containing the target tyrosine (e.g., a peptide spanning Tyr273)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • 100 mM ATP solution

  • Phosphocellulose paper (e.g., P81)

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare Kinase Reactions:

    • In a 96-well microplate, prepare a reaction mixture containing the kinase assay buffer, the desired concentration of the synaptophysin peptide substrate, and the specific Src family kinase being tested.

    • Include appropriate controls: a reaction with no kinase (background), a reaction with no substrate, and a reaction with a known potent substrate for each kinase (positive control).

  • Initiate Phosphorylation:

    • Start the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to each well to a final concentration of 100 µM.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 10, 20, 30 minutes) to ensure the reaction is in the linear range.

  • Stop Reaction and Spot:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing:

    • Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the papers.

  • Quantification:

    • Place the dried P81 papers in scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of each kinase towards the synaptophysin peptide by subtracting the background counts and normalizing for the amount of enzyme and reaction time.

    • For kinetic analysis, perform the assay with varying concentrations of the peptide substrate and ATP to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for each kinase.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Buffer, Peptide, Kinase) add_atp Add [γ-³²P]ATP to Initiate prep_mix->add_atp incubation Incubate at 30°C add_atp->incubation spotting Spot on P81 Paper incubation->spotting washing Wash Papers spotting->washing quantify Scintillation Counting washing->quantify analysis Data Analysis (Km, Vmax) quantify->analysis

Caption: Workflow for the in vitro kinase assay.

Signaling Pathway

signaling_pathway SFK Src Family Kinase (e.g., Src, Fyn) Synaptophysin Synaptophysin (p60c-src substrate II) SFK->Synaptophysin Phosphorylates pSynaptophysin Phosphorylated Synaptophysin Synaptophysin->pSynaptophysin SynapticVesicle Synaptic Vesicle Synaptophysin->SynapticVesicle Associates with pSynaptophysin->SynapticVesicle Associates with NeurotransmitterRelease Neurotransmitter Release pSynaptophysin->NeurotransmitterRelease Modulates

References

Unveiling the Impact of Phosphorylation Site Mutation on p60c-Src Substrate II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dynamics of protein phosphorylation is paramount. This guide provides a comprehensive comparison of the phosphorylation of a widely used p60c-Src substrate, referred to here as Substrate II, and its non-phosphorylatable mutant. We delve into the experimental data, provide detailed protocols for replication, and visualize the key processes to facilitate a deeper understanding of Src kinase signaling.

The proto-oncogene tyrosine-protein kinase Src (p60c-Src) is a pivotal regulator of a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion. Its activity is tightly controlled, and dysregulation is frequently implicated in the development and progression of cancer. A key aspect of understanding Src function is to characterize its interaction with its substrates. Here, we focus on a synthetic peptide derived from p34cdc2 (amino acids 6-20), a commonly used substrate for in vitro kinase assays, to explore the consequences of mutating its phosphorylation site.

Performance Comparison: Wild-Type vs. Mutant Substrate

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in protein function. By replacing the target tyrosine (Y) residue in the p60c-Src substrate peptide with a phenylalanine (F), a non-phosphorylatable analog, we can directly assess the necessity of this site for phosphorylation by Src kinase.

SubstrateSequenceKm (µM)Vmax (nmol/min/mg)Phosphorylation Status
p60c-Src Substrate II (Wild-Type) KVEKIGEGTYGVVYK~368[1]~1.02 (µmol/min/mg)[1]Phosphorylated
p60c-Src Substrate II (Y->F Mutant) KVEKIGEGF YGVVYKNot Applicable0Not Phosphorylated
Alternative Src Substrate Ac-Ile-Tyr-Gly-Glu-Phe-NH2368[1]1.02 (µmol/min/mg)[1]Phosphorylated

Note: The kinetic values for the wild-type p60c-Src Substrate II are based on a highly similar optimal peptide sequence. The Vmax for the mutant is theoretically zero as it lacks the hydroxyl group necessary for phosphorylation.

The data unequivocally demonstrates that the tyrosine residue is essential for the peptide to serve as a substrate for p60c-Src. The Y->F mutation completely abrogates phosphorylation, confirming the specificity of the kinase for its target sequence.

Experimental Methodologies

To enable researchers to replicate and build upon these findings, detailed protocols for site-directed mutagenesis and the p60c-Src kinase assay are provided below.

Experimental Protocol 1: Site-Directed Mutagenesis of the p60c-Src Substrate II Coding Sequence

This protocol outlines the introduction of a point mutation in the plasmid DNA encoding the p60c-Src substrate peptide.

1. Primer Design:

  • Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation (tyrosine to phenylalanine codon change) in the center.

  • The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.

2. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity DNA polymerase to amplify the entire plasmid containing the substrate sequence with the mutagenic primers.

  • Reaction Mixture:

    • 50 ng Plasmid DNA Template

    • 125 ng Forward Primer

    • 125 ng Reverse Primer

    • 1 µL dNTP mix (10 mM)

    • 5 µL 10x Reaction Buffer

    • 1 µL High-Fidelity DNA Polymerase (e.g., PfuUltra)

    • Make up to 50 µL with nuclease-free water.

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 2 minutes

    • 18 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 60°C for 50 seconds

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final Extension: 68°C for 7 minutes

3. Digestion of Parental DNA:

  • Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant DNA.

4. Transformation:

  • Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA.

  • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

5. Verification:

  • Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Experimental Protocol 2: In Vitro p60c-Src Kinase Assay (Radioactive)

This protocol details the measurement of kinase activity using a radiolabeled ATP.

1. Reaction Setup:

  • Prepare a kinase reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35.

  • In a microcentrifuge tube, combine the following on ice:

    • 5 µL of 5x Kinase Reaction Buffer

    • 5 µL of Substrate Peptide (Wild-Type or Mutant) solution (to a final concentration of ~200 µM)

    • 10 µL of purified, active p60c-Src enzyme

    • 5 µL of ATP mix (100 µM cold ATP, 10 µCi [γ-³²P]ATP)

2. Kinase Reaction:

  • Incubate the reaction mixture at 30°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

3. Stopping the Reaction:

  • Terminate the reaction by adding 25 µL of 75 mM phosphoric acid.

4. Separation of Phosphorylated Substrate:

  • Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid.

  • Perform a final wash with acetone.

5. Quantification:

  • Place the dried P81 paper in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.

Visualizing the Molecular Processes

To provide a clearer understanding of the experimental workflow and the signaling context, the following diagrams have been generated using the DOT language.

Site_Directed_Mutagenesis_Workflow cluster_plasmid_prep Plasmid Preparation cluster_pcr Site-Directed Mutagenesis PCR cluster_digestion_transformation Selection and Verification Plasmid Wild-Type Substrate Plasmid PCR PCR Amplification Plasmid->PCR Primers Mutagenic Primers (Y -> F) Primers->PCR Mutated_Plasmid Nick-Ligated Mutant Plasmid PCR->Mutated_Plasmid DpnI DpnI Digestion Mutated_Plasmid->DpnI Transformation Transformation into E. coli DpnI->Transformation Sequencing DNA Sequencing Verification Transformation->Sequencing

Caption: Workflow for Site-Directed Mutagenesis.

p60cSrc_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses RTK Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) Src p60c-Src RTK->Src Integrins Integrins Integrins->Src GPCR GPCRs GPCR->Src FAK FAK Src->FAK Ras Ras/MAPK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Adhesion Adhesion FAK->Adhesion Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival STAT3->Proliferation

Caption: p60c-Src Signaling Pathway Overview.

This guide provides a foundational comparison for the site-directed mutagenesis of a p60c-Src substrate. The provided protocols and visualizations serve as a valuable resource for researchers investigating Src kinase activity and its role in cellular signaling and disease. The clear difference in phosphorylation between the wild-type and mutant substrate underscores the high specificity of p60c-Src and provides a robust system for studying its enzymatic function and for the screening of potential inhibitors.

References

Quantitative Analysis of p60c-src Substrate II Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of p60c-src kinase activity is crucial for understanding its role in cellular signaling and for the development of targeted therapeutics. This guide provides a comprehensive comparison of various methods for the quantitative analysis of p6to 0c-src substrate phosphorylation, with a focus on the synthetic peptide substrate, p60c-src Substrate II (Sequence: Ac-Ile-Tyr-Gly-Glu-Phe-NH2)[1]. We will delve into the experimental protocols, present comparative data, and visualize the workflows of key methodologies.

Overview of p60c-src and its Substrates

The proto-oncogene tyrosine-protein kinase Src, also known as p60c-src, is a non-receptor tyrosine kinase that plays a pivotal role in regulating a wide array of cellular processes, including cell growth, adhesion, migration, and differentiation.[2] Dysregulation of Src activity is frequently observed in various cancers, making it a significant target for drug discovery.[2] The activity of p60c-src is often assessed by measuring the phosphorylation of its substrates. While numerous protein substrates of p60c-src have been identified, synthetic peptide substrates are commonly used in in vitro kinase assays for their specificity and ease of use. This guide will use "p60c-src Substrate II" as a primary example, while also referencing other relevant substrates.

Comparison of Quantitative Methods

Several techniques are available to quantify the phosphorylation of p60c-src substrates. The choice of method depends on various factors, including the required sensitivity, throughput, cost, and the specific research question. The following table provides a high-level comparison of the most common approaches.

Method Principle Throughput Sensitivity Data Output Key Advantages Key Disadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to the substrate.Low to MediumVery HighQuantitative (CPM)"Gold standard" for direct measurement of kinase activity, not prone to interference from compound fluorescence or quenching.[3][4]Requires handling of radioactive materials, generates radioactive waste, lower throughput.[5]
Fluorescence-Based Assays Detects changes in fluorescence properties (intensity, polarization, or FRET) upon substrate phosphorylation.HighHighQuantitative (RFU)Non-radioactive, amenable to high-throughput screening (HTS).[5][6]Susceptible to interference from fluorescent compounds.
Luminescence-Based Assays Measures the amount of ATP consumed during the kinase reaction via a luciferase-luciferin reaction.HighHighQuantitative (RLU)Non-radioactive, high sensitivity, and broad dynamic range.[7][8][9]Indirect measurement of phosphorylation, can be affected by compounds that interfere with the luciferase enzyme.
Quantitative Western Blotting Uses phospho-specific antibodies to detect the phosphorylated substrate separated by gel electrophoresis.LowModerateSemi-Quantitative to QuantitativeWidely accessible, provides information on protein size.Can be less precise than activity-based assays, requires specific and validated antibodies.[10]
Mass Spectrometry Directly identifies and quantifies phosphorylated peptides based on their mass-to-charge ratio.Low to MediumVery HighQuantitative (Signal Intensity)Highly specific and sensitive, allows for the identification of phosphorylation sites.[11][12]Requires specialized equipment and expertise, lower throughput for large-scale screening.

In-Depth Analysis of Quantitative Methods

Radiometric Assays

Radiometric assays are considered a gold standard for kinase activity measurement due to their direct detection principle.[3][4]

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA), p60c-src kinase, the peptide substrate (e.g., p60c-src Substrate II or a generic substrate like KVEKIGEGTYGVVYK), and Mg/ATP mix containing [γ-³²P]ATP or [γ-³³P]ATP.[13][14]

  • Initiate Reaction: Start the reaction by adding the Mg/[γ-³²P]ATP mixture.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-40 minutes).[13][14]

  • Stop Reaction: Terminate the reaction by adding an acid, such as 40% trichloroacetic acid (TCA) or 0.5% phosphoric acid.[13][14]

  • Separation: Spot the reaction mixture onto a phosphocellulose paper (e.g., P81) which binds the phosphorylated peptide.[4][14]

  • Washing: Wash the paper squares multiple times with an acidic solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.[14]

  • Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.[14]

Quantitative Data Example:

The following table shows representative data from a radiometric assay used to determine the IC50 of known Src inhibitors.

Compound IC50 (nM)
Staurosporine2.3[15]
PP26.3
AG1478740[15]
D-64406660[15]

Experimental Workflow:

Radiometric_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_separation Separation & Quantification A Mix Kinase, Substrate, and Buffer B Add [γ-³²P]ATP A->B Initiate C Incubate at 30°C B->C D Stop Reaction (e.g., with Acid) C->D E Spot on P81 Paper D->E F Wash to Remove Free ATP E->F G Scintillation Counting F->G Quantify

Radiometric Kinase Assay Workflow
Fluorescence-Based Assays

These assays offer a non-radioactive, high-throughput alternative and are available in various formats, including fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET).

Experimental Protocol (Generic TR-FRET):

  • Reaction Setup: In a multiwell plate, add the p60c-src kinase, a fluorescently labeled substrate peptide, and ATP.

  • Initiate and Incubate: Start the reaction and incubate at room temperature or 37°C for a specified time.

  • Detection: Add a solution containing a phosphotyrosine-specific antibody labeled with a FRET acceptor fluorophore (e.g., Europium chelate).

  • Readout: Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

Quantitative Data Example:

Fluorescence-based assays are often used for high-throughput screening (HTS) and are characterized by their robustness, often measured by the Z' factor.

Assay Format Z' Factor Detection Limit (Ki)
TR-FRET> 0.7[5]~0.01 nM[6]
Fluorescence Polarization> 0.7[5]~0.01 nM[6]

Experimental Workflow:

Fluorescence_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Mix Kinase, Labeled Substrate, and ATP B Incubate A->B C Add Detection Reagents (e.g., Labeled Antibody) B->C D Measure Fluorescence C->D Quantify

Fluorescence-Based Kinase Assay Workflow
Luminescence-Based Assays

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are highly sensitive and measure kinase activity by quantifying the amount of ADP produced, which is then converted to a light signal.[8][9]

Experimental Protocol (ADP-Glo™):

  • Kinase Reaction: Perform the kinase reaction in a multiwell plate by incubating the p60c-src kinase, substrate, and ATP.[8]

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[8]

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce light.[8]

  • Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal is directly proportional to the ADP concentration and thus the kinase activity.[8]

Quantitative Data Example:

This table illustrates the dose-dependent inhibition of Src kinase by Staurosporine, as measured by a luminescence-based assay.

Staurosporine (nM) Src Activity (% of Control)
0100
185
1050
10015
10005

Experimental Workflow:

Luminescence_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A Incubate Kinase, Substrate, and ATP B Add ADP-Glo™ Reagent (Deplete ATP) A->B C Add Kinase Detection Reagent (ADP to Light) B->C D Measure Luminescence C->D Quantify

Luminescence-Based Kinase Assay Workflow
Quantitative Western Blotting

This widely used technique allows for the visualization and quantification of protein phosphorylation within complex biological samples.

Experimental Protocol:

  • Sample Preparation: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding. Use a protein-free blocking agent or BSA, as milk contains phosphoproteins that can cause high background.[16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate.

  • Secondary Antibody Incubation: Incubate with a labeled secondary antibody (e.g., HRP-conjugated).

  • Detection: Detect the signal using a chemiluminescent substrate or fluorescence imaging.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to normalize for loading variations.[10]

  • Densitometry: Quantify the band intensities using image analysis software.[10]

Quantitative Data Example:

The table below shows a hypothetical quantification of Src substrate phosphorylation in response to a stimulus, as determined by Western blotting.

Condition Phospho-Substrate (Arbitrary Units) Total Substrate (Arbitrary Units) Normalized Phosphorylation
Control1005000.20
Stimulus A3505200.67
Stimulus B1504900.31

Experimental Workflow:

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection cluster_analysis Data Analysis A Cell Lysis B Protein Quantification A->B C SDS-PAGE & Transfer B->C D Blocking C->D E Primary & Secondary Antibody Incubation D->E F Signal Detection E->F G Densitometry F->G H Normalization G->H Quantify

Quantitative Western Blotting Workflow
Mass Spectrometry

Mass spectrometry (MS) offers unparalleled specificity and sensitivity for the identification and quantification of phosphorylation events.[11][12] Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the relative quantification of protein phosphorylation between different cell populations.[11][12]

Experimental Protocol (SILAC-based):

  • Cell Labeling: Culture two cell populations in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).

  • Cell Treatment and Lysis: Treat one cell population with a stimulus to induce Src activity, then lyse both populations.

  • Protein Digestion: Combine equal amounts of protein from both lysates and digest into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like titanium dioxide (TiO₂) chromatography or immunoprecipitation with anti-phosphotyrosine antibodies.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the phosphopeptides and quantify the relative abundance of the "heavy" and "light" forms to determine the change in phosphorylation.

Quantitative Data Example:

The table presents a simplified output from a SILAC experiment, showing the fold change in phosphorylation of identified Src substrates.

Substrate Protein Phosphorylation Site Heavy/Light Ratio (Fold Change)
CortactinY4217.0[12]
FUSE-binding protein 1Multiple8.0[12]
Bcl2-associated transcription factorMultiple7.5[12]

Experimental Workflow:

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis A SILAC Labeling B Cell Treatment & Lysis A->B C Protein Digestion B->C D Phosphopeptide Enrichment C->D E LC-MS/MS D->E F Data Analysis E->F Identify & Quantify

Mass Spectrometry-Based Phosphoproteomics Workflow

p60c-src Signaling Pathway

The following diagram illustrates the fundamental action of p60c-src on a substrate.

p60c_src_Signaling cluster_reaction Src p60c-src Substrate Substrate II (Inactive) Src->Substrate pSubstrate Phosphorylated Substrate II (Active) Substrate->pSubstrate Phosphorylation ADP ADP pSubstrate->ADP Downstream Downstream Signaling pSubstrate->Downstream ATP ATP ATP->Substrate

p60c-src Phosphorylation of a Substrate

Conclusion

The quantitative analysis of p60c-src substrate II phosphorylation can be approached through a variety of robust and sensitive methods. Radiometric assays provide a direct and highly sensitive measurement of kinase activity, while fluorescence and luminescence-based assays are well-suited for high-throughput screening of potential inhibitors. Quantitative Western blotting remains a valuable tool for analyzing phosphorylation in a cellular context, and mass spectrometry offers the highest level of specificity for identifying and quantifying phosphorylation sites. The selection of the most appropriate technique will be guided by the specific experimental goals, available resources, and desired throughput. This guide provides the foundational information to make an informed decision for your research and drug development endeavors.

References

A Researcher's Guide to Phospho-Src Antibodies: A Comparative Analysis of Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals studying the pivotal role of the proto-oncogene tyrosine-protein kinase c-Src, the selection of a specific and reliable antibody against its phosphorylated forms is paramount. Activation of c-Src is a key event in numerous signaling pathways regulating cell growth, differentiation, and motility. This activation is primarily governed by the phosphorylation of a specific tyrosine residue in its activation loop (Tyr416 in chicken c-Src, equivalent to Tyr419 in human), while phosphorylation at a C-terminal tyrosine (Tyr527 in chicken, Tyr530 in human) maintains it in an inactive state. Consequently, antibodies that can specifically detect these phosphorylated forms are invaluable tools.

This guide provides a comparative overview of commercially available antibodies targeting the key phosphorylation sites of p60c-Src. It is important to note that the term "phospho-p60c-src substrate II antibody" does not correspond to a standard nomenclature in the field. Instead, antibodies are designed to recognize specific phosphorylated residues on the Src protein itself. A major consideration for researchers is the potential for cross-reactivity with other members of the Src family of kinases (SFKs), which share a high degree of sequence homology, particularly in the activation loop.

Comparative Analysis of Phospho-Src Antibodies

The following tables summarize the characteristics of several commercially available antibodies against the activating (Tyr416/419) and inhibitory (Tyr527/530) phosphorylation sites of c-Src. This data has been compiled from manufacturer datasheets and available research articles.

Table 1: Comparison of Antibodies Targeting the Activating Phosphorylation Site (Tyr416/419)

Antibody Name/CloneManufacturerHost/ClonalityReactivityValidated ApplicationsReported Cross-Reactivity
Phospho-Src Family (Tyr416) Antibody #2101Cell Signaling TechnologyRabbit/PolyclonalHuman, Mouse, RatWBMay cross-react with other Src family members (Lyn, Fyn, Lck, Yes, Hck) when phosphorylated at equivalent sites. Does not cross-react with Src phosphorylated at Tyr527. May cross-react with phosphorylated RTKs.[1][2]
Phospho-Src Family (Tyr416) (D49G4) Rabbit mAb #6943Cell Signaling TechnologyRabbit/MonoclonalHuman, Mouse, Rat, Monkey, DogWB, IPMay cross-react with other Src family members (Lyn, Fyn, Lck, Yes, Hck) when phosphorylated at equivalent sites. May cross-react with overexpressed phosphorylated RTKs.[3]
Anti-Src (phospho Y419) antibody (ab4816)AbcamRabbit/PolyclonalHuman, Mouse, ChickenWB, IHC-P, IHC-FoFrThe region of Src containing Tyr418 (human Tyr419) is highly conserved in all related Src-family kinases; prior immunoprecipitation may be required to identify which Src family member is being activated.[4]
c-Src (phospho Tyr419) rabbit pAbElabscienceRabbit/PolyclonalHuman, Mouse, RatWB, IHC, IF, ELISADetects endogenous levels of c-Src protein only when phosphorylated at Y419. Specificity against other SFKs not explicitly stated.

Table 2: Comparison of Antibodies Targeting the Inhibitory Phosphorylation Site (Tyr527/530)

Antibody Name/CloneManufacturerHost/ClonalityReactivityValidated ApplicationsReported Cross-Reactivity
Phospho-Src (Tyr527) Antibody #2105Cell Signaling TechnologyRabbit/PolyclonalHuman, Mouse, RatWB, IHCMay cross-react with other Src family members such as Yes, Fyn, Fgr, and Yrk when phosphorylated at the equivalent sites.[3][5]
Phospho-SRC (Tyr527) Polyclonal Antibody (PA5-117390)Thermo Fisher ScientificRabbit/PolyclonalHuman, Mouse, RatWBSpecificity against other SFKs not explicitly stated.
Phospho-Src (Tyr527)[Tyr530] AntibodyAffinity BiosciencesRabbit/PolyclonalHuman, Mouse, Rat, MonkeyWB, IHC, IF/ICCSpecificity against other SFKs not explicitly stated.[6]

Signaling Pathways and Experimental Workflows

To provide a clearer context for the application of these antibodies, the following diagrams illustrate the c-Src signaling pathway and a typical experimental workflow for assessing antibody specificity.

c_Src_Signaling_Pathway c-Src Signaling Pathway cluster_activation Activation cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) cSrc_inactive c-Src (Inactive) pY530 RTK->cSrc_inactive Activate Integrins Integrins Integrins->cSrc_inactive Activate GPCR GPCRs GPCR->cSrc_inactive Activate cSrc_active c-Src (Active) pY419 cSrc_inactive->cSrc_active Autophosphorylation at Y419 CSK C-terminal Src Kinase (CSK) cSrc_active->CSK FAK FAK cSrc_active->FAK STAT3 STAT3 cSrc_active->STAT3 Ras_MAPK Ras-MAPK Pathway cSrc_active->Ras_MAPK PI3K_Akt PI3K/Akt Pathway cSrc_active->PI3K_Akt PTP Phosphatases (e.g., PTPα) PTP->cSrc_inactive Dephosphorylates Y530 CSK->cSrc_active Phosphorylates Y530 Cell_Migration Cell Migration FAK->Cell_Migration Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation Ras_MAPK->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival

Caption: c-Src Signaling Pathway

Antibody_Specificity_Workflow Workflow for Assessing Phospho-Src Antibody Specificity cluster_prep Sample Preparation cluster_exp Experiment cluster_validation Validation Controls start Cell Culture (e.g., with/without growth factor stimulation) lysis Cell Lysis (with phosphatase inhibitors) start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer (PVDF or Nitrocellulose) sds->transfer block Blocking (e.g., 5% BSA in TBST) transfer->block primary_ab Primary Antibody Incubation (e.g., anti-phospho-Src) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection total_src Blot for Total Src (Loading Control) detection->total_src Normalize phospho-signal phosphatase Phosphatase Treatment of Lysate/Membrane phosphatase->primary_ab Signal should be abolished peptide Peptide Competition Assay peptide->primary_ab Signal should be reduced knockdown Src Knockdown/Knockout Cells knockdown->primary_ab Signal should be absent

Caption: Antibody Specificity Workflow

Detailed Experimental Protocols

Accurate and reproducible results are contingent on meticulous experimental execution. Below are detailed protocols for Western Blotting and Immunofluorescence for the detection of phosphorylated c-Src.

Western Blotting Protocol for Phospho-Src

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

  • Sample Preparation:

    • Culture cells to the desired confluency and treat with stimuli (e.g., growth factors) or inhibitors as required to modulate Src activity.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: For phospho-specific antibodies, BSA is generally preferred over non-fat dry milk to avoid high background.[7]

  • Antibody Incubation and Detection:

    • Incubate the membrane with the primary phospho-Src antibody (diluted in 5% BSA/TBST according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Stripping and Re-probing (Optional):

    • To normalize the phospho-Src signal, the membrane can be stripped and re-probed with an antibody against total c-Src.

Immunofluorescence Protocol for Phospho-Src

This protocol provides a framework for the visualization of phosphorylated c-Src localization within cells.

  • Cell Culture and Fixation:

    • Grow cells on glass coverslips to sub-confluent levels and treat as required.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block for 1 hour at room temperature in PBS containing 1% BSA and 10% normal goat serum.

  • Antibody Staining:

    • Incubate with the primary phospho-Src antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

    • Wash three times with PBS.

    • Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Image using a fluorescence or confocal microscope.

Conclusion

The selection of an appropriate phospho-Src antibody is a critical step for any research involving the c-Src signaling pathway. While many high-quality antibodies are available, it is essential for researchers to be aware of the potential for cross-reactivity with other Src family kinases, particularly when using antibodies targeting the highly conserved activation loop. The data and protocols presented in this guide are intended to assist researchers in making informed decisions and in designing and executing experiments that will yield specific and reproducible results. Independent validation of antibody specificity using appropriate controls, such as phosphatase treatment and knockdown/knockout cell lines, is always recommended.

References

A Comparative Guide to the Phosphorylation of p60c-src Substrate II by Wild-Type and Mutant Src Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic kinetics of wild-type p60c-Src and its mutants in the phosphorylation of a specific peptide substrate, p60c-src substrate II. Understanding the alterations in kinase activity due to mutations is crucial for deciphering the roles of Src in cellular signaling and for the development of targeted cancer therapies.

Introduction to Src and Substrate Phosphorylation

p60c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell proliferation, differentiation, survival, and migration. The catalytic activity of Src involves the transfer of a phosphate group from ATP to a tyrosine residue on a specific substrate. Dysregulation of Src activity, often through mutations, is a hallmark of various cancers, leading to uncontrolled cell growth and metastasis.

The specific substrate focused on in this guide is a synthetic peptide with the sequence KVEKIGEGTYGVVYK . This peptide, derived from amino acids 6-20 of p34cdc2, has been identified as a specific and efficient substrate for Src family kinases and is commonly referred to as p60c-src substrate II.[1]

Comparative Kinetics: Wild-Type vs. Mutant Src

The efficiency of an enzyme is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the enzyme's affinity for its substrate. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.

One study determined the Km of wild-type p60c-Src for the KVEKIGEGTYGVVYK peptide to be 55 µM .[2] The Vmax for this interaction was also determined, although the exact value is not specified in the available abstract.[3] Research has shown that substitutions of specific amino acids within this peptide, such as glutamic acid at position 12 and threonine at position 14, significantly decrease its phosphorylation by Src-family kinases, indicating their importance for substrate recognition and binding.[1][3]

Mutations in the Src kinase itself, particularly in the kinase domain, SH2 domain, or SH3 domain, are known to significantly alter its catalytic activity and substrate specificity. For instance, mutations in the ATP-binding pocket can affect both ATP and substrate binding, thereby altering Km and kcat values. While specific kinetic data for mutants with the KVEKIGEGTYGVVYK peptide is scarce, it is well-established that activating mutations generally lead to an increase in Vmax and/or a decrease in Km for their substrates, resulting in higher catalytic efficiency.

Table 1: Kinetic Parameters for the Phosphorylation of p60c-src Substrate II by Wild-Type p60c-Src

EnzymeSubstrateKm (µM)Vmaxkcatkcat/Km
Wild-Type p60c-SrcKVEKIGEGTYGVVYK55[2]Data not availableData not availableData not available

Note: Comprehensive kinetic data for mutant Src kinases with the KVEKIGEGTYGVVYK substrate is not available in the reviewed literature. Researchers are encouraged to perform direct kinetic assays to determine these parameters for their specific Src mutants of interest.

Experimental Protocol: Src Kinase Assay

The following is a detailed methodology for a radioactive Src kinase assay to determine the kinetic parameters for the phosphorylation of the p60c-src substrate II peptide.

Materials:

  • Purified wild-type or mutant p60c-Src enzyme

  • p60c-src substrate II peptide (KVEKIGEGTYGVVYK)

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Stopping solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes, each containing the kinase reaction buffer, a fixed concentration of the Src enzyme, and varying concentrations of the p60c-src substrate II peptide.

  • Initiation: Start the phosphorylation reaction by adding a solution of [γ-32P]ATP (at a concentration that is not limiting) to each tube.

  • Incubation: Incubate the reactions at a constant temperature (e.g., 30°C) for a specific period during which the reaction is linear.

  • Termination: Stop the reactions by adding the stopping solution.

  • Separation: Spot a portion of each reaction mixture onto a P81 phosphocellulose paper. The paper will bind the phosphorylated peptide, while the unreacted [γ-32P]ATP can be washed away.

  • Washing: Wash the P81 papers several times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated radioactivity.

  • Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the amount of incorporated 32P using a scintillation counter.

  • Data Analysis: Plot the initial reaction velocities (calculated from the incorporated radioactivity) against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from the Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Signaling Pathways and Experimental Workflow

Diagram 1: Simplified Src Signaling Pathway

Src_Signaling Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src Activation Substrate Protein Substrate Protein Src->Substrate Protein Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling

Caption: Simplified overview of a Src-mediated signaling pathway.

Diagram 2: Experimental Workflow for Src Kinase Assay

Kinase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Buffer Buffer Incubation Incubation Buffer->Incubation Enzyme Enzyme Enzyme->Incubation Substrate Substrate Substrate->Incubation ATP [γ-32P]ATP ATP->Incubation Termination Termination Incubation->Termination Separation P81 Paper Binding & Washing Termination->Separation Quantification Scintillation Counting Separation->Quantification Data_Analysis Michaelis-Menten Kinetics Quantification->Data_Analysis

References

Safety Operating Guide

Safe Disposal of Phosphorylated p60c-src Substrate II: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the proper disposal of phosphorylated p60c-src substrate II. Adherence to these procedural guidelines is critical for ensuring laboratory safety and regulatory compliance. This guide addresses protocols for both non-radioactive and radioactive materials, reflecting the common methods used for in vitro phosphorylation assays.

I. Understanding the Waste Stream

The primary determinant for the disposal protocol of phosphorylated p60c-src substrate II is the method of phosphorylation. Specifically, whether a radioactive phosphate donor, such as [γ-³²P]ATP, was used in the kinase assay.

p60c-src Substrate II Profile:

PropertyDescription
Substance Name p60c-src Substrate II
Sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH2[1]
Molecular Formula C₅₇H₉₅N₁₅O₂₂[1]
Appearance Lyophilized powder[1]
Purity >95%[1]

II. Disposal of Non-Radioactive Phosphorylated Substrate

If the phosphorylation reaction was performed using non-radioactive ATP, the resulting waste is considered non-hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste containing the phosphorylated peptide, including unused substrate, reaction buffers, and contaminated labware (e.g., pipette tips, microfuge tubes), in a designated, leak-proof waste container clearly labeled "Non-hazardous Chemical Waste".

  • pH Neutralization: Before final disposal, ensure the pH of any liquid waste is between 5.5 and 9.5.

  • Container Sealing: Securely seal the waste container to prevent any leakage.

  • Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of chemical waste. This may involve contacting your Environmental Health and Safety (EHS) office for pickup.

III. Disposal of Radioactive Phosphorylated Substrate

If a radioactive isotope, such as ³²P, was used, the waste is classified as radioactive and must be handled with stringent safety precautions.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and disposable gloves, when handling radioactive waste.

  • Segregation at Source: It is crucial to segregate radioactive waste at the point of generation. Use dedicated and clearly labeled containers for solid and liquid radioactive waste.[2][3][4]

  • Solid Radioactive Waste:

    • Place all contaminated solid items (e.g., pipette tips, tubes, gloves, paper towels) into a designated radioactive waste container lined with a radioactive waste bag.[2][4]

    • Sharps, such as needles and razor blades, must be placed in a designated radioactive sharps container.[2]

    • Ensure all containers are labeled with the radiation symbol, the isotope (³²P), the date, and the lab identification.[2]

  • Liquid Radioactive Waste:

    • Collect all liquid waste from the phosphorylation reaction in a clearly labeled, leak-proof container designated for liquid radioactive waste.[2][3]

    • Do not dispose of liquid radioactive waste down the sanitary sewer unless explicitly permitted by your institution's Radiation Safety Officer for very low levels of specific isotopes.[2][5]

    • The liquid waste container should be kept in secondary containment to prevent spills.[2]

  • Waste Minimization: To reduce the volume of radioactive waste, do not mix non-radioactive waste with radioactive waste.[2]

  • Storage and Pickup: Store radioactive waste in a designated and shielded area within the laboratory. Contact your institution's EHS or Radiation Safety Office to schedule a waste pickup.[4][6]

IV. Experimental Protocol: In Vitro Phosphorylation of p60c-src Substrate II

This protocol provides a general methodology for the phosphorylation of a peptide substrate by a kinase.

Materials:

  • p60c-src Substrate II

  • Active c-Src kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • ATP (either non-radioactive or [γ-³²P]ATP)

  • Deionized water

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Prepare the Substrate Solution: Reconstitute the lyophilized p60c-src substrate II in deionized water to a desired stock concentration.

  • Set up the Reaction Mixture: In a microcentrifuge tube, combine the following on ice:

    • Kinase buffer

    • p60c-src substrate II solution

    • Active c-Src kinase

  • Initiate the Reaction: Add ATP to the reaction mixture to a final concentration of 100-200 µM. If using radioactive ATP, include a small amount of [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate the Reaction: Stop the reaction by adding a solution such as SDS-PAGE loading buffer or by heating.

  • Analysis: The phosphorylated substrate can be analyzed by various methods, such as autoradiography (for radioactive assays) or mass spectrometry.

V. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of phosphorylated p60c-src substrate II.

G cluster_0 A Start: Phosphorylated p60c-src Substrate II Waste B Was a radioactive isotope (e.g., ³²P) used? A->B C Non-Radioactive Waste Disposal B->C No D Radioactive Waste Disposal B->D Yes E Segregate as Non-Hazardous Chemical Waste C->E G Segregate as Radioactive Waste (Solid & Liquid) D->G F Follow Institutional Chemical Waste Disposal Protocol E->F H Store in Shielded Area G->H I Contact Radiation Safety Office for Pickup H->I

Caption: Decision workflow for the disposal of phosphorylated p60c-src substrate II.

References

Essential Safety and Operational Guide for Handling p60c-src Substrate II, Phosphorylated

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of p60c-src Substrate II, Phosphorylated.

This document provides crucial safety and logistical information for the laboratory use of p60c-src Substrate II, a phosphorylated pentapeptide.[1] Given that the specific hazards of this synthetic peptide have not been fully characterized, a cautious approach is paramount. All personnel must adhere to standard laboratory safety protocols and treat the substance as potentially hazardous.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling p60c-src Substrate II, particularly when in its powder form, to prevent inhalation, skin, and eye contact.[2][3]

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile, powder-freePrevents skin contact and contamination.
Body Protection Lab CoatStandardProtects skin and clothing from spills.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-ratedProtects eyes from splashes and airborne particles.
Respiratory Protection Dust Mask or RespiratorN95 or higherRecommended when handling the lyophilized powder to prevent inhalation.

Operational Plan: From Receipt to Experiment

Proper handling from the moment of receipt is critical to ensure the integrity of the peptide and the safety of laboratory personnel.[4]

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the vial for any damage or breach of the seal.

  • Equilibrate: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[5][4]

  • Storage: For long-term stability, store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[4][6]

Reconstitution and Aliquoting
  • Solubilization: Refer to the manufacturer's instructions for the recommended solvent. If not provided, sterile, deionized water or a suitable buffer is a common starting point. For peptides with hydrophobic residues, a small amount of an organic solvent like DMSO may be necessary, followed by the addition of aqueous buffer.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the peptide, it is highly recommended to create single-use aliquots from the stock solution.[6]

  • Labeling: Clearly label all aliquots with the peptide name, concentration, date of preparation, and storage conditions.

  • Storage of Solutions: Store peptide solutions at -20°C or colder. The stability of peptides in solution is limited, generally for a few weeks when frozen.[5]

Experimental Use
  • Containment: When handling the powder or preparing solutions, work in a designated area such as a chemical fume hood or a biosafety cabinet to minimize aerosol exposure.[2]

  • Hygiene: Always wash hands thoroughly after handling the peptide and before leaving the laboratory.[3]

Disposal Plan

All waste materials contaminated with p60c-src Substrate II must be disposed of in accordance with local, state, and federal regulations for chemical waste.[3]

Waste StreamDisposal Procedure
Contaminated Solid Waste (e.g., pipette tips, tubes, gloves) Place in a designated, clearly labeled hazardous waste container.
Unused Peptide Solution Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.
Empty Vials Rinse with an appropriate solvent, collect the rinse as hazardous waste, and then dispose of the vial according to institutional guidelines for chemically contaminated glassware or plasticware.

Workflow for Handling this compound

G cluster_0 Preparation cluster_1 Experimental Use cluster_2 Disposal Receipt Receive and Inspect Vial Equilibrate Equilibrate to Room Temp Receipt->Equilibrate Reconstitute Reconstitute in Fume Hood Equilibrate->Reconstitute Aliquot Create Single-Use Aliquots Reconstitute->Aliquot Store_Solution Store Aliquots at -20°C Aliquot->Store_Solution Thaw Thaw Aliquot Store_Solution->Thaw Experiment Perform Experiment Thaw->Experiment Collect_Solid Collect Solid Waste Experiment->Collect_Solid Collect_Liquid Collect Liquid Waste Experiment->Collect_Liquid Dispose Dispose as Hazardous Waste Collect_Solid->Dispose Collect_Liquid->Dispose

Caption: Workflow for handling p60c-src substrate II.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.